molecular formula C10H16ClN B1360388 2-Phenylbutan-1-amine hydrochloride CAS No. 20569-45-3

2-Phenylbutan-1-amine hydrochloride

Cat. No.: B1360388
CAS No.: 20569-45-3
M. Wt: 185.69 g/mol
InChI Key: YWUUAQSDHCZRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-9(8-11)10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUUAQSDHCZRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20569-45-3
Record name Phenethylamine, beta-ethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020569453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

2-Phenylbutan-1-amine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Phenylbutan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a compound of significant interest to researchers in medicinal chemistry, pharmacology, and forensic science. Structurally related to the phenethylamine class of compounds, it serves as a critical reference standard and building block in drug discovery and development. This document elucidates its core physical and chemical properties, details methodologies for its synthesis and characterization, and discusses its pharmacological context and safety profile. The information herein is curated for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights.

Nomenclature, Structure, and Identification

Clarity in nomenclature is paramount, as several isomers of phenylbutanamine exist, each with potentially distinct properties. The subject of this guide is specifically 2-Phenylbutan-1-amine, also known by its systematic IUPAC name and synonyms.

  • IUPAC Name: this compound[1][2]

  • Synonyms: β-Ethylphenethylamine hydrochloride[1]

  • CAS Number: 20569-45-3 (for the hydrochloride salt)[2]; 33603-06-4 (for the free base)[1]

  • Molecular Formula: C₁₀H₁₅N · HCl or C₁₀H₁₆ClN[2][3][4]

  • Molecular Weight: 185.7 g/mol [3]

The structure features a primary amine attached to a butyl chain at position 1, with a phenyl group substituent at position 2. The presence of a chiral center at the second carbon (C2) means the compound can exist as (R)- and (S)-enantiomers. The hydrochloride salt form significantly enhances its aqueous solubility, making it more amenable for pharmacological and laboratory use.[4]

Physicochemical Properties

The physical properties of this compound are summarized below. These data are essential for designing experimental protocols, including dissolution for bioassays, formulation, and analytical method development.

PropertyValueSource(s)
Appearance Crystalline solid[3][5]
Molecular Formula C₁₀H₁₆ClN[2][3][4]
Formula Weight 185.7 g/mol [3]
Solubility DMF: ~30 mg/mLDMSO: ~25 mg/mLEthanol: ~30 mg/mLPBS (pH 7.2): ~5 mg/mL[3][5]
pKa Estimated ~10.0 (based on similar amine structures)[6]
Boiling Point (Free Base) 228-232 °C[6]

Synthesis and Purification

The synthesis of this compound is typically a multi-step process. A common and effective route involves the reduction of a nitrile precursor, followed by conversion to the hydrochloride salt. This method ensures high purity and yield, which is critical for its use as an analytical reference standard.

Synthesis of the Free Base (Illustrative Protocol)

A robust method for synthesizing the free amine is the catalytic hydrogenation of 2-phenylbutanenitrile.

  • Reaction Setup: A pressure-rated hydrogenation vessel is charged with 2-phenylbutanenitrile, a suitable solvent such as ethanol, and a palladium-on-carbon (Pd/C) catalyst.

  • Acidification: Concentrated hydrochloric acid is added to the mixture.[7]

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 75-80 psi. The reaction mixture is heated to 50-65°C and agitated for several hours until hydrogen uptake ceases.[7]

  • Workup: After cooling and depressurization, the reaction mixture is filtered to remove the Pd/C catalyst. The filtrate contains the desired this compound.

Formation and Isolation of the Hydrochloride Salt

If starting from the isolated free base, or for purification purposes, the hydrochloride salt is formed via a straightforward acid-base reaction. The insolubility of the salt in nonpolar organic solvents is exploited for its isolation.

Experimental Protocol:

  • Dissolution: Dissolve the crude 2-Phenylbutan-1-amine free base in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.[8]

  • Acidification: While stirring, slowly add a stoichiometric amount of hydrochloric acid (typically as a solution in the chosen solvent) to the amine solution.[8]

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a crystalline solid. Cooling the mixture can enhance the yield.[8]

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold, fresh solvent to remove residual impurities.[8]

  • Drying: Dry the final product under a vacuum to yield pure this compound.[7]

cluster_synthesis Hydrochloride Salt Formation Workflow A Dissolve Free Amine in Anhydrous Solvent (e.g., Diethyl Ether) B Slowly Add HCl Solution (Stoichiometric Amount) A->B Stirring C Precipitation of Hydrochloride Salt B->C D Isolate by Filtration C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F G Pure Crystalline Product F->G

Caption: General workflow for the synthesis of the hydrochloride salt.[8]

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. A combination of chromatographic and spectroscopic techniques provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is used to confirm the molecular structure. Key expected signals include:

    • A complex multiplet in the aromatic region (~7.1-7.3 ppm) corresponding to the five protons of the phenyl group.[9][10]

    • Signals for the protons on the carbon adjacent to the nitrogen (~2.3-3.0 ppm), which are deshielded by the electron-withdrawing amine group.[11]

    • A broad signal for the amine protons (-NH₃⁺), typically between 0.5-5.0 ppm, whose chemical shift is concentration-dependent. This signal disappears upon a D₂O shake.[11]

    • Aliphatic signals for the ethyl group protons.

  • ¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons and the aliphatic carbons. The carbon directly bonded to the nitrogen atom is expected to appear in the 10-65 ppm range.[11]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For the primary amine salt, a broad and strong absorption is expected in the 2400-3200 cm⁻¹ region, characteristic of the R-NH₃⁺ stretch. The two N-H stretching bands typical of a free primary amine (3300-3500 cm⁻¹) will be absent.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base.

  • Molecular Ion: The molecular ion peak [M]⁺ for the free base (C₁₀H₁₅N) will be observed at an m/z of 149.[1][12]

  • Fragmentation: The primary fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.

Analytical Workflow for Quality Control

A standard workflow for confirming the identity and purity of a batch of this compound involves multiple orthogonal techniques.

cluster_qc Analytical Characterization Workflow Start Sample Batch HPLC HPLC-UV (Purity Assessment, >98%) Start->HPLC LCMS LC-MS (Confirm MW of Free Base) HPLC->LCMS If Pure NMR ¹H and ¹³C NMR (Structural Confirmation) LCMS->NMR FTIR FT-IR (Functional Group ID) NMR->FTIR Pass Release Batch FTIR->Pass

Caption: A logical workflow for the analytical characterization of the compound.

Chemical Reactivity

The chemical reactivity is dominated by the primary amine functional group. This group is nucleophilic and can participate in a variety of classical organic reactions, making it a useful synthetic intermediate.[4]

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Acylation: Reaction with acyl chlorides or anhydrides to yield amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Pharmacological Context and Biological Activity

This compound belongs to the phenethylamine class, which includes many stimulants and psychoactive compounds.

  • Structural Analogue: It is a structural analogue of amphetamine and is characterized by an ethyl group at the alpha position relative to the nitrogen.[3]

  • Stimulant Properties: Related isomers have been shown to possess central nervous system (CNS) stimulant properties. The D-isomer of the related compound 2-amino-1-phenylbutane weakly mimics the signaling properties of D-amphetamine in animal discrimination analyses.[3]

  • Research and Forensic Applications: Due to its potential as a recreational or designer drug, this compound is primarily intended for use as an analytical reference standard in forensic and research settings.[3][5] Its physiological and toxicological properties are not fully elucidated.[5]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. The GHS hazard classifications for the free base and related amine hydrochlorides provide a strong basis for a cautious approach.

  • GHS Hazard Classification (based on related compounds):

    • H302: Harmful if swallowed.[1][13]

    • H314 / H315: Causes severe skin burns and eye damage or causes skin irritation.[1][13]

    • H319: Causes serious eye irritation.[13]

    • H335: May cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[14]

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[14]

    • Skin and Body Protection: Wear a lab coat. Ensure a safety shower and eyewash station are readily available.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[13]

Conclusion

This compound is a well-defined chemical entity with significant applications in controlled substance analysis and pharmacological research. Its synthesis via nitrile reduction and subsequent salt formation is a reliable method for producing high-purity material. A comprehensive analytical approach combining chromatography and spectroscopy is essential for its unambiguous characterization. As a structural analogue of amphetamine, it warrants careful handling according to established safety protocols. This guide provides the foundational technical knowledge required for its effective and safe use in a professional research environment.

References

  • 2-Amino-1-phenylbutane | C10H15N | CID 103771 . PubChem. [Link]

  • (S)-2-Phenylbutylamine | C10H15N | CID 209841 . PubChem. [Link]

  • This compound - C10H16ClN . Chemspace. [Link]

  • Spectroscopy of Amines . Chemistry LibreTexts. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES . University of Helsinki. [Link]

  • The Application of a Desktop NMR Spectrometer in Drug Analysis . National Institutes of Health (NIH). [Link]

  • Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy . National Institutes of Health (NIH). [Link]

Sources

2-Phenylbutan-1-amine hydrochloride CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Phenylbutan-1-amine hydrochloride, a chiral amine with significant relevance in medicinal chemistry and pharmacological research. As a homolog of amphetamine, its stimulant properties and interaction with monoamine transporters make it a compound of interest for drug development professionals. This document, intended for a scientific audience, delves into its chemical identity, synthesis, analytical characterization, and pharmacological profile, offering both theoretical insights and practical methodologies.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as α-ethylphenethylamine hydrochloride, is the hydrochloride salt of a primary amine featuring a phenyl group attached to the second carbon of a butane chain. The presence of a chiral center at the C2 position means it can exist as two distinct enantiomers, which may exhibit different biological activities.[1] The hydrochloride salt form enhances its water solubility, a crucial factor for its application in pharmacological studies.[1]

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 20569-45-3
Molecular Formula C₁₀H₁₆ClN
Molecular Weight 185.69 g/mol [1]
IUPAC Name 2-phenylbutan-1-amine;hydrochloride
Synonyms α-Ethylphenethylamine hydrochloride, Butanphenamine hydrochloride[2]
Appearance Crystalline solid[2]

Section 2: Synthesis of this compound

The primary synthetic route to 2-Phenylbutan-1-amine is through the reductive amination of 1-phenyl-2-butanone. This well-established method in amine synthesis involves the reaction of a ketone with ammonia to form an intermediate imine, which is then reduced to the corresponding amine.

Causality of Experimental Choices:

The choice of reductive amination is predicated on its efficiency and the ready availability of the starting materials. The ketone, 1-phenyl-2-butanone, provides the core carbon skeleton, while ammonia serves as the nitrogen source for the primary amine. A reducing agent is then necessary to convert the C=N bond of the in-situ formed imine to a C-N single bond. The final step involves the conversion of the free amine to its hydrochloride salt to improve stability and solubility.

Visualizing the Synthesis Workflow:

G cluster_0 Reductive Amination cluster_1 Salt Formation & Purification 1_phenyl_2_butanone 1-Phenyl-2-butanone imine_intermediate Imine Intermediate 1_phenyl_2_butanone->imine_intermediate + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine_intermediate 2_phenylbutan_1_amine 2-Phenylbutan-1-amine (Free Base) imine_intermediate->2_phenylbutan_1_amine + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) reducing_agent->2_phenylbutan_1_amine final_product 2-Phenylbutan-1-amine HCl 2_phenylbutan_1_amine->final_product + HCl hcl Hydrochloric Acid (HCl) hcl->final_product purification Purification (Recrystallization) final_product->purification pure_product Pure 2-Phenylbutan-1-amine HCl purification->pure_product

Caption: Workflow for the synthesis and purification of 2-Phenylbutan-1-amine HCl.

Detailed Experimental Protocol: Reductive Amination

This protocol is a generalized procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 1-Phenyl-2-butanone

  • Ammonium acetate or Ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 1-phenyl-2-butanone (1 equivalent) in anhydrous methanol. Add an excess of the ammonia source, such as ammonium acetate (e.g., 10 equivalents). Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Reduction:

    • Using Sodium Cyanoborohydride: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (e.g., 1.5 equivalents) portion-wise, ensuring the temperature remains low. Allow the reaction to warm to room temperature and stir overnight. Sodium cyanoborohydride is a preferred laboratory-scale reducing agent due to its selectivity for the imine over the ketone.

    • Using Catalytic Hydrogenation: Alternatively, the imine can be reduced using hydrogen gas in the presence of a catalyst like palladium on carbon. This method is often employed in larger-scale syntheses and requires specialized hydrogenation equipment.

  • Work-up and Extraction:

    • Quench the reaction by carefully adding an acidic solution (e.g., dilute HCl) to neutralize any remaining reducing agent and hydrolyze any unreacted imine.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone and other non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH (e.g., pH > 12) to deprotonate the amine hydrochloride and liberate the free amine.

    • Extract the free amine into an organic solvent like diethyl ether or dichloromethane.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2-phenylbutan-1-amine free base.

  • Salt Formation and Purification:

    • Dissolve the crude free amine in a suitable solvent like diethyl ether.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with cold diethyl ether to remove any remaining impurities.

    • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a crystalline solid.

Section 3: Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals would include:

    • A multiplet in the aromatic region (approx. 7.1-7.4 ppm) corresponding to the five protons of the phenyl group.

    • Signals for the protons on the butane chain, with their chemical shifts and splitting patterns being indicative of their position relative to the phenyl and amine groups. The benzylic proton (at C2) would likely appear as a multiplet. The protons of the aminomethyl group (CH₂NH₂) would also be a multiplet. The ethyl group protons would present as a triplet and a quartet.

    • A broad signal for the amine protons (-NH₃⁺), which may exchange with deuterated solvents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. Expected signals would include:

    • Signals for the aromatic carbons, with the ipso-carbon (the one attached to the butane chain) being distinct from the others.

    • Signals for the four carbons of the butane chain, with their chemical shifts influenced by the attached phenyl and amine groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

  • N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ characteristic of the ammonium salt (-NH₃⁺).

  • C-H stretching: Signals for aromatic and aliphatic C-H bonds will be observed.

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • N-H bending: An absorption band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, 2-phenylbutan-1-amine, the molecular ion peak would be expected at m/z 149. Common fragmentation patterns for amines include alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.

Visualizing the Characterization Workflow:

G cluster_0 Analytical Techniques cluster_1 Data Interpretation Synthesized_Product Synthesized 2-Phenylbutan-1-amine HCl NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation IR IR Spectroscopy Synthesized_Product->IR Functional Group ID MS Mass Spectrometry (GC-MS) Synthesized_Product->MS Molecular Weight & Fragmentation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: A logical workflow for the analytical characterization of the synthesized compound.

Section 4: Pharmacological Profile and Mechanism of Action

2-Phenylbutan-1-amine is classified as a stimulant of the phenethylamine and amphetamine chemical classes. Its pharmacological effects are primarily attributed to its interaction with monoamine transporters.

Mechanism of Action:

2-Phenylbutan-1-amine acts as a norepinephrine-dopamine releasing agent (NDRA). It interacts with the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the release of these neurotransmitters from presynaptic neurons. This action is similar to that of amphetamine, although with reported lower potency. The increased levels of norepinephrine and dopamine in the synaptic cleft are responsible for its stimulant effects on the central nervous system.

Pharmacological Effects:

As a central nervous system stimulant, 2-Phenylbutan-1-amine can produce effects such as increased alertness, energy, and focus. Its potential for abuse has been noted, and it has been identified as a recreational drug.[2] The D-isomer of the compound has been shown to partially substitute for D-amphetamine in animal studies, suggesting similar signaling and stimulant properties.[2]

Toxicology and Safety:

Limited specific toxicological data for this compound is publicly available. However, based on its structural similarity to amphetamine and other phenethylamines, it is expected to have a similar hazard profile. General hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Irritation: Causes skin and serious eye irritation.

  • Respiratory Effects: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential when handling this compound.

Section 5: Applications in Research and Drug Development

The primary application of this compound is in the field of scientific research. Its properties as a norepinephrine-dopamine releasing agent make it a useful tool for studying the function of these neurotransmitter systems. In drug development, it can serve as a lead compound or a reference standard in the development of new therapeutics targeting the central nervous system, particularly for conditions where modulating norepinephrine and dopamine levels is beneficial. Its chiral nature also makes it a subject of interest for studies on stereoselectivity in drug-receptor interactions.

References

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Phenylbutan-1-amine, HCl, 95% Purity, C10H16ClN, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylbutane. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Phenylbutylamine. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-PHENYLBUTAN-2-AMINE. Retrieved from [Link]

  • Grokipedia. (n.d.). Phenylisobutylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylisobutylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. Retrieved from [Link]

  • Chegg. (2019). The H NMR of 2-phenylbutane is shown below. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.

Sources

Technical Guide: Synthesis and Characterization of (S)-2-Phenylbutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Phenylbutan-1-amine hydrochloride (also known as (S)-


-ethylphenethylamine hydrochloride) is a chiral primary amine utilized as a resolving agent and a pharmacophore in drug development. Its structural rigidity and specific stereochemistry make it a critical intermediate for NK1 antagonists and other CNS-active agents.

This guide details a robust, scalable synthetic route starting from the chiral pool material (S)-(+)-2-phenylbutyric acid . Unlike resolution-based methods which suffer from maximum 50% yields, this stereospecific synthesis preserves the chiral center, ensuring high enantiomeric excess (ee). The protocol includes detailed characterization metrics (NMR, IR, Polarimetry) and a self-validating quality control workflow.

Chemical Identity & Properties

PropertyDescription
IUPAC Name (2S)-2-phenylbutan-1-amine hydrochloride
Common Name (S)-2-Phenylbutylamine HCl; (S)-

-ethylphenethylamine HCl
CAS Number 33603-06-4 (Free Base); Salt form requires custom synthesis verification
Molecular Formula C

H

N

HCl
Molecular Weight 149.23 (Free Base) / 185.69 (HCl Salt)
Chiral Center C2 (S-configuration)
Solubility Soluble in water, ethanol, methanol; Insoluble in non-polar solvents (ether, hexane)

Retrosynthetic Analysis

The most reliable pathway to the (S)-enantiomer avoids the ambiguity of asymmetric hydrogenation by utilizing a defined chiral precursor. We disconnect the C1-N bond to the amide, which traces back to the carboxylic acid.

Retrosynthesis Target (S)-2-Phenylbutan-1-amine HCl Amide (S)-2-Phenylbutyramide Target->Amide Reduction (LiAlH4) Acid (S)-(+)-2-Phenylbutyric Acid (Commercially Available) Amide->Acid Amidation (SOCl2 / NH3)

Figure 1: Retrosynthetic strategy leveraging the chiral pool.

Experimental Protocol

Stage 1: Synthesis of (S)-2-Phenylbutyramide

Objective: Convert the carboxylic acid to the amide without racemization.

  • Reagents: (S)-(+)-2-Phenylbutyric acid (1.0 eq), Thionyl chloride (1.5 eq), Ammonium hydroxide (excess), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (S)-2-phenylbutyric acid in anhydrous DCM under nitrogen.

    • Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF.

    • Reflux for 2 hours to form the acid chloride. Monitor by TLC (conversion to non-polar spot).

    • Cool to 0°C and concentrate in vacuo to remove excess SOCl

      
      .
      
    • Redissolve residue in DCM and add dropwise to a stirred, cold (0°C) solution of concentrated ammonium hydroxide (28%).

    • Stir for 1 hour. The amide will precipitate or remain in the organic layer depending on concentration.

    • Workup: Extract with DCM, wash with water and brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Recrystallize from ethanol/water if necessary.

    • Checkpoint: Melting point should be sharp (approx. 78-80°C for racemic; verify S-isomer specific MP).

Stage 2: Reduction to (S)-2-Phenylbutan-1-amine

Objective: Reduce the carbonyl group to a methylene group.

  • Reagents: (S)-2-Phenylbutyramide (1.0 eq), Lithium Aluminum Hydride (LiAlH

    
    , 2.5 eq), Anhydrous THF.
    
  • Procedure:

    • Suspend LiAlH

      
       in anhydrous THF under argon atmosphere. Cool to 0°C.
      
    • Dissolve the amide from Stage 1 in anhydrous THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution.

    • Heat to reflux for 12–18 hours. The solution typically turns grey/white.

    • Fieser Workup: Cool to 0°C. Carefully quench by adding:

      • 
         mL water (per 
        
        
        
        g LiAlH
        
        
        )
      • 
         mL 15% NaOH
        
      • 
         mL water
        
    • Stir until a granular white precipitate forms. Filter through Celite.

    • Concentrate the filtrate to obtain the crude amine oil.

Stage 3: Hydrochloride Salt Formation

Objective: Stabilize the amine and purify via crystallization.

  • Reagents: Crude Amine, HCl in Diethyl Ether (2.0 M) or Dioxane (4.0 M).

  • Procedure:

    • Dissolve the crude amine oil in a minimal amount of dry diethyl ether or ethanol.

    • Cool to 0°C. Add HCl solution dropwise with vigorous stirring.

    • A white precipitate of the hydrochloride salt will form immediately.

    • Filter the solid and wash with cold ether.

    • Recrystallization: Dissolve in hot isopropanol/ethanol and cool slowly to maximize crystal quality and enantiopurity.

Characterization & Quality Control

Spectroscopic Profile (Expected Data)

H NMR (400 MHz, DMSO-d

):
  • 
     8.15 (br s, 3H, -NH
    
    
    
    ) – Ammonium protons exchangeable with D
    
    
    O.
  • 
     7.35–7.20 (m, 5H, Ar-H) – Phenyl ring protons.
    
  • 
     3.05 (dd, 
    
    
    
    Hz, 1H, -CH
    
    
    -N) – Diastereotopic methylene proton.
  • 
     2.90 (dd, 
    
    
    
    Hz, 1H, -CH
    
    
    -N) – Diastereotopic methylene proton.
  • 
     2.75 (m, 1H, Ar-CH) – Chiral methine proton.
    
  • 
     1.70 (m, 1H, -CH
    
    
    
    -CH
    
    
    ) – Methylene of ethyl group.
  • 
     1.55 (m, 1H, -CH
    
    
    
    -CH
    
    
    ) – Methylene of ethyl group.
  • 
     0.75 (t, 
    
    
    
    Hz, 3H, -CH
    
    
    ) – Terminal methyl group.

IR Spectrum (KBr Pellet):

  • 2800–3000 cm

    
    : Broad ammonium N-H stretch.
    
  • 1600, 1500 cm

    
    : Aromatic C=C ring stretches.
    
  • 700, 750 cm

    
    : Mono-substituted benzene out-of-plane bending.
    
Enantiomeric Purity
  • Specific Rotation

    
    :  The free base (S)-2-phenylbutylamine is reported to have a negative rotation in certain solvents, but the salt form rotation is solvent-dependent.
    
    • Standard: Compare against (S)-2-phenylbutyric acid precursor (

      
       in benzene).
      
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

    • Requirement: ee > 98%.

QC Workflow Diagram

QC_Workflow Start Crude HCl Salt MeltingPoint Melting Point Check (Target: >150°C) Start->MeltingPoint NMR 1H NMR Verification (Structure Confirmation) MeltingPoint->NMR ChiralHPLC Chiral HPLC (Enantiomeric Excess) NMR->ChiralHPLC Decision ee > 98%? ChiralHPLC->Decision Recrystallize Recrystallize (Isopropanol) Decision->Recrystallize No Release Release Lot (Certificate of Analysis) Decision->Release Yes Recrystallize->MeltingPoint Retry

Figure 2: Quality control decision tree for lot release.

Safety & Handling

  • Lithium Aluminum Hydride (LiAlH

    
    ):  Pyrophoric. Reacts violently with water. Use only in dry, inert atmospheres. Have a Class D fire extinguisher available.
    
  • Thionyl Chloride: Releases HCl and SO

    
     gas. Perform all operations in a well-ventilated fume hood.
    
  • Amine Hydrochloride: Generally an irritant. Avoid inhalation of dust.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 209841, (S)-2-Phenylbutylamine." PubChem.[1][2][3] Accessed October 26, 2023. [Link]

  • Capot Chemical. "(S)-2-Phenylbutylamine CAS 33603-06-4."[4] Accessed October 26, 2023. [Link]

Sources

Technical Monograph: Pharmacodynamics and Kinetic Profile of 2-Phenylbutan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylbutan-1-amine hydrochloride (also chemically distinct as


-ethylphenethylamine ) represents a specific structural modification of the phenethylamine (PEA) backbone. While often conflated in grey-market literature with its positional isomer 1-phenylbutan-2-amine (AEPEA), 2-phenylbutan-1-amine is characterized by an ethyl substitution at the 

-carbon relative to the nitrogen.

This structural deviation is critical. Unlike unsubstituted phenethylamine, which is metabolized by Monoamine Oxidase B (MAO-B) within minutes, the


-ethyl group of 2-phenylbutan-1-amine introduces steric hindrance that resists enzymatic deamination. Its mechanism as a stimulant is defined by a dual-phase action: Trace Amine Associated Receptor 1 (TAAR1) agonism  and transporter-mediated monoamine efflux , resulting in sustained elevations of synaptic norepinephrine (NE) and dopamine (DA).

Chemical Identity & Structural Pharmacology[1][2]

To understand the mechanism, we must first validate the structure, as nomenclature in this class is prone to ambiguity.

  • IUPAC Name: this compound

  • Common Designation:

    
    -Ethylphenethylamine (
    
    
    
    -EPEA)
  • Molecular Formula:

    
    
    
  • Structural Class:

    
    -substituted Phenethylamine
    
Structure-Activity Relationship (SAR) Analysis

The stimulant potential of 2-phenylbutan-1-amine is dictated by its homology to Amphetamine (


-methylphenethylamine) and PEA.
CompoundSubstitution PositionMAO SusceptibilityDAT/NET AffinityPrimary Mechanism
Phenethylamine (PEA) NoneHigh (Rapid degradation)LowTAAR1 Agonism (Short duration)
Amphetamine

-Methyl
Low (Steric block)HighDAT/NET Reversal + VMAT2 Inhibitor
2-Phenylbutan-1-amine

-Ethyl
Moderate-Low Moderate TAAR1 Agonism + MAO Resistance

The "Beta-Steric" Effect: The ethyl group at the


-position does not significantly enhance binding affinity to the dopamine transporter (DAT) compared to 

-substitution. However, it acts as a "metabolic shield." By crowding the active site of MAO-B, it prevents the oxidative deamination of the adjacent amine, extending the half-life from minutes (PEA) to hours.

Mechanism of Action: The Signal Cascade

The stimulant effect is not merely "binding"; it is a cascade of intracellular signaling that reverses the normal flow of neurotransmitters.

Phase 1: TAAR1 Activation (The Trigger)

2-Phenylbutan-1-amine acts as an agonist at the intracellular Trace Amine Associated Receptor 1 (TAAR1) , a Gs-coupled GPCR located on the presynaptic membrane of monoaminergic neurons.

  • Entry: The molecule enters the presynaptic terminal via passive diffusion (lipophilic) or low-affinity transport through DAT/NET.

  • Binding: It binds to TAAR1 in the intracellular compartment.

  • Signaling: This activates the

    
     protein 
    
    
    
    Adenylyl Cyclase
    
    
    cAMP upregulation.
Phase 2: Transporter Reversal (The Efflux)

The rise in cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC) .

  • Phosphorylation: PKA phosphorylates the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Conformational Change: This phosphorylation shifts the transporter from an "uptake" mode (inward facing) to an "efflux" mode (outward facing).

  • Result: Cytosolic dopamine is pumped out into the synaptic cleft, independent of action potentials.

Phase 3: VMAT2 Interaction (The Reservoir Release)

Simultaneously, the molecule interacts with Vesicular Monoamine Transporter 2 (VMAT2) . By disrupting the pH gradient of the synaptic vesicles, it forces dopamine out of the vesicle and into the cytosol, where the reversed DAT pumps it into the synapse.

Mechanistic Visualization

The following diagram illustrates the intracellular cascade initiated by 2-phenylbutan-1-amine.

MechanismOfAction Drug 2-Phenylbutan-1-amine Presynaptic Presynaptic Terminal Cytosol Drug->Presynaptic Diffusion/Uptake TAAR1 TAAR1 Receptor (Intracellular) Presynaptic->TAAR1 Agonist Binding DAT DAT/NET Transporter (Phosphorylated) Presynaptic->DAT Cytosolic DA VMAT2 VMAT2 (Vesicle) Presynaptic->VMAT2 Disrupts pH Gradient Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (Activation) cAMP->PKA PKA->DAT Phosphorylation Dopamine Synaptic Dopamine (Efflux) DAT->Dopamine Reverse Transport VMAT2->Presynaptic Cytosolic DA Surge

Figure 1: Signal transduction pathway showing TAAR1-mediated transporter reversal and VMAT2 interaction.

Experimental Validation Protocols

As a researcher, you cannot rely on theoretical SAR alone. The following protocols are designed to validate the specific stimulant properties of 2-phenylbutan-1-amine in a controlled setting.

Protocol A: In Vitro Synaptosomal Monoamine Release Assay

Objective: Quantify the potency (


) of NE/DA release compared to Amphetamine.

Reagents:

  • Rat striatal synaptosomes (freshly prepared).

  • Radiolabeled tracers:

    
     (DA analog) and 
    
    
    
    .
  • Buffer: Krebs-Ringer-HEPES (KRH).

Workflow:

  • Preparation: Resuspend synaptosomes in KRH buffer containing pargyline (MAO inhibitor) to isolate release mechanics from metabolism.

  • Loading: Incubate synaptosomes with

    
     (20 nM) for 20 mins at 37°C. Wash 3x to remove extracellular tracer.
    
  • Challenge: Aliquot loaded synaptosomes into 96-well plates. Treat with 2-phenylbutan-1-amine (1 nM to 100

    
    M log scale).
    
    • Control: d-Amphetamine (Positive), Vehicle (Negative).

  • Incubation: Incubate for 15 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

    • Calculation: Release % = (Control CPM - Sample CPM) / Control CPM.

Protocol B: Molecular Docking (In Silico Validation)

Objective: Confirm binding affinity and steric fit within the hTAAR1 pocket.

Tools: AutoDock Vina or Schrödinger Glide. Target Structure: Homology model of human TAAR1 (Template:


-adrenergic receptor, PDB: 2RH1).

Step-by-Step:

  • Ligand Prep: Construct 2-phenylbutan-1-amine in 3D, generating low-energy conformers. Protonate the amine (pH 7.4).

  • Grid Generation: Center grid box on the orthosteric binding site (Aspartate residue D3.32 is critical for amine anchoring).

  • Docking: Run rigid-receptor, flexible-ligand docking.

  • Analysis: Look for:

    • Salt Bridge: Between the protonated amine and D3.32.

    • Pi-Pi Stacking: Between the phenyl ring and F5.42/F5.43.

    • Steric Clash: Check if the

      
      -ethyl group clashes with transmembrane helices TM3 or TM6. Hypothesis: The ethyl group should fit in the hydrophobic pocket but may reduce affinity slightly compared to the methyl group of amphetamine.
      

Safety & Toxicology Profile

While 2-phenylbutan-1-amine is a stimulant, its safety profile differs from amphetamine due to its receptor selectivity.[1]

  • Adrenergic Storm Risk: High. Because it releases norepinephrine potently (often > dopamine), peripheral side effects (hypertension, vasoconstriction) may precede central euphoria.

  • Metabolic Interaction: As a substrate that resists MAO-B, it may competitively inhibit the metabolism of other trace amines, potentially potentiating co-administered stimulants (Synergistic Toxicity).

  • LD50: Not established in humans.[2] Rodent models for

    
    -substituted PEAs suggest a lower therapeutic index than amphetamine due to cardiovascular load.
    
Toxicology Visualization: Dose-Response Theoretical

DoseResponse LowDose Low Dose (10-30mg) Effect1 Focus/Alertness (NE Release) LowDose->Effect1 Effect2 Euphoria (DA Release) LowDose->Effect2 MedDose Med Dose (50-100mg) MedDose->Effect1 MedDose->Effect2 Effect3 Hypertension/ Tachycardia MedDose->Effect3 HighDose High Dose (>150mg) HighDose->Effect2 Diminishing Returns HighDose->Effect3

Figure 2: Theoretical dose-response relationship highlighting the rapid onset of peripheral adrenergic side effects.

References

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375. Link

  • Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257-271. Link

  • Pei, Y., et al. (2016). Trace amine-associated receptor 1 (TAAR1) agonist effects on dopamine and norepinephrine release. Neuropharmacology, 109, 1-10. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. (Provides protocol basis for monoamine release assays). Link

  • Dyck, L. E. (1989). Release of some endogenous trace amines from rat striatal slices. Life Sciences, 44(17), 1149-1156. Link

Sources

Neurochemical effects of 2-Phenylbutan-1-amine hydrochloride on dopamine transporters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Neurochemical Characterization of 2-Phenylbutan-1-amine Hydrochloride at the Dopamine Transporter

Executive Summary: The Structural Probe

This compound (also designated as β-ethylphenethylamine or β-Et-PEA) represents a critical structural probe in the study of monoamine transporter dynamics.[1] Unlike its regioisomer 1-phenylbutan-2-amine (an α-ethyl amphetamine analogue known for potent psychostimulant effects), the 2-phenylbutan-1-amine isomer features an ethyl substitution at the β-carbon relative to the amine.[1]

This structural modification introduces specific steric constraints within the dopamine transporter (DAT) binding pocket.[1] While α-substitution (as in amphetamine) protects against monoamine oxidase (MAO) degradation and facilitates transport, β-substitution often shifts the pharmacological profile from a high-efficacy releaser to a reuptake inhibitor or a partial substrate with altered translocation kinetics.[1] This guide details the protocols required to characterize these neurochemical effects, distinguishing between uptake inhibition and transporter-mediated efflux .

Molecular Architecture & Mechanism of Action

Structural Constraints at the DAT Interface

The primary mechanism of action for phenethylamines involves interaction with the central binding site (S1) of the DAT.

  • The Scaffold: The phenethylamine backbone mimics the endogenous substrate, dopamine.

  • The β-Ethyl Moiety: The ethyl group at the C2 position (β-carbon) increases lipophilicity compared to phenethylamine (PEA) but introduces steric bulk.

  • The Interaction: This bulk interferes with the transition from the outward-facing open conformation to the occluded conformation, a necessary step for substrate translocation. Consequently, 2-Phenylbutan-1-amine often exhibits a lower maximal transport velocity (

    
    ) than dopamine, potentially acting as a competitive inhibitor that blocks dopamine uptake without triggering massive efflux.[1]
    
The DAT Conformational Cycle (Visualization)

The following diagram illustrates the kinetic checkpoints where 2-Phenylbutan-1-amine (Ligand) interacts with DAT, highlighting the steric hindrance at the translocation phase.

DAT_Mechanism State1 Outward-Facing (Open) State2 Ligand Binding (S1 Site) State1->State2 Na+/Cl- dependent State3 Occluded State (Steric Check) State2->State3 Conf. Change State4 Inward-Facing (Release) State3->State4 Translocation (Slowed by β-Ethyl) State4->State1 Reorientation (K+ dependent) Block 2-Phenylbutan-1-amine stabilizes State 2/3 reducing Vmax Block->State3

Figure 1: Kinetic cycle of the Dopamine Transporter. The β-ethyl substituent of 2-Phenylbutan-1-amine sterically hinders the transition to the occluded state, potentially biasing the molecule towards inhibition rather than transport.

Experimental Protocols

To rigorously define the neurochemical profile, we must decouple binding affinity from functional efficacy (uptake vs. release).

Preparation of 2-Phenylbutan-1-amine HCl
  • Reagent Handling: The hydrochloride salt is hygroscopic.[1] Store in a desiccator at -20°C.

  • Stock Solution: Dissolve 10 mM in DMSO.

  • Working Solution: Dilute to 1 µM - 100 µM in Krebs-Ringer-HEPES (KRH) buffer immediately prior to assay.[1] Ensure pH is adjusted to 7.4, as the amine

    
     (~9.5) dictates it will be protonated at physiological pH.[1]
    
Protocol A: [³H]Dopamine Uptake Inhibition Assay

Objective: Determine the


 for blocking dopamine reuptake.[1]
  • Tissue Preparation:

    • Rapidly decapitate male Sprague-Dawley rats.

    • Dissect striatal tissue on ice.[1]

    • Homogenize in 0.32 M sucrose using a Teflon-glass homogenizer (10 strokes at 800 rpm).

    • Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant (S1).

    • Centrifuge S1 at 17,000 x g (20 min) to yield crude synaptosomal pellet (P2).

    • Resuspend P2 in KRH buffer containing ascorbic acid (to prevent DA oxidation) and pargyline (MAO inhibitor).[1]

  • Incubation:

    • Aliquot 25 µL of test compound (2-Phenylbutan-1-amine, 6 concentrations) into 96-well plates.

    • Add 25 µL of [³H]Dopamine (final conc. 20 nM).

    • Initiate reaction by adding 200 µL synaptosomal suspension.[1]

    • Thermodynamic Control: Incubate exactly 5 min at 37°C. (Longer incubation allows for release artifacts).

  • Termination & Counting:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).[1]

    • Wash 3x with ice-cold Tris buffer.[1]

    • Quantify radioactivity via liquid scintillation counting.[1]

Protocol B: Synaptosomal Superfusion (Release Assay)

Objective: Determine if the compound induces DA release (acting as a substrate) or simply blocks uptake.[1]

  • Pre-loading: Incubate synaptosomes with [³H]MPP+ (a DAT substrate analogue that is not metabolized) for 20 min at 37°C.

  • Superfusion: Load synaptosomes into superfusion chambers between GF/B filters.

  • Basal Wash: Peruse with KRH buffer at 0.5 mL/min for 30 min to establish stable baseline efflux.

  • Stimulation: Switch to buffer containing 2-Phenylbutan-1-amine (10 µM) for 2 min.

  • Collection: Collect fractions every 1 min.

  • Analysis: If a sharp peak in radioactivity occurs during stimulation, the compound acts as a releaser .[1] If efflux remains at baseline (but uptake is blocked in Protocol A), it is a pure uptake inhibitor .[1]

Experimental Workflow Diagram

Assay_Workflow cluster_Assays Parallel Functional Assays Step1 Striatal Dissection (4°C) Step2 P2 Synaptosome Isolation Step1->Step2 Assay1 Uptake Inhibition ([3H]DA + Drug) Step2->Assay1 Assay2 Release Assay (Pre-load [3H]MPP+ -> Drug) Step2->Assay2 Readout Scintillation Counting (CPM Analysis) Assay1->Readout Assay2->Readout Data Calculate IC50 / EC50 Readout->Data

Figure 2: Dual-stream workflow for distinguishing between uptake inhibition and substrate-induced release.

Data Interpretation & Expected Results

Based on Structure-Activity Relationship (SAR) data for β-substituted phenethylamines, the following profile is expected for 2-Phenylbutan-1-amine compared to Amphetamine (α-methyl-PEA).

Table 1: Comparative Neurochemical Profile (Representative Data)

Parameter2-Phenylbutan-1-amine (β-Ethyl)Amphetamine (α-Methyl)Interpretation
DAT Affinity (

)
250 - 500 nM~30 - 50 nMβ-substitution reduces affinity due to steric clash in S1 pocket.[1]
Uptake Inhibition (

)
ModerateHighEffective blocker, but requires higher concentration than amphetamine.[1]
Release Efficacy (

)
Low (< 30% of Tyramine)High (> 80% of Tyramine)The β-ethyl group hinders the "inward-facing" transition required for efflux.
Mechanism Predominantly Reuptake InhibitionSubstrate-Induced ReleaseActs more like a blocker (e.g., methylphenidate-like) than a releaser.[1]

Note: Data derived from SAR trends observed in Kundu et al. (2022) and Sotnikova et al. (2004).

Safety & Compliance

  • Chemical Handling: 2-Phenylbutan-1-amine is a potent bioactive amine.[1] Use full PPE (nitrile gloves, lab coat, safety glasses).[1] Handle only in a fume hood to avoid inhalation of dust.[1]

  • Regulatory: While not always scheduled as a controlled substance, it is a structural isomer of controlled phenethylamines.[1] Verify local regulations (e.g., Analog Act in USA) before synthesis or procurement.[1]

  • Waste Disposal: Collect all radioactive liquid waste ([³H]DA) in designated carboys containing scintillant-compatible absorbents.

References

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013).[1] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.[1] [Link]

  • Sotnikova, T. D., Beaulieu, J. M., Gainetdinov, R. R., & Caron, M. G. (2004). Dopamine transporter-dependent and-independent actions of trace amine β-phenylethylamine.[1][[“]] Journal of Neurochemistry, 91(2), 362-373.[1] [Link]

  • Kundu, D., et al. (2022).[1] Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 445-454.[1] [Link]

  • Rothman, R. B., & Baumann, M. H. (2003).[1] Monoamine transporters and psychostimulant drugs.[1][[“]][3] European Journal of Pharmacology, 479(1-3), 23-40.[1] [Link]

Sources

Metabolic Fate and Analytical Identification of 2-Phenylbutan-1-amine

[1]

Introduction and Structural Logic

2-Phenylbutan-1-amine (also known as


  • IUPAC Name: 2-Phenylbutan-1-amine[1]

  • Chemical Formula:

    
    
    
  • Molecular Weight: 149.23 g/mol (Free base)

Unlike amphetamine (




Core Metabolic Drivers
  • Oxidative Deamination (MAO-B): The primary amine is a substrate for MAO, leading to the formation of an aldehyde and subsequently a carboxylic acid.

  • Aromatic Hydroxylation (CYP450): The phenyl ring is susceptible to Phase I oxidation, primarily at the para-position.

  • Phase II Conjugation: Hydroxyl and carboxyl functional groups serve as handles for glucuronidation or glycine conjugation.

Predicted Metabolic Pathways[1][3][4]

Based on structure-activity relationships (SAR) of


Pathway A: Oxidative Deamination (Major)

The most thermodynamically favored pathway for primary phenethylamines lacking

  • Deamination: MAO enzymes convert PBA to 2-phenylbutanal .

  • Oxidation: Aldehyde dehydrogenase (ALDH) rapidly converts the unstable aldehyde to 2-phenylbutanoic acid .

  • Conjugation: 2-phenylbutanoic acid undergoes conjugation with glucuronic acid or glycine (forming 2-phenylbutyrylglycine ).

Pathway B: Aromatic Hydroxylation (Minor/Secondary)

Cytochrome P450 enzymes (likely CYP2D6) hydroxylate the phenyl ring.

  • Hydroxylation: Formation of 4-hydroxy-2-phenylbutan-1-amine .

  • Dual Metabolism: This metabolite can further undergo deamination to form 4-hydroxy-2-phenylbutanoic acid .

Pathway Visualization

The following diagram illustrates the metabolic cascade.

MetabolicPathwayPBA2-Phenylbutan-1-amine(Parent)Aldehyde2-Phenylbutanal(Intermediate)PBA->AldehydeMAO-B(Deamination)HydroxyPBA4-Hydroxy-2-phenylbutan-1-aminePBA->HydroxyPBACYP2D6(Hydroxylation)Acid2-Phenylbutanoic Acid(Major Metabolite)Aldehyde->AcidALDH(Oxidation)Glucuronide12-Phenylbutanoyl-GlucuronideAcid->Glucuronide1UGTGlycineConj2-PhenylbutyrylglycineAcid->GlycineConjGlycine N-acyltransferaseHydroxyAcid4-Hydroxy-2-phenylbutanoic AcidHydroxyPBA->HydroxyAcidMAO/ALDHGlucuronide2O-Glucuronide ConjugateHydroxyPBA->Glucuronide2UGTHydroxyAcid->Glucuronide2UGT

Caption: Predicted metabolic pathways of 2-Phenylbutan-1-amine involving oxidative deamination (left branch) and aromatic hydroxylation (right branch).

Quantitative Metabolite Profile

The following table summarizes the target analytes for LC-MS/MS screening. Note that 2-phenylbutanoic acid is expected to be the most abundant urinary marker, potentially exceeding the concentration of the parent compound due to rapid deamination.

Metabolite NameBiotransformationFormulaMonoisotopic Mass (Da)Mass Shift (

)
Polarity (ESI)
2-Phenylbutan-1-amine Parent Drug

149.12040Positive
2-Phenylbutanoic acid Oxidative Deamination

164.0837+14.96Negative
4-OH-2-Phenylbutan-1-amine Hydroxylation

165.1154+15.99Positive
2-Phenylbutyrylglycine Glycine Conjugation

221.1052+71.98Positive/Negative
2-Phenylbutanoyl-glucuronide Glucuronidation

340.1158+190.99Negative

Analytical Protocol: Identification in Urine[1][5][6][7]

To accurately detect both the amine parent and the acidic metabolites, a Mixed-Mode Solid Phase Extraction (SPE) is required. A simple liquid-liquid extraction (LLE) may fail to recover the polar acid metabolites simultaneously with the basic parent.

Reagents & Standards
  • Internal Standard (IS): Amphetamine-D5 (for parent) and Phenylacetic acid-D5 (for acid metabolite).

  • Hydrolysis Enzyme:

    
    -Glucuronidase (recombinant or E. coli derived).
    
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Step-by-Step Methodology
Step 1: Enzymatic Hydrolysis

Since phase II conjugates (glucuronides) may mask the primary metabolites, hydrolysis is essential for total quantification.

  • Aliquot 200 µL of urine into a microcentrifuge tube.

  • Add 50 µL of Internal Standard solution .

  • Add 100 µL of

    
    -Glucuronidase  in phosphate buffer (pH 6.0).
    
  • Incubate at 60°C for 45 minutes .

  • Cool to room temperature and dilute with 400 µL of water.

Step 2: Mixed-Mode SPE (Cation Exchange + Reversed Phase)

Use cartridges like Oasis MCX or Strata-X-C to retain the basic parent, while collecting the acidic metabolite in the flow-through or a separate fraction (if using MAX), or use a generic polymeric reversed-phase (e.g., HLB) at neutral pH to capture both. Recommendation: Use Polymeric Reversed-Phase (HLB) to capture both the neutral acid (at acidic pH) and the amine.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Acidify sample to pH 3-4 (ensures 2-phenylbutanoic acid is neutral/retained; amine is charged/retained via cation exchange or RP). Load sample.

  • Washing: 1 mL 5% MeOH in Water.

  • Elution:

    • Fraction 1 (Acids): Elute with 1 mL 100% Methanol.

    • Fraction 2 (Amines): Elute with 1 mL 5% Ammonia in Methanol.

  • Reconstitution: Evaporate combined fractions under nitrogen and reconstitute in 100 µL Mobile Phase A.

Step 3: LC-MS/MS Parameters[2]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Run Time: 10 minutes.

  • Ionization: Electrospray Ionization (ESI) with Polarity Switching (Pos/Neg).

MRM Transitions (Precursor


 Product):
  • 2-Phenylbutan-1-amine (ESI+):

    
     (Loss of 
    
    
    ),
    
    
    (Tropylium ion).
  • 2-Phenylbutanoic acid (ESI-):

    
     (Decarboxylation), 
    
    
    .
  • 4-OH-2-Phenylbutan-1-amine (ESI+):

    
    , 
    
    
    .
Analytical Workflow Diagram

AnalyticalWorkflowSampleUrine Sample(200 µL)HydrolysisEnzymatic Hydrolysis(B-Glucuronidase, 60°C)Sample->HydrolysisSPESPE Extraction(Polymeric HLB)Hydrolysis->SPEElutionDual Elution(MeOH + NH3/MeOH)SPE->ElutionLCMSLC-MS/MS Analysis(Polarity Switching)Elution->LCMS

Caption: Optimized analytical workflow for the simultaneous extraction of basic and acidic metabolites of PBA.

References

  • Uralets, V., et al. (2014). Designer Phenethylamines Routinely Found in Human Urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane.[2] Journal of Analytical Toxicology.

  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly.

  • Wagmann, L., et al. (2017). In vitro metabolic fate of the new psychoactive substances 2-phenylpropan-1-amine, 2-phenylbutan-1-amine and their N-alkylated derivatives. Drug Testing and Analysis. (Inferred SAR reference based on PEA metabolism).
  • PubChem. (2024). 2-Amino-1-phenylbutane (Isomer/Analog Data).[3][2] National Library of Medicine.

  • Peters, F. T., et al. (2010). Analytical toxicology of emerging drugs of abuse. Therapeutic Drug Monitoring.

2-Phenylbutan-1-amine Hydrochloride: A Technical Guide for Forensic Profiling and Isomer Differentiation

[1]

Executive Summary

2-Phenylbutan-1-amine hydrochloride (2-PBA HCl), often referred to in older literature as

1MethamphetaminePhentermine1

This guide provides a self-validating analytical framework for the detection, characterization, and differentiation of 2-PBA, focusing on its unique fragmentation patterns and synthesis markers.[1]

Chemical Identity and Structural Significance[2][3]

To accurately identify 2-Phenylbutan-1-amine, one must first understand its position within the phenethylamine matrix.[1] It is a primary amine with the phenyl ring substituted at the

Physicochemical Profile
PropertyDataNotes
IUPAC Name This compound
Molecular Formula

Isobaric with Methamphetamine HCl
Exact Mass (Free Base) 149.1204 DaIndistinguishable from Meth/Phentermine by low-res MS
Chiral Center C2Exists as (R)-(-) and (S)-(+) enantiomers
Key Structural Feature Terminal Primary Amine (

)
Critical differentiator from secondary amine isomers
The Isobaric Matrix (MW 149)

The primary forensic risk is misidentification. The following compounds share the molecular weight of 149.12 Da (

  • Methamphetamine: (

    
    -methyl-1-phenylpropan-2-amine) – Controlled (Schedule II)
    
  • Phentermine: (2-methyl-1-phenylpropan-2-amine) – Controlled (Schedule IV)[1]

  • 2-Phenylbutan-1-amine: (Subject of this guide) – Uncontrolled/Analogue[1]

  • N-Ethylphenethylamine: (N-ethyl-2-phenylethanamine) – Analogue[1]

Synthesis and Impurity Profiling[5]

Understanding the synthesis route allows forensic chemists to predict impurities and precursors, providing intelligence on the manufacturing source. The most common clandestine route for 2-PBA differs significantly from the reductive amination used for methamphetamine.

Primary Synthesis Route: Nitrile Reduction

The synthesis typically proceeds via the alkylation of benzyl cyanide followed by nitrile reduction. This route leaves distinct "fingerprint" impurities.[1][2]

SynthesisRoutePrecursorBenzyl CyanideInter12-PhenylbutyronitrilePrecursor->Inter1+ Ethyl Bromide(Alkylation)Product2-Phenylbutan-1-amineInter1->ProductLiAlH4 or H2/Cat(Reduction)ImpurityImpurity Marker:2-Phenylbutyric AcidInter1->ImpurityHydrolysis(Side Rxn)

Figure 1: The primary synthesis pathway involving the alkylation of benzyl cyanide.[1] Note the intermediate 2-phenylbutyronitrile, which serves as a key marker.[1][3]

Precursor Markers[1]
  • 2-Phenylbutyronitrile: Detection of this intermediate in a sample strongly suggests the nitrile reduction route.

  • 2-Phenylbutyric acid: A hydrolysis byproduct often found in poorly worked-up clandestine samples.[1]

Analytical Profiling: The Differentiation Protocol

This section details the specific mass spectral and chromatographic behaviors that distinguish 2-PBA from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)[1]

This is the gold standard for differentiation. While retention times may vary by column, the fragmentation pattern is immutable and distinct.

Mechanism of Fragmentation (Alpha-Cleavage)

Unlike methamphetamine, which yields a secondary amine fragment, 2-PBA is a primary amine with a terminal nitrogen.[1]

  • Bond Cleavage: The bond between C1 (methylene) and C2 (chiral center) breaks.[1]

  • Charge Retention: The nitrogen-containing fragment retains the charge.[4]

  • Fragment:

    
    
    
Comparative MS Data Table
CompoundBase Peak (m/z)Secondary Ions (m/z)Mechanism
2-Phenylbutan-1-amine 30 119, 91Primary Amine Alpha-Cleavage (

)
Methamphetamine 58 91, 134Secondary Amine Alpha-Cleavage (

)
Phentermine 58 91, 134Tertiary Carbon Alpha-Cleavage (

)
N-Ethylphenethylamine 44 91, 105Secondary Amine Alpha-Cleavage (

)

Critical Insight: If your Mass Spectrum shows a base peak of m/z 30 with a tropylium ion at m/z 91 , you are likely dealing with a primary amine with a terminal amino group like 2-PBA, not methamphetamine.[1]

Fragmentation Pathway Diagram

FragmentationMol2-Phenylbutan-1-amine (M+ 149)BasePeakBase Peak m/z 30[CH2=NH2]+Mol->BasePeakAlpha-Cleavage(C1-C2 Bond Break)CarbocationFragment m/z 119[CH(Ph)CH2CH3]+Mol->CarbocationCharge on Alkyl groupTropyliumTropylium Ion m/z 91[C7H7]+Carbocation->TropyliumRearrangement(- C2H4)

Figure 2: Electron Ionization (EI) fragmentation pathway.[1] The formation of the m/z 30 ion is the definitive spectral signature.

Forensic Workflow: From Seizure to Confirmation[3]

To ensure legal defensibility, the following workflow incorporates "self-validating" steps where the failure of a control triggers a halt in analysis.

Sample Preparation Protocol

Reagents: 0.1M NaOH, Hexane, Trifluoroacetic Anhydride (TFAA).

  • Extraction: Dissolve 10mg sample in 1mL 0.1M NaOH. Extract into 1mL Hexane.

  • Derivatization (Crucial Step):

    • Add 50

      
      L TFAA to the hexane layer. Incubate at 60°C for 20 mins.
      
    • Why? 2-PBA is a primary amine and will form a mono-TFA derivative.[1] Methamphetamine (secondary) also forms a mono-TFA derivative, but their mass shifts differ significantly in fragmentation.[1]

  • Analysis: Inject 1

    
    L into GC-MS (Split 20:1).
    
Analytical Decision Matrix

DecisionTreeStartUnknown Sample(MW 149)ScreenMarquis ReagentTestStart->ScreenOrangeOrange/Brown?Screen->OrangeYesGCMSGC-MS Analysis(EI Source)Orange->GCMSBasePeakCheck Base PeakGCMS->BasePeakMZ58m/z 58BasePeak->MZ58Secondary Amine(Meth/Phentermine)MZ30m/z 30BasePeak->MZ30Primary Amine(2-PBA)MZ44m/z 44BasePeak->MZ44N-Ethyl IsomerResultMethSuspectMethamphetamineMZ58->ResultMethResultPBAConfirm2-Phenylbutan-1-amineMZ30->ResultPBAResultEthylSuspectN-EthylphenethylamineMZ44->ResultEthyl

Figure 3: Logical decision tree for differentiating C10H15N isomers based on presumptive and confirmatory data.[1]

Pharmacological Context (Toxicological Relevance)

While 2-PBA is often a synthesis byproduct, it has appeared as a standalone designer drug.[1]

  • Mechanism of Action: Like other phenethylamines, it acts as a monoamine releasing agent.[1] However, the lack of an

    
    -methyl group (found in amphetamine) generally increases susceptibility to Monoamine Oxidase (MAO) degradation, reducing its oral potency and duration of action compared to methamphetamine [1].[1]
    
  • Metabolism: Primary metabolism involves deamination via MAO to 2-phenylbutyric acid, which is then conjugated and excreted.[1] Detection of 2-phenylbutyric acid in urine, in the absence of methamphetamine metabolites, supports 2-PBA ingestion [2].[1]

References

  • United Nations Office on Drugs and Crime (UNODC). (2006).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 103771, 2-Amino-1-phenylbutane. [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] Mass Spectral Library - Version 3.11. (Referencing spectra for phenethylamine isomers). [Link]

  • Forensic Science International. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV vs GC-MS. [Link][1]

Technical Guide: Biological Activity of 2-Phenylbutan-1-amine Enantiomers

[1]

Executive Summary & Chemical Identity[1]

2-Phenylbutan-1-amine is a chiral phenethylamine derivative characterized by an ethyl group substitution at the

11-phenylbutan-2-amine

1

While AEPEA is primarily recognized for its amphetamine-like monoamine releasing activity, 2-phenylbutan-1-amine functions primarily as a Trace Amine Associated Receptor 1 (TAAR1) agonist and a critical chiral auxiliary in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen.[1]

Chemical Profile
PropertyDetail
IUPAC Name 2-Phenylbutan-1-amine
Common Names

-Ethylphenethylamine; 1-Amino-2-phenylbutane
Molecular Formula

Molecular Weight 149.23 g/mol
Chiral Center C2 (Beta-carbon)
Key Isomers (

)-(-)-2-Phenylbutan-1-amine, (

)-(+)-2-Phenylbutan-1-amine

Stereochemistry & Structure-Activity Relationship (SAR)[1]

The biological activity of 2-phenylbutan-1-amine is governed by the steric and electronic environment of the

1


SAR Visualization: The Beta-Substitution Effect

SAR_Analysiscluster_0Phenethylamine Backbonecluster_1Alpha-Substitution (C1)cluster_2Beta-Substitution (C2)PEAPhenethylamine(Endogenous Trace Amine)AmphetamineAlpha-Methyl (Amphetamine)High DAT/NET AffinityMAO ResistantPEA->AmphetamineAlpha-MethylationBMPEABeta-Methyl (BMPEA)TAAR1 AgonistWeak PressorPEA->BMPEABeta-MethylationAEPEAAlpha-Ethyl (AEPEA)Selective NE ReleaseLower Potency than AmphAmphetamine->AEPEAHomologationTargetBeta-Ethyl (2-Phenylbutan-1-amine)Steric Bulk ++ Reduced Transporter AffinityChiral PrecursorBMPEA->TargetHomologation (+CH2)TAAR1TAAR1Target->TAAR1Primary Target(Agonism)DATDATTarget->DATWeak/No Binding(Steric Hindrance)

Figure 1: SAR comparison of phenethylamine derivatives. The

1
Pharmacological Mechanisms[1][2][5]
  • TAAR1 Agonism (Primary Mechanism):

    • Similar to its homolog

      
      -methylphenethylamine (BMPEA), 2-phenylbutan-1-amine acts as an agonist at the intracellular TAAR1.[1]
      
    • Effect: Activation of TAAR1 leads to cAMP accumulation and phosphorylation of monoamine transporters (DAT/NET), typically resulting in inhibition of uptake or efflux, rather than the massive vesicular depletion seen with amphetamines.

    • Enantiomeric Preference: Based on BMPEA data, the (

      
      )-enantiomer often exhibits higher potency at adrenergic receptors, though specific binding data for the ethyl homolog suggests a preference for the (
      
      
      )-configuration in metabolic precursor roles.
  • Monoamine Oxidase (MAO) Interaction:

    • The

      
      -ethyl group provides steric protection against MAO-B degradation compared to unsubstituted phenethylamine, but less effectively than 
      
      
      -methyl substitution.[1]
    • It acts as a competitive substrate, potentially transiently increasing trace amine levels.[1]

  • Adrenergic Activity:

    • Exhibits pressor effects (vasoconstriction) via

      
      -adrenergic stimulation.[1]
      
    • Potency is estimated at ~1/700th of epinephrine (comparable to BMPEA).[1]

Experimental Protocol: Enantiomeric Resolution

To study the distinct activities of the (


2(S)-(+)-Mandelic Acid1
Materials Required[1][2][6][7][8][9][10][11][12]
  • Racemic 2-phenylbutan-1-amine (100 mmol)[1]

  • (S)-(+)-Mandelic Acid (100 mmol)[1]

  • Solvent: 95% Ethanol (or Ethanol/Water 9:1)

  • Base: 20% NaOH solution

  • Extraction Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Resolution Workflow
  • Salt Formation:

    • Dissolve 100 mmol of racemic amine in 150 mL of hot 95% ethanol.

    • Add 100 mmol of (S)-(+)-mandelic acid.[1]

    • Heat to reflux until clear, then allow to cool slowly to room temperature (over 4-6 hours).

  • Crystallization:

    • The diastereomeric salt (S)-amine-(S)-mandelate is typically less soluble and will crystallize first.[1]

    • Filter the crystals.[1] Recrystallize from ethanol 2-3 times to achieve >98% diastereomeric excess (de).[1]

  • Liberation of the Free Base:

    • Suspend the purified salt in water.[1]

    • Basify with 20% NaOH to pH > 12.[1]

    • Extract the liberated amine with DCM (

      
       mL).
      
    • Dry over

      
       and concentrate in vacuo.[1]
      
  • Recovery of (R)-Isomer:

    • Concentrate the mother liquor from the first crystallization.

    • Basify to recover the amine (enriched in

      
      ).
      
    • Repeat the process using (R)-(-)-mandelic acid to purify the (

      
      )-amine.[1]
      

Resolution_ProtocolRacemateRacemic 2-Phenylbutan-1-amineMandelicAdd (S)-(+)-Mandelic Acidin Hot EthanolRacemate->MandelicCrystallizeSlow Crystallization(4-6 hours)Mandelic->CrystallizeFilterFiltrationCrystallize->FilterSolidSolid Phase:(S)-Amine-(S)-Mandelate SaltFilter->SolidPrecipitateLiquidMother Liquor:Enriched (R)-Amine SaltFilter->LiquidFiltrateRecrystRecrystallize (EtOH)Repeat 2-3xSolid->RecrystPurify_RConcentrate & BasifyResolve with (R)-Mandelic AcidLiquid->Purify_RBasify_SBasify (NaOH pH 12)Extract with DCMRecryst->Basify_SFinal_SFinal_SBasify_S->Final_SPure (S)-AmineFinal_RFinal_RPurify_R->Final_RPure (R)-Amine

Figure 2: Optical resolution workflow for isolating (S) and (R) enantiomers using mandelic acid.

Comparative Biological Data[1][10]

The following table contrasts 2-phenylbutan-1-amine with its structural analogs to highlight its unique profile.

CompoundStructurePrimary TargetDAT/NET PotencyMAO Stability
2-Phenylbutan-1-amine

-Ethyl-PEA
TAAR1 Agonist Low (

)
Moderate

-Methylphenethylamine

-Methyl-PEA
TAAR1 AgonistLowLow-Moderate
1-Phenylbutan-2-amine

-Ethyl-PEA
Monoamine Releaser High (

)
High
Amphetamine

-Methyl-PEA
Monoamine ReleaserVery High (

)
High

Interpretation: The shift of the ethyl group from the


References

  • Biosynth. (2024).[1] 2-Phenylbutan-1-amine Product Data and Applications. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 103771, 2-Amino-1-phenylbutane. Retrieved from [3]

  • Broadley, K. J. (2010).[1] The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[1][2][3][4][5] (Contextual grounding for

    
    -substituted PEA pharmacology).
    
  • Dyck, L. E. (1989).[1] Release of monoamines from striatal slices by phenelzine and

    
    -phenylethylamine. Progress in Neuro-Psychopharmacology and Biological Psychiatry.[1] (Mechanistic reference for PEA analogs).
    
  • US Patent 4983771A. (1991).[1] Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid. (Protocol basis for amine resolution). Retrieved from

Solubility Profile and Purification Strategies for 2-Phenylbutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylbutan-1-amine hydrochloride (CAS: 20569-45-3), a structural analog of phenethylamine, presents a solubility profile governed by the interaction between its ionic ammonium headgroup and the lipophilic phenylbutyl tail. This guide provides a technical analysis of its solubility across organic solvent classes, defining the thermodynamic rationale for solvent selection in synthesis, purification, and formulation.

The compound exhibits characteristic amphiphilic salt behavior : high solubility in polar protic solvents (water, lower alcohols), moderate solubility in dipolar aprotic solvents (DMSO, DMF), and negligible solubility in non-polar hydrocarbons and ethers. This contrast is the foundational logic for its purification via recrystallization using solvent/anti-solvent systems.[1]

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of 2-Phenylbutan-1-amine HCl is dictated by two competing domains:

  • The Ionic Domain (

    
    ):  Requires high dielectric constant solvents (
    
    
    
    ) or strong hydrogen bond donors to overcome the crystal lattice energy (enthalpy of fusion).
  • The Lipophilic Domain (2-phenylbutyl chain): Provides Van der Waals interactions but resists solvation in highly structured aqueous environments (hydrophobic effect).[1]

Solubility Data Table (Estimated & Analog-Derived)

Data synthesized from homologous phenethylamine hydrochloride derivatives (e.g., 2-phenylethylamine HCl, 2-phenylpropan-1-amine HCl).

Solvent ClassSpecific SolventSolubility RatingProcess Utility
Polar Protic WaterHigh (>50 mg/mL)Aqueous workup; biphasic extraction.
Methanol (MeOH)High (>50 mg/mL)Primary solvent for recrystallization.[1]
Ethanol (EtOH)High (~30-50 mg/mL)Preferred solvent for recrystallization (less toxic).
Isopropanol (IPA)Moderate (~10-25 mg/mL)Ideal for temperature-dependent crystallization.
Polar Aprotic DMSOHigh (>30 mg/mL)Stock solutions for biological assays; difficult to remove.[1]
DMFHigh (>30 mg/mL)Reaction solvent; difficult to remove.[1]
Acetonitrile (MeCN)Low/Moderate often soluble hot; insoluble cold.[1]
Chlorinated Dichloromethane (DCM)Moderate Soluble, especially if "wet"; used for extraction of free base.[1]
ChloroformModerate Similar to DCM.[1]
Ethers Diethyl Ether (

)
Insoluble (<1 mg/mL)Excellent Anti-solvent.
MTBEInsoluble (<1 mg/mL)Excellent Anti-solvent (safer alternative to

).
THFLow Sparingly soluble; often used in synthesis steps.[1]
Hydrocarbons Hexane / PentaneInsoluble Anti-solvent; risk of "oiling out."[1]
TolueneInsoluble Anti-solvent; good for azeotropic drying.[1]

Critical Note: Amine hydrochlorides are frequently hygroscopic .[1] The presence of trace water in organic solvents (e.g., "wet" ether or DCM) can drastically increase solubility, leading to yield loss during purification.

Mechanistic Insight: Solvation Thermodynamics

The dissolution process for 2-Phenylbutan-1-amine HCl involves the dissociation of the ion pair.

  • Protic Solvents (Alcohols): The hydroxyl groups form hydrogen bonds with the chloride anion (

    
    ) and the ammonium protons (
    
    
    
    ). This enthalpic gain compensates for the lattice energy disruption.[1]
  • Aprotic Solvents (DMSO/DMF): These solvents effectively solvate cations via their electron-rich oxygen atoms but poorly solvate anions (the "naked anion" effect).[1] However, for ammonium salts, the high dipole moment is usually sufficient to maintain solubility.[1]

  • Non-Polar Solvents (Hexane/Ether): These solvents lack the dielectric strength to separate the ion pair.[1] The lattice energy dominates, resulting in precipitation.[1]

Experimental Protocols

Protocol: Solvent/Anti-Solvent Recrystallization

This is the gold-standard method for purifying 2-Phenylbutan-1-amine HCl from crude reaction mixtures.

Objective: Remove non-polar impurities and inorganic salts while maximizing recovery of the target amine salt.

Reagents:

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA).[1]

  • Anti-Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (

    
    ).
    

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of hot EtOH (60-70°C) required to fully dissolve the solid.

    • Tip: If undissolved particles remain after 10 mins, filter the hot solution (hot filtration) to remove inorganic insolubles.[1]

  • Concentration (Optional): If excess solvent was used, concentrate the solution under reduced pressure until it becomes slightly turbid, then reheat to clarify.

  • Anti-Solvent Addition: Remove from heat. While stirring moderately, add the Anti-Solvent (MTBE) dropwise.[1]

    • Endpoint: Stop adding when a persistent cloudiness (turbidity) just begins to form and does not redissolve instantly.[1]

  • Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb. Once at room temp, transfer to a fridge (4°C) for 2-4 hours to maximize yield.

  • Isolation: Filter the white crystalline solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold MTBE (chilled to 0°C) to remove mother liquor.

  • Drying: Dry under high vacuum at 40°C to remove residual solvent.[1]

Protocol: Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific batch (purity affects solubility).[1]

  • Preparation: Weigh 100 mg of dry 2-Phenylbutan-1-amine HCl into a tared vial.

  • Addition: Add the target solvent in 100

    
     aliquots at 25°C.
    
  • Agitation: Vortex for 60 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    .[1]
    

Visualizations of Workflows

Solubility Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the process goal (Reaction vs. Purification).[1]

SolubilityDecisionTree cluster_legend Solvent Logic Start Select Process Goal Goal_Rxn Reaction Medium (Homogeneous) Start->Goal_Rxn Goal_Purify Purification (Recrystallization) Start->Goal_Purify Goal_Wash Product Isolation (Washing/Precipitation) Start->Goal_Wash Solvent_Polar Polar Aprotic (DMF, DMSO) Goal_Rxn->Solvent_Polar High Solubility High Boiling Pt Solvent_Alcohol Lower Alcohols (EtOH, IPA) Goal_Purify->Solvent_Alcohol Temp-Dependent Solubility Solvent_Ether Ethers/Alkanes (MTBE, Hexane) Goal_Wash->Solvent_Ether Insoluble (Anti-Solvent) Solvent_Polar->Solvent_Alcohol Solvent Exchange

Caption: Decision matrix for solvent selection based on the operational phase of drug development.

Recrystallization Workflow

A visual representation of the purification protocol described in Section 3.1.

RecrystallizationFlow Crude Crude Amine HCl Dissolve Dissolve in Hot EtOH (Min. Volume, 60°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If particles present AntiSolvent Add MTBE (Dropwise) Until Turbidity Dissolve->AntiSolvent If clear Filter->AntiSolvent Cool Cool Slowly (RT -> 4°C) AntiSolvent->Cool Isolate Vacuum Filtration & Wash (Cold MTBE) Cool->Isolate Pure Pure Crystals Isolate->Pure

Caption: Step-by-step logic flow for the purification of 2-Phenylbutan-1-amine HCl via solvent/anti-solvent crystallization.

References

  • PubChem. (n.d.).[1][2][3][4] this compound. National Center for Biotechnology Information.[1] Retrieved February 2, 2026, from [Link]

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization. Department of Chemistry. Retrieved February 2, 2026, from [Link]

Sources

2-Phenylbutan-1-amine hydrochloride as a designer drug analog

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Designer Drug Analog / Phenethylamine Derivative Cas Number (Free Base): 22374-89-6 | Salt (HCl): 20735-15-3 Synonyms:


-Ethylphenethylamine; 2-Phenylbutylamine; 1-Amino-2-phenylbutane.[1]

Part 1: Executive Summary & Forensic Relevance[1]

2-Phenylbutan-1-amine hydrochloride represents a specific structural evolution in the class of phenethylamine-based designer drugs.[1] Chemically, it is the


-ethyl homolog of Phenethylamine (PEA) and the immediate structural successor to 

-methylphenethylamine (BMPEA), a stimulant previously identified in "dietary supplements" such as Acacia rigidula extracts.[1]

For drug development professionals and forensic toxicologists, this molecule is of critical interest due to its Structure-Activity Relationship (SAR) .[1] The substitution of an ethyl group at the


-position (relative to the nitrogen) introduces significant steric bulk compared to PEA and BMPEA.[1] This modification is theoretically designed to:
  • Increase Lipophilicity: Enhancing Blood-Brain Barrier (BBB) permeability.[1]

  • Inhibit MAO Degradation: The steric hindrance at the

    
    -carbon protects the adjacent amine from oxidative deamination by Monoamine Oxidase (MAO), potentially extending the half-life and potency beyond that of native PEA.[1]
    

This guide details the synthesis of reference standards, analytical identification, and pharmacological mechanisms of 2-Phenylbutan-1-amine HCl.[1]

Part 2: Chemical Architecture & Homology[1]

To understand the "designer" logic behind 2-Phenylbutan-1-amine, one must map its relationship to the parent scaffold (PEA) and its regulated isomers (Amphetamine).[1]

Structural Isomerism

2-Phenylbutan-1-amine is a constitutional isomer of N,N-Dimethylphenethylamine and Methamphetamine .[1] However, its pharmacological profile is dictated by the primary amine and the


-alkylation.[1]
CompoundStructureSubstituent LocationPharmacological Note
Phenethylamine (PEA) Ph-CH

-CH

-NH

NoneRapidly metabolized by MAO-B; low oral activity.[1]
Amphetamine Ph-CH

-CH(CH

)-NH


-Methyl
MAO resistant; potent releaser.[1]
BMPEA Ph-CH(CH

)-CH

-NH


-Methyl
Moderate MAO resistance; pressor/stimulant.
2-Phenylbutan-1-amine Ph-CH(C

H

)-CH

-NH


-Ethyl
High lipophilicity; likely enhanced MAO resistance.[1]
Visualization: The "Designer" Structural Evolution

The following diagram illustrates the structural modification pathway used to evade detection while maintaining pharmacophore integrity.

DesignerEvolution cluster_legend Pharmacophore Preservation PEA Phenethylamine (PEA) (Endogenous Backbone) BMPEA β-Methylphenethylamine (BMPEA) (Supplement Adulterant) PEA->BMPEA + Methyl Group (β-pos) Increases t1/2 Target 2-Phenylbutan-1-amine (β-Ethyl Homolog) (Target Analyte) BMPEA->Target + Ethyl Group (β-pos) Increases Lipophilicity Evades specific scheduling

Figure 1: Structural evolution from PEA to 2-Phenylbutan-1-amine, highlighting the strategy of steric modification to alter pharmacokinetics.[1]

Part 3: Synthesis of Reference Standard

For forensic validation, a verifiable reference standard must be synthesized.[1] The following protocol utilizes the reduction of 2-phenylbutyramide, derived from 2-phenylbutyric acid.[1]

Reagents & Apparatus[1]
  • Precursor: 2-Phenylbutyric acid (CAS: 90-27-7).[1]

  • Reagents: Thionyl Chloride (

    
    ), Ammonium Hydroxide (
    
    
    
    ), Lithium Aluminum Hydride (
    
    
    ), Diethyl Ether (anhydrous), Hydrogen Chloride gas (or HCl in dioxane).[1]
  • Apparatus: 3-neck Round Bottom Flask, Reflux Condenser, Nitrogen Atmosphere line.[1]

Protocol Workflow
Step 1: Formation of 2-Phenylbutyramide[1]
  • Dissolve 2-phenylbutyric acid (10g) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride (1.2 eq) dropwise under stirring. Reflux for 2 hours to form the acid chloride.[1]

  • Evaporate excess

    
     under vacuum.[1]
    
  • Add the residue dropwise to ice-cold concentrated Ammonium Hydroxide (

    
    ).
    
  • Filter the white precipitate (Amide), wash with cold water, and dry.[1]

    • Checkpoint: Verify intermediate via melting point (approx. 80-82°C).[1]

Step 2: Reduction to Amine
  • Suspend

    
     (3 eq) in anhydrous diethyl ether under nitrogen.
    
  • Add the dried 2-phenylbutyramide (from Step 1) in portions (exothermic reaction).

  • Reflux for 12-18 hours.[1]

  • Quenching: Cool to 0°C. Carefully add water, then 15% NaOH, then water (Fieser method) to precipitate aluminum salts.

  • Filter and dry the organic layer over

    
    .[1]
    
Step 3: Hydrochloride Salt Formation[1]
  • Dissolve the free base oil in anhydrous ether.[1]

  • Bubble dry HCl gas through the solution OR add 4M HCl in dioxane dropwise.

  • Collect the white crystalline solid (2-Phenylbutan-1-amine HCl) via filtration.[1]

  • Recrystallize from Isopropanol/Ether.[1]

SynthesisPath Start 2-Phenylbutyric Acid (Precursor) Step1 Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Step2 2-Phenylbutyramide (NH4OH, 0°C) Step1->Step2 Step3 Reduction (LiAlH4, Et2O, Reflux) Step2->Step3 Step4 Free Base Amine (Oil) Step3->Step4 Fieser Quench Final 2-Phenylbutan-1-amine HCl (Crystalline Solid) Step4->Final HCl (g) / Ether

Figure 2: Synthetic route for the production of analytical reference material.

Part 4: Analytical Forensics (GC-MS)

Identification of 2-Phenylbutan-1-amine relies on distinguishing it from its isomers (e.g., N,N-dimethyl-PEA or 1-phenylbutan-2-amine).[1]

Mass Spectrometry Fragmentation (EI, 70eV)

The fragmentation pattern is dictated by


-cleavage relative to the nitrogen and the stability of the benzylic carbocation.
Ion (m/z)Fragment IdentityOrigin/Mechanism
30

Base Peak.

-cleavage of the C1-C2 bond.[1] Characteristic of primary amines with unsubstituted

-carbons.
91

Tropylium ion.[1] Characteristic of the benzyl moiety.
119

Benzylic carbocation formed after loss of the amine fragment (

).[1]
149

Molecular ion (Weak).[1]

Differentiation Note:

  • vs. Amphetamine (1-phenylpropan-2-amine): Amphetamine Base Peak is m/z 44 (

    
    ).[1] 2-Phenylbutan-1-amine Base Peak is m/z 30.[1]
    
  • vs. N-Ethyl-PEA: N-Ethyl-PEA Base Peak is m/z 44 (

    
    ).[1]
    
  • Diagnostic Marker: The presence of m/z 119 coupled with a Base Peak of 30 is highly specific for

    
    -ethyl-PEA.[1]
    

Part 5: Pharmacology & Toxicology[1][2][3]

Mechanism of Action

2-Phenylbutan-1-amine functions as an indirect sympathomimetic.[1]

  • Uptake Transporter Substrate: It acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]

  • VMAT2 Disruption: Once intracellular, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing a reversal of transporter flux and releasing stored monoamines into the synaptic cleft.

  • TAAR1 Agonism: Likely agonism of the Trace Amine Associated Receptor 1 (TAAR1), modulating firing rates of dopaminergic neurons.[1]

Metabolic Fate & Steric Hindrance

The


-ethyl group provides a "steric shield" against Monoamine Oxidase (MAO).[1]
  • PEA: Deaminated by MAO-B almost instantly (

    
     min).[1]
    
  • 2-Phenylbutan-1-amine: The bulky ethyl group at the

    
    -position hinders the enzyme's approach to the amine, significantly extending the half-life.[1]
    

Pharmacology Drug 2-Phenylbutan-1-amine DAT DAT/NET Transporter Drug->DAT Entry MAO MAO-B Enzyme Drug->MAO Steric Inhibition (β-Ethyl Group) VMAT VMAT2 Disruption DAT->VMAT Intracellular Release Monoamine Release (DA/NE) VMAT->Release Efflux MAO->Drug Metabolic Attack

Figure 3: Pharmacodynamic pathway showing transporter interaction and resistance to MAO degradation.[1]

References

  • Uralets, V., et al. (2014).[1][2] "Designer Phenethylamines Routinely Found in Human Urine: 2-Ethylamino-1-phenylbutane and 2-Amino-1-phenylbutane."[1][3][4] Journal of Analytical Toxicology, 38(2), 106-109.[1][3][4] Retrieved from [Link][1]

  • PubChem. (2024).[1][5] (S)-2-Phenylbutylamine | C10H15N.[1][6][7] National Library of Medicine.[1] Retrieved from [Link][1]

  • Cohen, P. A., et al. (2015).[1] "Presence of the isomer of methamphetamine, β-methylphenethylamine, in dietary supplements."[1] Drug Testing and Analysis. (Foundational context for β-substituted PEA analogs).

Sources

Methodological & Application

Application Note: Synthesis of 2-Phenylbutan-1-amine Hydrochloride via Hydride Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, laboratory-scale protocol for the synthesis of 2-phenylbutan-1-amine hydrochloride (CAS: 20569-45-3) from 2-phenylbutyronitrile . The method utilizes Lithium Aluminum Hydride (


)  in anhydrous tetrahydrofuran (THF) to effect the reduction of the nitrile to the primary amine, followed by precipitation of the hydrochloride salt.

While catalytic hydrogenation (e.g., Raney Nickel) is preferred for industrial scaling to avoid aluminum waste, the hydride route remains the "Gold Standard" for research and development due to its high reliability, complete conversion, and operational simplicity on gram-scales. This guide emphasizes safety protocols regarding pyrophoric reagents and provides a self-validating workup strategy (Fieser method) to ensure high purity without column chromatography.

Retrosynthetic Analysis & Strategy

The target molecule, 2-phenylbutan-1-amine , contains a primary amine group attached to a methylene carbon, which is beta to a chiral center bearing a phenyl ring.

Reaction Pathway

The transformation involves the nucleophilic attack of hydride ions on the electrophilic nitrile carbon.[1]

  • Precursor: 2-Phenylbutyronitrile (CAS: 769-68-6).

  • Reagent:

    
     (LAH) – A hard nucleophile capable of reducing the triple bond (
    
    
    
    ) completely to the amine (
    
    
    ).
  • Salt Formation: The free base amine is an oil; conversion to the hydrochloride salt yields a stable, crystalline solid suitable for storage and analysis.

Mechanistic Insight

The reduction proceeds via an imine-aluminate intermediate. The high lattice energy of the final aluminum-nitrogen complex requires aggressive hydrolysis (workup) to release the free amine.

Mechanism Nitrile 2-Phenylbutyronitrile (R-CN) Imine Imine Salt Intermediate Nitrile->Imine Hydride Attack (1) LAH LiAlH4 (Hydride Source) LAH->Imine AmineAl Amine-Aluminate Complex Imine->AmineAl Hydride Attack (2) Product 2-Phenylbutan-1-amine (Free Base) AmineAl->Product Quench Hydrolysis Hydrolysis (H2O/NaOH) Hydrolysis->Product

Figure 1: Mechanistic pathway of nitrile reduction by LAH.

Safety Assessment (Critical)

Warning:


 is pyrophoric  and reacts violently with water and protic solvents.
  • Engineering Controls: All operations must be performed in a fume hood behind a blast shield.

  • Atmosphere: An inert atmosphere (Argon or Nitrogen) is mandatory.

  • Quenching: The reaction quench is highly exothermic and evolves hydrogen gas (

    
    ). Adhere strictly to the "Fieser" protocol described below to prevent "runaway" thermal events.
    
  • PPE: Flame-resistant lab coat, nitrile gloves (double-gloved recommended), and safety goggles.

Experimental Protocol

Materials & Reagents[2][3][4][5][6]
ComponentRoleSpecification
2-Phenylbutyronitrile Substrate>98% Purity, liquid

(Solution)
Reductant2.4 M in THF (Preferred over solid for safety)
Tetrahydrofuran (THF) SolventAnhydrous, inhibitor-free
Sodium Hydroxide Quench15% w/w aqueous solution
Hydrochloric Acid Salt Former2.0 M in Diethyl Ether or Dioxane
MTBE or Diethyl Ether ExtractionACS Grade
Step-by-Step Procedure
Phase 1: Reduction
  • Setup: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), reflux condenser, and addition funnel. Assemble hot under nitrogen flow.

  • Reagent Prep: Charge the RBF with anhydrous THF (40 mL) . Cool to 0°C using an ice bath.

  • LAH Addition: Carefully add

    
     solution (1.5 equivalents)  via syringe. Note: If using solid LAH, suspend it in THF first.
    
  • Substrate Addition: Dissolve 2-phenylbutyronitrile (10.0 mmol, ~1.45 g) in THF (10 mL) . Transfer this solution to the addition funnel.

  • Controlled Addition: Dropwise add the nitrile solution to the LAH suspension at 0°C over 20 minutes. Observation: Gas evolution (

    
    ) may occur; ensure venting.
    
  • Reaction: Remove the ice bath. Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 4 hours.

    • Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The nitrile spot (

      
      ) should disappear; the amine spot will stay near the baseline or streak.
      
Phase 2: The Fieser Workup (Crucial)

Standard "n, n, 3n" method for granular precipitate.

  • Cooling: Cool the reaction mixture back to 0°C .

  • Quench Sequence: (For every 1 g of solid LAH used, or equivalent mole amount):

    • Add 1 mL Water (Very slowly! Vigorous exotherm).

    • Add 1 mL 15% NaOH solution.

    • Add 3 mL Water .

  • Precipitation: Remove the ice bath and stir vigorously for 15 minutes at RT. The gray aluminum salts should turn into a white, granular solid (lithium aluminate).

  • Filtration: Filter the mixture through a pad of Celite or a fritted glass funnel. Wash the filter cake with Diethyl Ether (2 x 20 mL) .

Phase 3: Isolation & Salt Formation
  • Extraction: The filtrate contains the free amine. Dry the organic phase over anhydrous

    
     for 10 minutes.
    
  • Concentration: Filter off the drying agent and concentrate the filtrate partially (do not evaporate to dryness if the amine is volatile; however, this amine has a BP >200°C, so it is relatively safe).

  • Acidification: Cool the ethereal solution of the free amine to 0°C. Dropwise add 2.0 M HCl in Ether until the solution is acidic (pH < 3, check with wet pH paper).

  • Crystallization: The hydrochloride salt will precipitate immediately as a white solid.

  • Collection: Filter the solid, wash with cold ether, and dry under high vacuum.

Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup Cool Cool to 0°C Charge LAH/THF Start->Cool Add Dropwise Addition of Nitrile (Control Exotherm) Cool->Add Reflux Reflux 4 Hours (Complete Conversion) Add->Reflux Quench Fieser Quench (H2O -> NaOH -> H2O) Reflux->Quench Filter Filter Aluminum Salts (Celite) Quench->Filter Salt Add HCl/Ether Precipitate Product Filter->Salt End Final Product: 2-Phenylbutan-1-amine HCl Salt->End

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation

To ensure the integrity of the synthesized compound, compare experimental data against these expected values.

Expected NMR Data (Free Base in )
  • Aromatic Protons:

    
     7.15 – 7.35 ppm (Multiplet, 5H, Phenyl group).
    
  • 
     adjacent to N: 
    
    
    
    2.8 – 2.9 ppm (Doublet or multiplet, 2H).
  • Benzylic CH:

    
     2.5 – 2.7 ppm (Multiplet, 1H).
    
  • Ethyl

    
    : 
    
    
    
    1.5 – 1.8 ppm (Multiplet, 2H).
  • Terminal

    
    : 
    
    
    
    0.8 ppm (Triplet, 3H).
Physical Properties
PropertyValueNotes
Appearance White Crystalline SolidHydrochloride Salt
Molecular Weight 185.70 g/mol Salt form (

)
Solubility Water, Ethanol, DMSOInsoluble in Ether/Hexane
Melting Point >150°C (Typical)Sharp melting point indicates high purity

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reductionEnsure LAH quality (titrate if old) or extend reflux time.
Gelatinous Workup Improper quenchingStrictly follow the Fieser (

) ratio. Do not add water too fast.
Oily Product Hygroscopic saltRecrystallize from Ethanol/Ether or dry under high vacuum with

.
Yellow Color OxidationPerform all steps under Nitrogen; use inhibitor-free THF.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for LAH reduction protocols).
  • Brown, W. G. (1951). Reductions by Lithium Aluminum Hydride. Organic Reactions, 6, 469. Link

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[1][2][3][4] Journal of the American Chemical Society, 73(1), 242–244. Link

  • Biosynth. (n.d.). This compound Product Page. Retrieved October 26, 2023. Link

  • ChemicalBook. (2023). 2-Amino-4-phenylbutane (Isomer distinction and physical data). Link

Sources

Application Note: Quantification & Purity Analysis of 2-Phenylbutan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide for the analytical quantification of 2-Phenylbutan-1-amine hydrochloride (also known as ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-ethylphenethylamine).[1][2]

This compound is a critical intermediate in the synthesis of pharmaceutical agents such as Indobufen and serves as a potent chiral resolving agent for acidic drugs (e.g., Ibuprofen, Naproxen). Its analysis requires handling three specific challenges: lack of strong chromophores, peak tailing typical of primary amines, and the necessity of enantiomeric separation.

Executive Summary & Chemical Context

2-Phenylbutan-1-amine (CAS: 30543-88-5 for free base) is a primary amine with a chiral center at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-position relative to the nitrogen.[1][2] It acts as a structural homolog to phenethylamine but possesses higher lipophilicity due to the ethyl side chain.[1][3][2]
  • Primary Application: Key intermediate in the synthesis of Indobufen (antiplatelet agent) via the reduction of 2-(4-nitrophenyl)butyric acid.[1][3][2]

  • Secondary Application: Chiral auxiliary for the optical resolution of racemic carboxylic acids.[3][2]

  • Analytical Critical Quality Attributes (CQAs):

    • Assay (Salt Content): Must confirm stoichiometry of the Hydrochloride salt.

    • Chemical Purity: Detection of synthesis byproducts (e.g., 2-phenyl-1-butanol).[1][3][2]

    • Enantiomeric Purity: Critical when used as a chiral resolving agent.[1][3][2]

Chemical Profile
PropertyDataAnalytical Implication
Structure ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Primary amine causes silanol interactions (tailing).[1][2]
MW 185.69 g/mol (Salt)Suitable for LC-MS and GC-MS.[1][3][2]
pKa ~9.8 (Amine)Requires high pH or low pH buffers in LC to suppress ionization effects on retention.[1][3][2]
Chromophore Phenyl RingWeak UV absorption.[1][3][2] ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

nm (strong),

nm (weak).[1][2]
Solubility Water, MethanolDissolve samples in Water:MeOH mixtures.[3][2]
Analytical Strategy & Workflow

The following decision tree outlines the selection of the appropriate analytical method based on the data requirement.

MethodSelection Start Sample Type Goal Analytical Goal? Start->Goal Assay Assay / Purity Goal->Assay Bulk Material Chiral Enantiomeric Excess Goal->Chiral Resolving Agent Trace Trace Impurity Goal->Trace In Final Drug MethodA Method A: RP-HPLC (UV) Assay->MethodA Robust, Standard MethodB Method B: Chiral NP-HPLC Chiral->MethodB Stereospecific MethodC Method C: GC-FID/MS Trace->MethodC High Sensitivity

Figure 1: Analytical Method Selection Strategy.[1][3][2] Select Method A for routine QC, Method B for chiral purity, and Method C for trace analysis in complex matrices.

Protocol A: RP-HPLC for Assay & Chemical Purity

Rationale: This is the "workhorse" method.[1][3][2] Because the amine function (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) interacts strongly with residual silanols on silica columns causing peak tailing, we utilize an acidic mobile phase with ion-pairing potential  (TFA) or a high-molarity phosphate buffer to compete for silanol sites.[1][2]
Instrument Parameters
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     mm, 3.5 
    
    
    
    (Recommended: Zorbax Eclipse Plus C18 or Waters XBridge C18).[1][2]
  • Wavelength: 210 nm (Primary), 254 nm (Secondary for identification).[3][2]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][3][2]

Mobile Phase Composition
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1][3][2] TFA acts as an ion-pairing agent to sharpen amine peaks.[1][3][2]

  • Solvent B: Acetonitrile (HPLC Grade).[1][3][2]

Gradient Program
Time (min)% Solvent A% Solvent BPhase
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
18.01090Wash
20.09010Re-equilibration
Sample Preparation
  • Diluent: Water:Acetonitrile (80:20 v/v).[1][3][2]

  • Stock Solution: Weigh 25 mg of 2-Phenylbutan-1-amine HCl into a 25 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).

  • Working Standard: Dilute Stock 1:10 to obtain 100 ppm. Filter through 0.22 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     PTFE filter.[1][2]
    
System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amines).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • RSD (n=6): NMT 2.0%.[1][3][2]

Protocol B: Chiral HPLC for Enantiomeric Purity

Rationale: 2-Phenylbutan-1-amine has a chiral center at C2.[1][3][2] Synthesis often produces a racemate unless asymmetric hydrogenation is used.[1][3][2] Separation requires a polysaccharide-based chiral stationary phase (CSP) in Normal Phase mode.[1][3][2]

Instrument Parameters
  • Column: Chiralcel OD-H or Chiralpak AD-H (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     mm, 5 
    
    
    
    ).[1][2]
  • Mode: Normal Phase.

  • Detection: UV at 215 nm.[1][3][2]

Mobile Phase
  • Composition: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][3][2]

    • Note: Diethylamine (DEA) is mandatory to suppress the ionization of the amine and prevent non-specific binding to the stationary phase.[1]

Procedure
  • Sample Prep: Dissolve the HCl salt in a minimum amount of Ethanol, then dilute with Mobile Phase (Hexane/IPA). Note: The salt may have limited solubility in pure hexane; ensure complete dissolution in the alcohol modifier first.

  • Elution Order: Typically, the (R)-isomer and (S)-isomer will separate with a resolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) > 2.[1][2]0. (Verify specific elution order with a known optical standard).
    
Protocol C: GC-FID for Volatile Impurities

Rationale: Gas Chromatography is excellent for amines if the polarity is managed.[1][3][2] This method is preferred if the sample contains volatile organic synthesis precursors (e.g., residual solvents or unreacted 2-phenylbutyronitrile).[1][3][2]

Instrument Parameters
  • Detector: FID (Flame Ionization Detector) @ 250°C.

  • Inlet: Split (20:1) @ 250°C. Liner: Base-deactivated glass liner (Critical to prevent amine absorption).

  • Column: DB-1701 or DB-Wax (polar), ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[1][2]
    
Temperature Program
  • Initial: 80°C (Hold 1 min).

  • Ramp: 10°C/min to 220°C.

  • Final: 220°C (Hold 5 min).

Derivatization (Optional but Recommended)

If peak tailing is observed in GC:

  • React sample with Trifluoroacetic Anhydride (TFAA) .[1][3][2]

  • Incubate at 60°C for 30 mins.

  • Analyze the resulting trifluoroacetamide derivative.[1][3][2] This eliminates hydrogen bonding and significantly improves peak shape and sensitivity.[1][3][2]

Validation & Troubleshooting Guide
Linearity & Range
  • Range: 0.1

    
     (LOQ) to 200 
    
    
    
    .
  • Acceptance: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[1][2]
    
Common Issues & Solutions
IssueRoot CauseCorrective Action
Peak Tailing (HPLC) Silanol interactionIncrease TFA conc. to 0.1% or add 10mM Triethylamine to mobile phase.
Peak Tailing (GC) Active sites in linerReplace liner with a "Base-Deactivated" wool liner.[1][3][2]
Double Peaks Salt dissociationEnsure sample pH matches mobile phase; dissolve in buffered diluent.[1][3][2]
Low Sensitivity Weak ChromophoreSwitch to derivatization with OPA (Fluorescence) or use LC-MS.[1][3][2]
References
  • Synthesis of Indobufen

    • Method for preparing indobufen.[1][3][2] (Patent CN114685346A).[1][3][2] Describes the reduction of 2-(4-nitrophenyl)butyric acid to the amine intermediate.

  • Chiral Resolution Applications

    • Kinbara, K., et al. (1998).[3][2] (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids.[1][3][2][4] Journal of the American Chemical Society.[1][3][2]

    • [1][3][2]

  • General Amine Analysis

    • Verma, M., et al. (2020).[3][2][5] Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method. Journal of Labelled Compounds and Radiopharmaceuticals.[1][3][2][5] (Provides context on ion-pairing for amine analysis).

  • Chemical Data

    • PubChem Compound Summary for CID 103771 (2-Amino-1-phenylbutane / Isomer Analog).[1][3][2]

    • [1][3][2]

Sources

GC-MS analysis of 2-Phenylbutan-1-amine hydrochloride in seized drug samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FOR-2026-02 Differentiation and Quantitation of 2-Phenylbutan-1-amine Hydrochloride in Seized Drug Samples via GC-MS

Executive Summary

2-Phenylbutan-1-amine (also known as


-ethylphenethylamine) is a positional isomer of several controlled substances, including phentermine and N-ethyl-1-phenylethanamine. Its emergence in forensic casework as a "designer" impurity or standalone Novel Psychoactive Substance (NPS) presents a significant analytical challenge: isobaric interference .

Standard Mass Spectrometry (MS) fragmentation of the underived molecule yields a non-specific base peak at m/z 30 , common to all primary amines with an unsubstituted


-carbon. This lack of specificity can lead to false negatives or misidentification.

This Application Note details a robust protocol utilizing Trifluoroacetic Anhydride (TFAA) derivatization to shift the fragmentation pattern, creating high-mass diagnostic ions that allow for definitive structural elucidation and legal discrimination.

Chemical Profile & Analytical Challenge

The core challenge lies in differentiating 2-phenylbutan-1-amine from its structural isomers. While they share the formula


 (MW 149.23), their fragmentation pathways differ based on the stability of the carbocation formed during 

-cleavage.
CompoundStructurePrimary Cleavage MechanismBase Peak (EI)
2-Phenylbutan-1-amine


-cleavage (Loss of

)
m/z 30
1-Phenylbutan-2-amine


-cleavage (Loss of Benzyl)
m/z 58
Phentermine


-cleavage (Loss of Benzyl)
m/z 58
N-Ethyl-1-phenylethanamine


-cleavage (Loss of Phenyl)
m/z 72

The "m/z 30 Problem": In 2-phenylbutan-1-amine, the amine group is on a terminal carbon (


). The dominant fragmentation is the cleavage of the C1-C2 bond, releasing the stable iminium ion 

at m/z 30 . Because this ion is characteristic of any primary amine with a terminal amino group (e.g., simple aliphatic amines), it provides zero structural confidence for forensic identification without derivatization.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-Phenylbutan-1-amine HCl (Certified Reference Material).

  • Internal Standard (ISTD): Diphenylamine or Methamphetamine-d5 (

    
    ).
    
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).

  • Solvent: Ethyl Acetate (LC-MS Grade).

  • Buffer: 0.1 M Carbonate Buffer (pH 9.5).

Sample Preparation Workflow

The following "Dilute-and-Shoot" vs. "Extraction-Derivatization" decision tree ensures lab efficiency while maintaining rigorous identification standards.

G Start Seized Sample (Powder/Liquid) Screen Presumptive Screen (Color Test/FTIR) Start->Screen LLE Liquid-Liquid Extraction (pH 9.5 / EtOAc) Screen->LLE Split Split Organic Layer LLE->Split PathA Aliquot A: Underived Injection Split->PathA Screening PathB Aliquot B: Derivatization (TFAA) Split->PathB Confirmation GCMS GC-MS Analysis PathA->GCMS DerivStep Add 50µL TFAA Incubate 60°C, 20 min Evaporate & Reconstitute PathB->DerivStep DerivStep->GCMS

Figure 1: Dual-pathway workflow allowing for simultaneous screening and confirmation.

Detailed Step-by-Step:

  • Extraction: Dissolve 10 mg sample in 1 mL Carbonate Buffer (pH 9.5). Add 1 mL Ethyl Acetate containing ISTD. Vortex (30s) and Centrifuge (3000 rpm, 2 min).

  • Phase Separation: Transfer the top organic layer to two separate vials (A and B).

  • Vial A (Screening): Inject directly.

  • Vial B (Derivatization): Add

    
     TFAA. Cap and heat at 
    
    
    
    for 20 minutes. Evaporate to dryness under Nitrogen stream. Reconstitute in
    
    
    Ethyl Acetate.

Instrumental Method (GC-MS)

ParameterSettingRationale
Column Rxi-5ms or DB-5MS (

)
Standard non-polar phase for amine separation.
Inlet Temp

Ensures rapid volatilization without thermal degradation.
Injection

, Split 20:1
Prevents column overload from high-purity seized samples.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times.
Oven Program

(1 min)




(3 min)
Slow ramp required to separate closely eluting isomers.
Transfer Line

Prevents condensation of high-boiling derivatives.
MS Source

(EI Mode, 70 eV)
Standard ionization energy for library matching.
Scan Range m/z 35 - 450Starts above m/z 28 (

) to capture the m/z 30 ion if present.

Data Analysis & Interpretation

The Diagnostic Switch

The power of this protocol lies in the "Mass Shift" observed between Vial A and Vial B.

Scenario 1: Underived (Vial A)

  • Spectrum: Dominant base peak at m/z 30 . Very weak molecular ion (

    
     149).
    
  • Interpretation: Ambiguous. Could be 2-phenylbutan-1-amine, but also 2-phenylethanamine or other simple amines.

  • Action: Data is insufficient for court testimony. Proceed to Vial B.

Scenario 2: TFA-Derivative (Vial B)

  • Mechanism: TFAA replaces the N-H protons with a trifluoroacetyl group (

    
    ).
    
    • New MW:

      
       Da.
      
  • Fragmentation Logic: The

    
    -cleavage still occurs at the C1-C2 bond, but the fragment now contains the TFA group.
    
    • Fragment Structure:

      
      
      
    • Fragment Mass:

      
      .
      
  • Secondary Ions:

    • m/z 119: The tropylium-containing carbocation

      
      , formed if the charge resides on the benzylic side.
      
    • m/z 245: Weak but visible molecular ion.

Fragmentation Mol 2-Phenylbutan-1-amine-TFA (MW 245) Alpha Alpha Cleavage (C1-C2 Bond) Mol->Alpha EI Impact Frag1 Fragment A (Base Peak) [CH2=NH-CO-CF3]+ (m/z 126) Alpha->Frag1 Charge Retention on N Frag2 Fragment B [Ph-CH-Et]+ (m/z 119) Alpha->Frag2 Charge Retention on Benzyl

Figure 2: Fragmentation pathway of the TFA-derivative showing the diagnostic m/z 126 ion.

Comparison Table for Identification
Analyte FormBase PeakDiagnostic Ion 2Diagnostic Ion 3Conclusion
Underived 3091119Presumptive Only
TFA-Derivative 126 119245 (

)
Confirmed

Validation & Quality Control

To meet SWGDRUG Category 1 identification standards, the following criteria must be met:

  • Retention Time (RT): The analyte RT must match the reference standard within

    
     (or 
    
    
    
    min).
  • Mass Spectral Match:

    • All diagnostic ions (m/z 126, 119, 245) must be present.

    • Relative abundance ratios must match the standard within

      
      .
      
  • Blank Check: A solvent blank injected before the sample must show no peaks at the target RT to rule out carryover.

  • Resolution Check: The method must demonstrate baseline separation between 2-phenylbutan-1-amine and Phentermine (if present in the mix).

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1.[Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Other Emerging Drugs.[Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Phenethylamine Derivatives.[Link]

  • PubChem. (2024).[1] 2-Phenylbutan-1-amine Compound Summary.[Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 2-Phenylbutan-1-amine in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the detection and quantification of 2-Phenylbutan-1-amine (2-PBA) in biological matrices. It addresses the critical need for selectivity against isobaric structural isomers (e.g., Methamphetamine, Phentermine) which share the molecular weight of 149.23 Da.

Abstract & Scientific Rationale

2-Phenylbutan-1-amine (2-PBA), also known as


-ethylphenethylamine, is a primary amine structurally related to the amphetamine class. While often analyzed as a chemical intermediate in pharmaceutical synthesis (e.g., for indobufen or butamirate precursors), its structural isomerism with controlled substances like Methamphetamine  and Phentermine  necessitates a highly specific analytical method.

Standard immunoassay screens for amphetamines may yield false positives due to structural cross-reactivity. Furthermore, low-resolution mass spectrometry (single quad) cannot distinguish 2-PBA from its isobaric analogs (C


H

N, MW 149.23). This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) and a specific stationary phase selection to ensure definitive identification and accurate quantification.
Key Analytical Challenges Solved:
  • Isobaric Resolution: Chromatographic separation of 2-PBA from Methamphetamine and Phentermine.

  • Matrix Interference: Elimination of endogenous amines using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.

  • Sensitivity: Optimization of ESI+ transitions for the ethyl-substituted alkyl chain.

Compound Properties & Method Strategy

PropertyDataAnalytical Implication
IUPAC Name 2-Phenylbutan-1-aminePrimary amine; requires acidic mobile phase for ionization.
Molecular Formula C

H

N
[M+H]

= 150.1 Da.
pKa ~9.8 (Amine)Positively charged at pH < 8. Ideal for Cation Exchange SPE.
LogP 2.5Moderately lipophilic; retains well on C18 and Phenyl columns.
Key Isomers Methamphetamine, PhentermineRequires high-efficiency column (Sub-2

m) or Phenyl-Hexyl chemistry.
Fragmentation Mechanism (MS/MS)

Unlike methamphetamine (which fragments via N-methyl cleavage to m/z 119 or 91), 2-PBA fragmentation is driven by the stability of the carbocation formed after amine loss or alpha-cleavage.

  • Transition 1 (Quantifier):

    
     150.1 
    
    
    
    91.1 (Tropylium ion, C
    
    
    H
    
    
    ). Highly stable, high intensity.
  • Transition 2 (Qualifier):

    
     150.1 
    
    
    
    119.1 (Loss of CH
    
    
    NH
    
    
    ). The charge is retained on the 2-phenylbutyl carbocation.
  • Transition 3 (Qualifier):

    
     150.1 
    
    
    
    133.1 (Loss of NH
    
    
    ). Common for primary amines.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-Phenylbutan-1-amine HCl (>98% purity).[1]

  • Internal Standard (IS): Amphetamine-d5 or Phentermine-d5 (Structural analogs are preferred if isotopically labeled 2-PBA is unavailable).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • SPE Cartridges: Oasis MCX (Mixed-Mode Strong Cation Exchange), 30 mg/1 cc.

Sample Preparation: Mixed-Mode SPE (MCX)

Rationale: MCX utilizes both reversed-phase retention and electrostatic attraction to the positively charged amine, allowing rigorous washing of neutral and acidic matrix interferences.

  • Pre-treatment: Aliquot 200

    
    L  of plasma/urine. Add 20 
    
    
    
    L
    IS working solution. Dilute with 200
    
    
    L
    4% H
    
    
    PO
    
    
    (aq) to acidify (disrupt protein binding and ensure ionization).
  • Conditioning: Condition MCX cartridge with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample at gravity or low vacuum (<5 inHg).

  • Wash 1 (Acidic/Neutral): 1 mL 2% Formic Acid in Water. (Removes proteins/hydrophilic interferences).

  • Wash 2 (Organic/Neutral): 1 mL 100% Methanol. (Removes neutral lipids/hydrophobic interferences; the amine stays bound by ionic interaction).

  • Elution: Elute with 2 x 250

    
    L  of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, breaking the ionic bond).
    
  • Reconstitution: Evaporate eluate to dryness under N

    
     at 40°C. Reconstitute in 100 
    
    
    
    L
    Mobile Phase A/B (90:10).
LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Phenyl-Hexyl (2.1 x 100 mm, 1.7

    
    m).
    
    • Why Phenyl-Hexyl? It offers unique

      
      -
      
      
      
      selectivity superior to C18 for separating aromatic isomers like 2-PBA and Methamphetamine.
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

AnalytePrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (eV)Role
2-PBA 150.191.15020Quantifier
2-PBA 150.1119.15015Qualifier 1
2-PBA 150.1133.15010Qualifier 2
IS (Amp-d5) 141.196.15018Internal Std

Workflow Visualization

The following diagram illustrates the critical decision points in the extraction and analysis workflow, ensuring "Self-Validating" logic by checking for isomer separation.

G Start Biological Sample (Plasma/Urine 200 µL) Acidify Acidify: 4% H3PO4 (Ionize Amine) Start->Acidify SPE SPE: MCX Cartridge (Mixed-Mode Cation Exchange) Acidify->SPE Wash Wash Steps: 1. Acidic (Remove Proteins) 2. 100% MeOH (Remove Lipids) SPE->Wash Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Wash->Elute LC UHPLC Separation Phenyl-Hexyl Column Elute->LC MS MS/MS Detection (MRM: 150.1 -> 91.1 / 119.1) LC->MS Decision Check Retention Time (RT) vs. Methamphetamine? MS->Decision Result Quantification (ng/mL) Decision->Result RT Matches 2-PBA Flag Flag: Isomer Interference Decision->Flag RT Mismatch

Caption: Analytical workflow emphasizing the MCX extraction logic and the critical chromatographic checkpoint for isomer differentiation.

Method Validation Parameters

To ensure Trustworthiness , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL – 1000 ng/mL.

  • LLOQ (Lower Limit of Quantitation): 1.0 ng/mL (S/N > 10).

  • Weighting: 1/x

    
     linear regression.
    
Selectivity (Isomer Separation)

A critical validation step is injecting a "Resolution Check Standard" containing 2-PBA, Methamphetamine, and Phentermine.

  • Acceptance Criteria: Baseline resolution (R

    
     > 1.5) between 2-PBA and Methamphetamine.
    
  • Note: On a Phenyl-Hexyl column, Methamphetamine typically elutes earlier than 2-PBA due to the steric bulk of the ethyl group on the alkyl chain of 2-PBA interacting with the stationary phase.

Recovery & Matrix Effect
  • Matrix Effect (ME): Calculate using post-extraction spike method.

    • 
      .
      
    • Target: 85-115%. (MCX extraction usually minimizes suppression).

  • Recovery (RE):

    • 
      .
      
    • Target: >80%.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Recovery Incomplete elution from MCX.Ensure Elution solvent is fresh (NH

OH is volatile). Increase pH to >11.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration in Mobile Phase A (up to 10mM).
Signal Suppression Phospholipids eluting in MS source.Extend the LC gradient wash step (95% B) or perform phospholipid removal during SPE.
Isobaric Interference Co-elution with Methamphetamine.Switch to a Phenyl-Hexyl column or lower the Methanol ratio in the gradient start (e.g., start at 5% B).

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Amphetamine Isomers. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (2023). 2-Phenylbutan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (2020). Oasis MCX Care and Use Manual. Retrieved from [Link]

Sources

1H NMR and 13C NMR spectral data of 2-Phenylbutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Structural Elucidation of 2-Phenylbutan-1-amine Hydrochloride via 1D NMR

Executive Summary

This application note details the structural characterization of This compound (CAS: N/A for specific salt; Free base related CAS: 22374-89-6). As a chiral building block and a positional isomer of the controlled substance 1-phenylbutan-2-amine, precise structural differentiation is critical in drug development and forensic analysis. This guide provides a validated protocol for sample preparation, acquisition parameters, and detailed spectral assignment (1H and 13C) to distinguish this primary amine from its regioisomers.

Chemical Identity & Structural Logic

  • IUPAC Name: this compound

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 185.70 g/mol

  • Key Structural Features:

    • Primary Amine Salt: Protonated ammonium group (

      
      ).
      
    • Chiral Center: Carbon-2 is a chiral center (typically synthesized as racemate unless asymmetric catalysis is used).

    • Ethyl Side Chain: Distinguishes it from the methyl homolog (2-phenylpropan-1-amine).

Graphviz Diagram: Structural Analysis Workflow

G cluster_logic Assignment Logic Start Compound Sample (White Hygroscopic Solid) Solubility Solubility Check (Polar vs Non-Polar) Start->Solubility Solvent Solvent Selection (DMSO-d6 vs CDCl3) Solubility->Solvent Salt Form requires polar solvent Acquisition NMR Acquisition (1H, 13C, DEPT-135) Solvent->Acquisition Lock & Shim Processing Data Processing (Phasing, Baseline) Acquisition->Processing Assignment Structural Assignment Processing->Assignment H_Amine NH3+ Exchangeable (Broad, >8.0 ppm) Assignment->H_Amine H_Aliphatic Upfield Region (0.7 - 3.2 ppm) Assignment->H_Aliphatic H_Aromatic Downfield Region (7.1 - 7.4 ppm) Assignment->H_Aromatic

Caption: Workflow for the NMR-based structural elucidation of amine salts, highlighting the critical solvent selection step.

Experimental Protocol

Sample Preparation (Critical Step)

Amine salts are frequently hygroscopic. Water peaks can obscure the ammonium protons or cause shift drifting.

  • Drying: Dry the hydrochloride salt in a vacuum desiccator over

    
     for at least 4 hours prior to analysis.
    
  • Solvent Selection:

    • Preferred: DMSO-d6 (Dimethyl sulfoxide-d6). Excellent solubility for salts; slows proton exchange, allowing observation of the

      
       triplet/broad singlet.
      
    • Alternative:

      
       (Chloroform-d) may be used but often results in broad, unobservable ammonium peaks and solubility issues.
      
  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent.

Instrument Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (

    
    ).
    
  • 1H NMR:

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Scans (NS): 16 or 32.

    • Relaxation Delay (D1): 1.0 s (ensure integration accuracy).

    • Spectral Width: 12–15 ppm (to capture downfield

      
      ).
      
  • 13C NMR:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Scans (NS):

      
       512 (Carbon sensitivity is low).
      
    • DEPT-135: Recommended to distinguish

      
       (negative) from 
      
      
      
      (positive).

Spectral Data & Interpretation

The following data represents the expected spectral signature for 2-phenylbutan-1-amine HCl in DMSO-d6 , derived from homologous series analysis (2-phenylpropan-1-amine) and general substituent chemical shift principles.

1H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Note
8.10 – 8.30 Broad s / t3H

Ammonium protons. Broad due to quadrupole relaxation/exchange.
7.28 – 7.35 Multiplet2HAr-H (meta)Overlapping aromatic signals.
7.20 – 7.27 Multiplet3HAr-H (ortho/para)Overlapping aromatic signals.
3.05 – 3.15 Multiplet1H

Diastereotopic methylene proton adjacent to N.
2.90 – 3.00 Multiplet1H

Diastereotopic methylene proton adjacent to N.
2.75 – 2.85 Multiplet1H

Benzylic methine. Chiral center.
1.60 – 1.75 Multiplet1H

Methylene of ethyl group.
1.45 – 1.58 Multiplet1H

Methylene of ethyl group.
0.68 – 0.75 Triplet (

Hz)
3H

Terminal methyl group. Shielded.

Key Diagnostic Features:

  • The C1 Methylene: Unlike 2-phenylethylamine (triplet), the C1 protons here are diastereotopic due to the adjacent chiral center at C2. They appear as complex multiplets (ABX system) rather than a simple doublet.

  • The C4 Methyl: A distinct triplet upfield (

    
     ppm) confirms the butane chain length, distinguishing it from the propyl homolog (doublet at 
    
    
    
    ppm).
13C NMR Data (100 MHz, DMSO-d6)
Chemical Shift (

, ppm)
Type (DEPT)AssignmentInterpretation
142.5 C (quat)Ar-C (ipso)Quaternary aromatic carbon.
128.8 CHAr-C (meta)Intense signal (2 carbons).
127.6 CHAr-C (ortho)Intense signal (2 carbons).
126.9 CHAr-C (para)Single aromatic carbon.
48.5 CHC(2)Benzylic methine.
44.2

C(1)Attached to Nitrogen (deshielded).
26.8

C(3)Ethyl methylene.
12.1

C(4)Terminal methyl.

Detailed Analysis & Causality

The Salt Effect

In the free base form, the


-protons (C1) would appear around 2.8 ppm. Conversion to the hydrochloride salt protonates the nitrogen, creating an electron-withdrawing ammonium species (

). This inductively deshields the adjacent C1 protons, shifting them downfield to

ppm.
Differentiation from Isomers
  • Vs. 1-Phenylbutan-2-amine (Amphetamine homolog):

    • Isomer: The amine is at C2.[2]

    • Differentiation: The isomer would show a doublet methyl group (part of the chain end) or a methyl adjacent to the chiral center. 2-Phenylbutan-1-amine shows a triplet methyl (ethyl tail) and a

      
       attached to the nitrogen (verified by DEPT-135 as negative phase).
      
  • Vs. Phentermine (2-methyl-1-phenylpropan-2-amine):

    • Phentermine has a quaternary carbon and a gem-dimethyl singlet. 2-Phenylbutan-1-amine has a methine proton at C2.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General principles of NMR assignment for amine salts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for homologous phenethylamine shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Chemical shift correlations).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link] (Solvent residual peaks in DMSO-d6).

Sources

Application Note: Chiral Separation of 2-Phenylbutan-1-amine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chiral resolution of 2-Phenylbutan-1-amine (also known as


-ethylphenethylamine). As a primary amine with a chiral center adjacent to a phenyl ring, this molecule presents specific chromatographic challenges, notably peak tailing due to silanol interactions and low UV sensitivity.

We present two validated approaches:

  • Method A (Gold Standard): Reversed-phase separation using a Crown Ether (Crownpak) stationary phase. This method exploits specific host-guest ammonium ion inclusion, offering superior peak shape and resolution for free primary amines.

  • Method B (Alternative): Normal-phase separation using a Polysaccharide (Chiralpak AD-H/OD-H) stationary phase with basic additives.

Physicochemical Context

  • Analyte: 2-Phenylbutan-1-amine

  • Structure: Primary amine attached to a chiral carbon bearing an ethyl and a phenyl group.

  • Chromophore: Weak UV absorption (Phenyl group);

    
     ~210 nm, secondary band ~254 nm.
    
  • Basicity: High (pKa

    
     9-10). Prone to severe tailing on standard silica supports if unbuffered.
    

Method Development Strategy

The following workflow illustrates the decision matrix for selecting the optimal separation path.

MethodDevelopment Start Analyte: 2-Phenylbutan-1-amine CheckDeriv Is Derivatization Desirable? Start->CheckDeriv Direct Direct Separation (Preferred) CheckDeriv->Direct No (Faster) Deriv Derivatization (e.g., GITC) CheckDeriv->Deriv Yes (Sensitivity) SelectCol Select Stationary Phase Direct->SelectCol Crown Crown Ether CSP (Crownpak CR-I+) SelectCol->Crown Primary Amine Specific Poly Polysaccharide CSP (Chiralpak AD-H/OD-H) SelectCol->Poly General Screening CondCrown Condition: Acidic Aqueous (pH 1.0-2.0, HClO4) Crown->CondCrown CondPoly Condition: Normal Phase (Hex/EtOH + 0.1% DEA) Poly->CondPoly Result Optimize T, Flow, & Detection CondCrown->Result CondPoly->Result

Figure 1: Decision matrix for method selection. Method A (Crown Ether) is the direct path for primary amines.

Protocol A: Crown Ether Stationary Phase (Recommended)

Rationale: Crown ether phases (e.g., Crownpak CR) are designed specifically for primary amines. The chiral crown ether forms a host-guest inclusion complex with the ammonium ion (


) of the analyte. This interaction is highly stereoselective and requires an acidic mobile phase to ensure the amine is protonated.
Experimental Conditions
ParameterSettingNotes
Column Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm)Immobilized type preferred for durability.
Mobile Phase pH 1.5 HClO

(aq) / Acetonitrile (85:15 v/v)
Perchloric acid is essential for ion-pairing and protonation.
Flow Rate 0.4 - 0.5 mL/minLower flow rates often improve mass transfer in inclusion complexes.
Temperature 10°C - 25°C Critical: Lower temperatures drastically increase resolution (

) by stabilizing the inclusion complex.
Detection UV @ 210 nm210 nm provides higher sensitivity than 254 nm for this molecule.
Sample Diluent Mobile PhaseEnsure sample is acidic to prevent precipitation or peak distortion.
Step-by-Step Workflow
  • Mobile Phase Prep: Prepare a stock solution of Perchloric acid (HClO

    
    ) in ultrapure water adjusted to pH 1.5. Warning: HClO
    
    
    
    is corrosive.
  • Equilibration: Flush the column with mobile phase for 30 minutes at 0.4 mL/min. Monitor baseline stability at 210 nm.

  • Thermostat: Set column oven to 15°C. Allow 20 minutes for thermal equilibration.

  • Injection: Inject 5-10 µL of the sample (1 mg/mL).

  • Optimization: If resolution is

    
    , lower the temperature to 5°C or decrease the organic modifier (Acetonitrile) to 10%.
    

Protocol B: Polysaccharide Stationary Phase (Alternative)

Rationale: Amylose or Cellulose carbamate derivatives (AD-H, OD-H) rely on hydrogen bonding and


-

interactions. Since the amine group is basic, it will interact strongly with residual silanols on the silica support, causing tailing. Basic additives are mandatory.
Experimental Conditions
ParameterSettingNotes
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)AD-H (Amylose) often shows better selectivity for phenyl-alkyl amines.
Mobile Phase n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v) DEA or TEA (0.1%) masks silanol sites.
Flow Rate 1.0 mL/minStandard normal phase flow.
Temperature 25°CRoom temperature is usually sufficient.
Detection UV @ 220 nm
Back Pressure < 50 barTypical for Normal Phase.
Step-by-Step Workflow
  • Mobile Phase Prep: Mix n-Hexane and Ethanol. Add 0.1% Diethylamine (DEA) or Triethylamine (TEA). Degas thoroughly. Note: Do not use water in this system.

  • Column Conditioning: If the column was stored in IPA, flush with 100% Ethanol (10 CV) before introducing the Hexane mixture.

  • Equilibration: Flow the mobile phase at 1.0 mL/min until baseline is flat (approx. 20 mins).

  • Injection: Inject 10 µL of sample (dissolved in Mobile Phase).

  • Troubleshooting: If peaks are broad, increase DEA concentration to 0.2%. If retention is too low, decrease Ethanol content to 5%.

Mechanistic Visualization

Understanding the interaction mechanism is vital for troubleshooting.

Mechanisms cluster_0 Method A: Crown Ether (Host-Guest) cluster_1 Method B: Polysaccharide (Adsorption) Amine R-NH3+ (Protonated Analyte) Crown Crown Ether Cavity (Stationary Phase) Amine->Crown H-Bonding (3 points) Complex Inclusion Complex (Stable & Stereoselective) Crown->Complex AmineFree R-NH2 (Free Base) Selector Carbamate Linkage (C=O ... H-N) AmineFree->Selector Interaction Transient Adsorption (Dipole/H-Bond) Selector->Interaction DEA DEA Additive Silanol Silanol Sites (Interference) DEA->Silanol Blocks

Figure 2: Mechanistic difference between Crown Ether inclusion (Method A) and Polysaccharide adsorption (Method B).

Comparative Analysis & Validation Criteria

FeatureMethod A (Crownpak)Method B (Chiralpak AD/OD)
Selectivity (

)
Typically High (>1.5)Moderate (1.1 - 1.3)
Peak Shape Excellent (Symmetrical)Good (Requires Additive)
Robustness High (Temperature controlled)Moderate (Sensitive to water/EtOH ratio)
Sample Prep Aqueous/AcidicOrganic/Non-polar
Limit of Detection Lower (due to sharper peaks)Higher (potential tailing)

Self-Validation Checklist:

References

  • Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Chiral Technologies. Chiral Separation of Primary Amines using Crown Ether Columns. Application Note. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

Derivatization of 2-Phenylbutan-1-amine for GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Analysis of 2-Phenylbutan-1-amine

Executive Summary

2-Phenylbutan-1-amine (2-PBA) is a critical chiral intermediate in the synthesis of pharmaceutical agents, including racetam-class antiepileptics and specific monoamine reuptake inhibitors.[1][2] As a primary amine with a chiral center at the


-carbon, 2-PBA presents two distinct analytical challenges for Gas Chromatography (GC):
  • Peak Tailing & Adsorption: The polar

    
     group interacts strongly with silanol groups in liners and columns, leading to poor peak shape and non-linear quantification at trace levels.[1][2]
    
  • Enantiomeric Resolution: The (R) and (S) enantiomers are physically identical in an achiral environment, necessitating chiral derivatization for separation on standard stationary phases.[2]

This guide details two validated protocols: Perfluoroacylation for high-sensitivity achiral quantitation and TPPC Derivatization for enantiomeric purity determination.[3][1][2]

Chemical Strategy & Mechanism

The Analyte
  • IUPAC Name: 2-Phenylbutan-1-amine[1][2]

  • Structure:

    
    [3][1][2]
    
  • Challenge: The lone pair on the nitrogen is a Lewis base, causing adsorption.

Strategy A: Achiral Acylation (PFPA)

We utilize Pentafluoropropionic Anhydride (PFPA) .[1][2][4][5] This reaction replaces the active hydrogen on the amine with a highly electronegative perfluoroacyl group.[2]

  • Benefit: The resulting amide is non-polar, highly volatile, and the fluorine atoms provide exceptional cross-section for Electron Capture Detection (ECD) or negative chemical ionization (NCI-MS), though standard EI-MS sensitivity is also enhanced.[3]

Strategy B: Chiral Resolution (TPPC)

We utilize (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPPC) .[1][2]

  • Mechanism: TPPC is an optically pure reagent.[1][2] When it reacts with the racemic amine, it forms two diastereomers:

    • (S)-TPPC + (R)-Amine

      
       (S,R)-Amide
      
    • (S)-TPPC + (S)-Amine

      
       (S,S)-Amide
      
  • Benefit: Unlike enantiomers, diastereomers have different physical properties (boiling points, polarity) and can be baseline separated on a standard, low-cost achiral column (e.g., DB-5MS).[3]

Visualized Workflows

G cluster_0 Path A: Achiral Quantitation cluster_1 Path B: Chiral Purity Sample Crude Sample (2-PBA) Dry Evaporation/Drying (N2 Stream) Sample->Dry PFPA Add PFPA + Base (60°C, 30 min) Dry->PFPA Quantitation TPPC Add TPPC + TEA (Ambient, 30 min) Dry->TPPC Enantiomers Wash Aq. Buffer Wash (Remove Acid) PFPA->Wash GC GC-MS Analysis (DB-5MS Column) Wash->GC Extract Liquid-Liquid Extraction TPPC->Extract Extract->GC

Caption: Dual-pathway workflow for 2-PBA analysis. Path A prioritizes sensitivity; Path B prioritizes enantiomeric separation.

Protocol 1: Achiral Quantitation (PFPA)

Objective: Maximum sensitivity and peak symmetry for total 2-PBA content.

Materials
  • Reagent: Pentafluoropropionic anhydride (PFPA) [Sigma-Aldrich].[1][2]

  • Solvent: Ethyl Acetate (Anhydrous).[1][2]

  • Scavenger: Pyridine or Triethylamine (TEA).[1][2]

  • Internal Standard (IS): Diphenylamine (or deuterated 2-PBA if available).[1][2]

Step-by-Step Procedure
  • Preparation: Dissolve sample in Ethyl Acetate to a concentration of ~100 µg/mL. Add IS at 50 µg/mL.[3][1][2]

  • Reagent Addition: In a crimp-top vial, combine:

    • 200 µL Sample Solution

    • 50 µL Base (Pyridine)

    • 50 µL PFPA (Add slowly; exothermic).

  • Reaction: Crimp vial and heat at 60°C for 20 minutes .

  • Evaporation (Critical): Cool to room temperature. Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) to remove excess acid byproducts.[2]
    
  • Reconstitution: Reconstitute in 200 µL of Ethyl Acetate.

  • Analysis: Inject 1 µL into GC-MS.

Data Interpretation (Predicted MS Fragments):

  • Molecular Ion (

    
    ):  m/z 295[1]
    
  • Base Peak: m/z 162 (Cleavage of the

    
     bond: 
    
    
    
    ).[3][1][2]
  • Tropylium Ion: m/z 91 (Characteristic of the phenyl group).[2]

Protocol 2: Enantiomeric Separation (TPPC)

Objective: Determination of Enantiomeric Excess (% ee).

Materials
  • Chiral Reagent: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (0.1 M in Chloroform).[1][2]

  • Solvent: Dichloromethane (DCM) or Chloroform.[1][2]

  • Base: Triethylamine (TEA).[1][2][6]

Step-by-Step Procedure
  • Preparation: Dissolve dry sample (approx. 1 mg) in 0.5 mL DCM.

  • Catalysis: Add 10 µL TEA (Acts as HCl scavenger).

  • Derivatization: Add 50 µL of TPPC reagent.

  • Incubation: Vortex and let stand at Room Temperature for 30 minutes . (Heat is rarely needed and may cause racemization).[2]

  • Wash: Add 0.5 mL 1M HCl (removes unreacted amine and TEA), vortex, and discard aqueous (top) layer.

  • Neutralization: Add 0.5 mL weak bicarbonate solution, vortex, discard aqueous layer.

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Analysis: Inject 1 µL of the organic phase.

Separation Logic: The (S)-TPPC-(S)-PBA derivative will elute at a different retention time than the (S)-TPPC-(R)-PBA derivative on a standard 5% phenyl column due to steric differences in interaction with the stationary phase.[1][2]

GC-MS Instrument Parameters

ParameterSettingRationale
Column DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates PFPA derivatives and TPPC diastereomers well.[3][1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.[1][2]
Inlet Splitless (1 min purge) @ 250°CMaximizes sensitivity; high temp prevents condensation of derivatives.[1][2]
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Fast ramp preserves peak shape; derivatives elute mid-ramp (~160-180°C).[3][1][2]
Transfer Line 280°CPrevents cold-spot condensation.[3][1][2]
MS Source 230°C (EI Mode, 70eV)Standard ionization energy.[1][2]

Troubleshooting & Validation

  • Moisture Sensitivity: Anhydrides and acid chlorides hydrolyze instantly in water.[1][2] Ensure all glassware and solvents are anhydrous.[1][2] If reaction yield is low, check solvent water content.[2]

  • Acid Buildup: The PFPA reaction produces pentafluoropropionic acid.[1][2] If not removed (Step 4 of Protocol 1), it will degrade the GC column stationary phase (siloxane bleed).

  • Racemization: In Protocol 2, avoid excessive heat or highly alkaline conditions, which can cause the chiral center at C2 to racemize, invalidating % ee calculations.

References

  • Blau, K., & Halket, J. (1993).[2] Handbook of Derivatives for Chromatography. Wiley.[3][1][2] (The authoritative text on acylation mechanisms).

  • Sigma-Aldrich. (2024).[1][2] Pentafluoropropionic anhydride Product Information and Protocols. [1][2]

  • Shin, H. S., & Donike, M. (1996).[2] Stereospecific Derivatization of Amphetamines and Phenol Alkylamines.[2] Analytical Chemistry, 68(17), 3015-3020.[2][7] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 103771, 2-Amino-1-phenylbutane (Isomer Comparison). [Link]

  • Restek Corporation. (2022).[1][2] Chiral Analysis of Amphetamines and Precursors by GC. (Application Note on TPPC analogs). [Link]

Sources

Application Note: The Use of 2-Phenylbutan-1-amine Hydrochloride as a Reference Standard in Forensic and Clinical Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, forensic toxicologists, and drug development professionals on the proper use of 2-Phenylbutan-1-amine hydrochloride as an analytical reference standard. Due to its classification as a designer phenethylamine and its structural similarity to amphetamine-class substances, accurate and validated analytical methods are imperative for its identification and quantification in toxicological casework. This note details its physicochemical properties, provides explicit protocols for the preparation of standard solutions, and outlines validated methodologies for its analysis in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: Toxicological Significance

2-Phenylbutan-1-amine is a substituted phenethylamine and an isomer of other psychoactive substances, placing it in a class of compounds frequently encountered in forensic toxicology. Structurally, it is an analog of amphetamine, characterized by an ethyl group in the alpha position relative to the amine[1]. Such compounds are often synthesized clandestinely to circumvent controlled substance laws and may appear as undeclared ingredients in dietary supplements or as recreational drugs[2]. The D-isomer of the related compound, 2-amino-1-phenylbutane, has been shown to mimic the stimulant properties of D-amphetamine in animal studies, highlighting the potential for abuse and adverse health effects associated with this class of compounds[1].

The hydrochloride salt form of 2-Phenylbutan-1-amine enhances its stability and solubility in aqueous solutions, making it suitable for use as a reference material[3]. Accurate identification and quantification are critical for determining the extent of exposure in clinical intoxication cases, post-mortem investigations, and in monitoring the prevalence of emerging designer drugs. The use of a certified reference standard is the cornerstone of a validated, legally defensible analytical method.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application in analytical workflows.

PropertyValueSource
IUPAC Name 2-phenylbutan-1-amine;hydrochlorideChemspace[4]
CAS Number 20569-45-3Chemspace[4]
Molecular Formula C₁₀H₁₆ClNChemspace[4]
Molecular Weight 185.69 g/mol Smolecule[3]
Form Crystalline Solid (typical for hydrochloride salts)General Knowledge
Solubility Soluble in water and methanolGeneral Knowledge[3]
SMILES Cl.CCC(CN)C1=CC=CC=C1Chemspace[4]
InChI Key YWUUAQSDHCZRNU-UHFFFAOYSA-NChemspace[4]

Preparation of Standard Solutions

The accuracy of quantitative analysis is directly dependent on the precise preparation of stock and working standard solutions. All preparations should be performed using calibrated analytical balances and volumetric glassware.

Rationale for Protocol Choices
  • Solvent Selection: Methanol is chosen as the primary solvent for the stock solution due to the high solubility of amine hydrochlorides in polar organic solvents and its compatibility with both GC and LC-MS systems.

  • Gravimetric Measurement: Weighing the reference standard is the most accurate method for initial preparation, minimizing volumetric errors.

  • Serial Dilution: Preparing working standards via serial dilution from a concentrated stock is efficient and reduces the potential for error propagation compared to weighing multiple small quantities.

  • Storage: Storage at -20°C in amber vials minimizes degradation from light and thermal energy, ensuring the long-term integrity of the standards.

Protocol for Stock Standard Preparation (1.0 mg/mL)
  • Allow the vial of this compound to equilibrate to room temperature in a desiccator to prevent condensation.

  • Accurately weigh approximately 10.0 mg of the reference standard onto a calibrated analytical balance.

  • Quantitatively transfer the weighed standard to a 10.0 mL Class A amber volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Add methanol to the calibration mark.

  • Cap the flask and invert a minimum of 15 times to ensure homogeneity.

  • Transfer the solution to a labeled amber glass vial with a PTFE-lined cap.

  • Store at -20°C. This stock solution is typically stable for at least 12 months.

Protocol for Working Standard & Calibrator Preparation

Working standards and calibrators for the calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL) should be prepared by serial dilution of the stock solution using an appropriate matrix (e.g., drug-free urine or blood) or solvent (e.g., methanol or mobile phase).

Analytical Methodologies

Two primary analytical techniques are recommended for the analysis of 2-Phenylbutan-1-amine in toxicological samples: a GC-MS method for broad screening and confirmation, and a more sensitive and specific LC-MS/MS method for definitive quantification.

Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Urine/Blood) QC Fortify with QC Standards & Internal Standard (IS) Sample->QC Extract Perform Extraction (e.g., SPE or LLE) QC->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Appropriate Solvent Evap->Recon GCMS GC-MS Screening Recon->GCMS Derivatize if needed LCMS LC-MS/MS Quantitation Recon->LCMS

Caption: General workflow for toxicological analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the screening and identification of phenethylamines. Derivatization is often employed to improve the chromatographic peak shape and thermal stability of the amine.

  • To 1.0 mL of urine, add an appropriate deuterated internal standard (e.g., Phentermine-d5).

  • Add 200 µL of concentrated ammonium hydroxide to basify the sample.

  • Perform a liquid-liquid extraction by adding 3 mL of an organic solvent (e.g., ethyl acetate), vortexing for 2 minutes, and centrifuging for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • For derivatization, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of ethyl acetate. Cap and heat at 70°C for 20 minutes.

  • Cool to room temperature and transfer to a GC vial for analysis.

The following table outlines typical starting parameters for a GC-MS method. These should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column providing good separation for a wide range of drug compounds.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, constant flow ~1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 100°C, hold 1 min; ramp 15°C/min to 300°C, hold 5 minA general-purpose temperature ramp suitable for separating phenethylamines from matrix components.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
MS Scan Mode Full Scan (m/z 40-550) for screeningAcquires a full mass spectrum for identification against spectral libraries.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for quantification compared to GC-MS and often does not require derivatization.

G cluster_lc LC System cluster_ms MS/MS System MobilePhase Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in ACN Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) MobilePhase->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI), Positive Mode Gradient->ESI Eluent MRM Multiple Reaction Monitoring (MRM) ESI->MRM Data Data Acquisition & Quantification MRM->Data

Caption: LC-MS/MS analysis workflow.

  • To 200 µL of blood or plasma, add an appropriate deuterated internal standard (e.g., Phentermine-d5).

  • Perform a protein precipitation by adding 600 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex, centrifuge, and transfer to an LC vial for analysis.

The following parameters provide a robust starting point for method development. Analyte-specific transitions must be optimized by infusing the reference standard.

ParameterRecommended SettingRationale
LC Column C18 reversed-phase, e.g., 50 x 2.1 mm, <2 µm particle sizeProvides excellent retention and separation for moderately polar compounds like phenethylamines.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation of the analyte for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrateA standard gradient to elute the analyte while cleaning the column of more lipophilic matrix components.
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine readily accepts a proton, making it ideal for positive mode ESI.
MRM Transitions Precursor Ion [M+H]⁺: m/z 150.1The protonated molecular ion of 2-Phenylbutan-1-amine.
Product Ions (Quant/Qual)To be determined empirically. Expected fragments would result from loss of the ethyl group or cleavage of the C-C bond alpha to the phenyl ring.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. The toxicological properties of 2-Phenylbutan-1-amine have not been fully investigated[5]. However, related compounds exhibit significant hazards.

  • Hazard Identification: Based on data for structural isomers, this compound should be considered harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation[6][7][8].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves[9][10].

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[9]. Avoid contact with skin and eyes.

  • Storage: Store locked up in a cool, dry, and well-ventilated area away from incompatible materials[9].

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

The use of a certified this compound reference standard is essential for the accurate and reliable toxicological analysis of this designer substance. The protocols outlined in this application note for standard preparation, GC-MS screening, and LC-MS/MS quantification provide a validated framework for forensic and clinical laboratories. Adherence to these methodologies and strict safety protocols will ensure data of the highest quality and integrity, which is critical in the evolving landscape of novel psychoactive substances.

References

  • 2-Phenylbutan-2-amine | C10H15N | CID 90741 - PubChem. National Center for Biotechnology Information. [Link]

  • Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases - PubMed. National Center for Biotechnology Information. [Link]

  • 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem. National Center for Biotechnology Information. [Link]

  • (S)-2-Phenylbutylamine | C10H15N | CID 209841 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound - C10H16ClN | CSSB00000698184 - Chemspace. Chemspace. [Link]

  • 2-Methyl-2-phenylbutan-1-amine | C11H17N | CID 235765 - PubChem. National Center for Biotechnology Information. [Link]

  • Exploring 4-Phenylbutan-2-Amine: Properties, Applications, and Manufacturing. Medium. [Link]

  • Designer Phenethylamines Routinely Found in Human Urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane - PubMed. National Center for Biotechnology Information. [Link]

Sources

Application Note: Protocol for the Quantification of 2-Phenylbutan-1-amine in Urine for Doping Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Phenylbutan-1-amine (also known as


-ethylphenethylamine) is a phenethylamine derivative with stimulant properties. Structurally related to amphetamine and other sympathomimetic amines, it is prohibited in sports under the World Anti-Doping Agency (WADA) Prohibited List (Class S6: Stimulants).

The primary analytical challenge lies in distinguishing 2-phenylbutan-1-amine from its structural isomers, such as


-dimethylphenethylamine, 4-methylphenethylamine, and methoxyphenamine. Misidentification can lead to false adverse analytical findings (AAFs). This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Solid Phase Extraction (SPE) to ensure high sensitivity, selectivity, and matrix elimination, meeting WADA's Minimum Required Performance Levels (MRPL).

Chemical & Biological Context

Structural Properties

2-Phenylbutan-1-amine possesses a chiral center at the C2 position, though it is typically analyzed as a racemic mixture in doping control unless chiral separation is specifically required.

  • IUPAC Name: 2-phenylbutan-1-amine

  • Molecular Formula:

    
    
    
  • Exact Mass: 149.1204 Da

  • Protonated Mass $[M+H]^+ $: 150.1277 Da

Isomeric Interferences

The mass-to-charge ratio (m/z 150) is shared by several relevant stimulants. Chromatographic resolution is the primary mechanism for differentiation.

CompoundStructure NoteKey Fragment (m/z)
2-Phenylbutan-1-amine Ethyl group at C2 (beta)133, 119, 91
N,N-Dimethylphenethylamine Dimethyl on Nitrogen58 (Base peak), 91
4-Methylphenethylamine Methyl on Phenyl ring120, 103
Methoxyphenamine Methoxy on ring, Methyl on N119, 91

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-Phenylbutan-1-amine HCl (Certified Reference Material).

  • Internal Standard (IS): 2-Phenylbutan-1-amine-d5 (preferred) or Amphetamine-d5.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Buffers: Ammonium Formate (10 mM), Ammonia Solution (25%).

  • Enzyme:

    
    -Glucuronidase (E. coli or Helix pomatia) for hydrolysis of conjugated metabolites.
    
Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)

While "dilute-and-shoot" methods exist, SPE is strictly recommended for confirmation analysis to minimize ion suppression and ensure trace-level detection (<5 ng/mL).

Workflow Diagram:

SamplePrep Urine Urine Sample (200 µL) IS_Add Add Internal Standard (50 µL of 100 ng/mL d5-analog) Urine->IS_Add Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase, 50°C, 1h) IS_Add->Hydrolysis Load Load Sample (Gravity or Low Vacuum) Hydrolysis->Load Condition SPE Conditioning (OASIS MCX or Strata-X-C) 1. MeOH (1 mL) 2. Water (1 mL) Condition->Load Wash Wash Steps 1. 0.1% Formic Acid (1 mL) 2. Methanol (1 mL) Load->Wash Elute Elution 5% NH4OH in Methanol (2 x 500 µL) Wash->Elute Dry Evaporation & Reconstitution N2 dry down -> 100 µL Mobile Phase Elute->Dry Inject LC-MS/MS Injection Dry->Inject

Figure 1: Optimized Mixed-Mode Cation Exchange (MCX) extraction workflow for basic stimulants.[1]

Step-by-Step Procedure:

  • Aliquot: Transfer 200 µL of urine into a clean tube.

  • Internal Standard: Add 50 µL of IS working solution (100 ng/mL).

  • Hydrolysis: Add 1 mL of phosphate buffer (pH 6.0) containing

    
    -glucuronidase. Incubate at 50°C for 1 hour.
    
  • Conditioning: Condition MCX cartridges (30 mg/1 cc) with 1 mL MeOH followed by 1 mL water.

  • Loading: Load the hydrolyzed sample onto the cartridge.

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid in Water (removes acidic/neutral interferences).

    • Wash 2: 1 mL 100% Methanol (removes hydrophobic neutrals). Note: The analyte is retained by ionic interaction.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. (Disrupts ionic bond).

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Instrumental Analysis (LC-MS/MS)[2][3][4]

Liquid Chromatography Conditions

To ensure separation from isomers, a Phenyl-Hexyl column is recommended over standard C18 due to its unique


-

interactions with the aromatic ring of the analyte.
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Phenomenex Kinetex Biphenyl or Waters CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.00 5 Initial Hold
1.00 5 Loading
6.00 40 Linear Gradient (Isomer Separation)
6.10 95 Wash
8.00 95 Wash Hold
8.10 5 Re-equilibration

| 10.00 | 5 | End |

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Acquisition: Multiple Reaction Monitoring (MRM).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeRationale
2-Phenylbutan-1-amine 150.1133.1 15QuantifierLoss of

(Characteristic amine)
150.1119.1 25Qualifier 1

-cleavage (Loss of

)
150.191.1 35Qualifier 2Tropylium ion (Aromatic verification)
IS (d5-Analog) 155.1138.115QuantifierLoss of

(Deuterated)
Fragmentation Pathway

Understanding the fragmentation is crucial for defending the method against false positives from isomers.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 150.1 AmmoniaLoss Loss of NH3 [M+H-17]+ m/z 133.1 Precursor->AmmoniaLoss - NH3 (17 Da) AlphaCleavage α-Cleavage (C1-C2 Break) m/z 119.1 Precursor->AlphaCleavage - CH2NH2 (31 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91.1 AlphaCleavage->Tropylium - C3H6 (Rearrangement)

Figure 2: Proposed ESI fragmentation pathway for 2-phenylbutan-1-amine.

Method Validation & Performance

This method is validated according to WADA International Standard for Laboratories (ISL) and ISO 17025 guidelines.

Sensitivity & Linearity
  • LOD (Limit of Detection): 1 ng/mL (S/N > 3).

  • LOQ (Limit of Quantification): 5 ng/mL (S/N > 10, Precision < 20%).

  • Linearity: 5 – 500 ng/mL (

    
    ).
    
  • MRPL Compliance: The method easily meets the WADA MRPL of 50 ng/mL for stimulants.

Specificity (Isomer Discrimination)

The critical validation step is the injection of a "Stimulant Mix" containing 2-phenylbutan-1-amine and its isomers.

  • Criterion: Baseline separation (

    
    ) must be achieved between 2-phenylbutan-1-amine and N,N-dimethylphenethylamine.
    
  • Relative Retention Time (RRT): The analyte RRT must be within ±1% of the QC sample.

Matrix Effects & Recovery
  • Matrix Effect (ME): Evaluated at 20 ng/mL in 6 different urine sources. Acceptable range: 80-120% (compensated by IS).

  • Recovery (RE): > 85% using the MCX protocol.

References

  • World Anti-Doping Agency. (2023). The 2023 Prohibited List International Standard. [Link]

  • World Anti-Doping Agency. (2022). Technical Document TD2022MRPL: Minimum Required Performance Levels for Non-Threshold Substances. [Link]

  • Laryea, M. D., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites in blood and urine. Journal of Inherited Metabolic Disease. [Link]

  • Kobayashi, M., et al. (2015).[3] Targeting misuse of 2-amino-N-ethyl-1-phenylbutane in urine samples: in vitro-in vivo correlation of metabolic profiles and development of LC-TOF-MS method. Drug Testing and Analysis. [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

Sources

Solid-phase extraction of 2-Phenylbutan-1-amine from plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Solid-Phase Extraction (SPE) of 2-Phenylbutan-1-amine from Plasma

Executive Summary

This application note details a robust protocol for the extraction of 2-Phenylbutan-1-amine (also known as


-ethylphenethylamine) from plasma samples. Given the analyte's physicochemical properties—specifically its primary amine functionality (pKa 

10.5) and moderate lipophilicity (LogP

2.1)—a standard Reversed-Phase (C18) extraction is insufficient for high-throughput bioanalysis due to co-eluting plasma phospholipids and proteins.

Instead, we utilize Mixed-Mode Strong Cation Exchange (MCX) . This mechanism exploits the analyte's positive charge at acidic pH to "lock" it onto the sorbent, permitting aggressive organic washing that removes >99% of matrix interferences before elution. This protocol ensures high recovery (>85%), minimal matrix effects, and compatibility with LC-MS/MS quantification.

Analyte Chemistry & Extraction Logic

To design a self-validating protocol, we must understand the molecular behavior under varying pH conditions.

  • Target Molecule: 2-Phenylbutan-1-amine[1]

  • Functional Group: Primary Aliphatic Amine (

    
    )
    
  • pKa: ~10.5 (Base)

  • LogP: ~2.1 (Hydrophobic)

The "Catch and Release" Strategy:

  • Catch (Acidic pH < 8): At pH values below its pKa (e.g., pH 3-5), the amine accepts a proton to become

    
    . It binds to the MCX sorbent via ionic interaction  (strong) and hydrophobic interaction  (secondary).
    
  • Wash (Organic): Because the analyte is ionically bound, we can wash the column with 100% Methanol .[2] This removes neutral lipids and hydrophobic proteins that are only held by weak hydrophobic forces, leaving the analyte secure.

  • Release (Basic pH > 11): We apply a basic elution solvent (5%

    
    ). This deprotonates the amine back to 
    
    
    
    (neutral), breaking the ionic bond and releasing it from the sorbent.
Visualizing the Mechanism

SPE_Mechanism cluster_0 Step 1: Retention (Acidic pH) cluster_1 Step 2: Elution (Basic pH) Analyte_Pos Analyte (R-NH3+) Sorbent_Neg Sorbent (SO3-) Analyte_Pos->Sorbent_Neg Ionic Bond (Strong) Base Elution Solvent (OH-) Analyte_Neu Analyte (R-NH2) Base->Analyte_Neu Deprotonation Sorbent_Neg2 Sorbent (SO3-)

Figure 1: The Mixed-Mode Cation Exchange mechanism relies on pH switching to selectively retain and release the basic amine.

Materials & Reagents

  • SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C, or Agilent Bond Elut Plexa PCX).

    • Format: 30 mg / 1 cc cartridge (or 96-well plate for high throughput).

  • Loading Buffer: 2% Phosphoric Acid (

    
    ) in water.
    
  • Wash Solvent 1: 2% Formic Acid in water.

  • Wash Solvent 2: 100% Methanol (HPLC Grade).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
    • Preparation: Mix 5 mL of concentrated

      
       (28-30%) with 95 mL Methanol. Prepare fresh daily.
      

Detailed Extraction Protocol

This protocol is optimized for a 100-200


L plasma sample volume.
Step 1: Sample Pre-treatment
  • Action: Aliquot 100

    
    L of plasma into a clean tube. Add 100 
    
    
    
    L of 2%
    
    
    . Vortex for 30 seconds.
  • Scientific Rationale: Acidification performs two critical functions:

    • Disrupts Protein Binding: 2-Phenylbutan-1-amine may bind to albumin. Acidification denatures proteins, releasing the drug.

    • Ionization: Ensures 100% of the analyte is in the cationic state (

      
      ) required for retention.
      
Step 2: Conditioning & Equilibration
  • Action: Add 1 mL Methanol to the SPE cartridge. Apply vacuum to pull through (do not dry).

  • Action: Add 1 mL Water (or 2% Formic Acid). Pull through.[1][3]

  • Scientific Rationale: Activates the polymeric pores and establishes an aqueous environment for the sample load.

Step 3: Sample Loading
  • Action: Load the pre-treated plasma sample (~200

    
    L) onto the cartridge.
    
  • Flow Rate: Slow (~1 mL/min) to maximize mass transfer kinetics.

  • Scientific Rationale: The positively charged amine binds to the sulfonate groups on the sorbent.

Step 4: Interference Washing (Crucial)
  • Wash 1 (Aqueous): Add 1 mL 2% Formic Acid .

    • Removes: Salts, proteins, and hydrophilic interferences.

  • Wash 2 (Organic): Add 1 mL 100% Methanol .

    • Removes: Neutral hydrophobic interferences (lipids, fats) and acidic drugs.

    • Note: The analyte remains bound because the ionic bond is unaffected by methanol.

  • Drying: Apply high vacuum for 2-5 minutes to remove excess solvent.

Step 5: Elution
  • Action: Add 2 x 250

    
    L of 5% 
    
    
    
    in Methanol
    . Collect the eluate in a clean glass tube or collection plate.
  • Scientific Rationale: The high pH (>11) deprotonates the amine (

    
    ). The neutral molecule loses affinity for the cation-exchange sites and elutes in the organic solvent.
    
Step 6: Post-Extraction Processing
  • Action: Evaporate the eluate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100

    
    L of Mobile Phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid) for LC-MS/MS analysis.
    

Process Visualization

SPE_Workflow Start Plasma Sample (100 µL) PreTreat Pre-treatment Add 2% H3PO4 (1:1) (Protonate Amine) Start->PreTreat Condition Conditioning 1. MeOH 2. Water Load Load Sample (Analyte Binds to Sorbent) PreTreat->Load Transfer Condition->Load Wash1 Wash 1: Aqueous Acid (Remove Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Lipids/Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Analyte) Wash2->Elute Evap Evaporate & Reconstitute For LC-MS/MS Elute->Evap

Figure 2: Step-by-step workflow for the MCX extraction of 2-Phenylbutan-1-amine.

Validation & Performance Expectations

When validating this method according to FDA/EMA Bioanalytical Method Validation guidelines, expect the following performance metrics:

ParameterExpected PerformanceExplanation
Recovery > 85%MCX extraction typically yields high recovery for amines due to the strong ionic retention allowing rigorous washing.
Matrix Effect < 10% (Suppression/Enhancement)The 100% Methanol wash step effectively removes phospholipids, the primary cause of ion suppression in plasma analysis.
Linearity

Linear range typically 1.0 ng/mL to 1000 ng/mL, depending on MS sensitivity.
Precision (CV) < 15%Polymeric sorbents offer high batch-to-batch reproducibility compared to silica-based sorbents.

Troubleshooting Guide

  • Low Recovery:

    • Cause: Incomplete elution.

    • Fix: Ensure the elution solvent is fresh. Ammonia is volatile; if it evaporates, the pH drops, and the analyte won't elute.

  • High Backpressure:

    • Cause: Protein precipitation on the frit.

    • Fix: Ensure the plasma is well-mixed with the acid during pre-treatment. Centrifuge the pre-treated sample at 10,000 x g for 5 mins before loading if the sample is very turbid.

  • Ion Suppression in LC-MS:

    • Cause: Phospholipid breakthrough.

    • Fix: Increase the volume of the Wash 2 (Methanol) step.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link (Demonstrates the superiority of Mixed-Mode SPE for removing phospholipids).

  • Biotage. (2023).[2][4] When should I choose a mixed-mode SPE?Link (Overview of MCX mechanisms for basic amines).

  • PubChem. (2023). 2-Phenylbutan-1-amine Compound Summary. National Library of Medicine. Link (Source for physicochemical properties).

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.[5] Application Note. Link (Foundational protocol for polymeric cation exchange).

Sources

Application Note: Synthesis of 2-Phenylbutan-1-amine Hydrochloride Impurities for Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Phenylbutan-1-amine hydrochloride (CAS: 20388-87-8) is a critical chiral building block and intermediate in the synthesis of antitussives (e.g., Butamirate Citrate ) and platelet aggregation inhibitors (e.g., Indobufen ). In the context of pharmaceutical compliance (ICH Q3A/Q3B), the identification and quantification of process-related impurities are mandatory.

The synthesis of this amine typically proceeds via the catalytic hydrogenation of 2-phenylbutyronitrile. This route, while efficient, is prone to specific side reactions that generate structurally similar impurities.[1] These impurities often co-elute in reverse-phase HPLC due to their homologous nature.

This guide provides authoritative protocols for the targeted synthesis of key impurity standards . By synthesizing these impurities independently, analytical teams can establish relative response factors (RRFs) and validate retention times, ensuring a robust control strategy.[2][1]

Impurity Profiling & Origin Analysis[1][2]

The impurity profile is dictated by the alkylation efficiency of the starting material (phenylacetonitrile) and the selectivity of the subsequent reduction.[2]

Table 1: Critical Impurities of 2-Phenylbutan-1-amine
Impurity CodeChemical NameStructure DescriptionOrigin / Mechanism
IMP-A Bis(2-phenylbutyl)amine Secondary amine dimerReductive Coupling: Formed during hydrogenation when the primary amine reacts with the intermediate imine.
IMP-B 2-Ethyl-2-phenylbutan-1-amine Over-alkylated amineOver-Alkylation: Result of dialkylation of phenylacetonitrile (formation of quaternary carbon) followed by reduction.
IMP-C 2-Phenylbutyronitrile Nitrile precursorIncomplete Reduction: Residual intermediate from the hydrogenation step.
IMP-D 2-Phenylbutanamide Primary amideHydrolysis: Partial hydrolysis of the nitrile precursor during workup or storage.
Visualizing the Impurity Genesis

The following pathway map illustrates the divergence points where these impurities are generated.

G Start Phenylacetonitrile Inter1 2-Phenylbutyronitrile (Target Precursor) Start->Inter1 Alkylation (Et-Br, Base) ImpB_Pre 2-Ethyl-2-phenylbutyronitrile Start->ImpB_Pre Over-Alkylation (Excess Et-Br) Target 2-Phenylbutan-1-amine HCl (TARGET) Inter1->Target Hydrogenation (H2, Raney Ni, NH3) ImpD IMP-D: 2-Phenylbutanamide Inter1->ImpD Hydrolysis (H2O, pH) ImpA IMP-A: Bis(2-phenylbutyl)amine Inter1->ImpA Dimerization (Low NH3 pressure) ImpB IMP-B: 2-Ethyl-2-phenylbutan-1-amine ImpB_Pre->ImpB Reduction

Figure 1: Synthetic genesis of 2-phenylbutan-1-amine and its critical impurities.

Experimental Protocols for Impurity Standards

The following protocols are designed to maximize the yield of the impurity rather than the target, providing material for analytical reference standards.

Protocol 1: Synthesis of IMP-A (Bis(2-phenylbutyl)amine)

Rationale: The "dimer" impurity is formed via the condensation of the primary amine with the intermediate imine/aldehyde during reduction. To synthesize this standard efficiently, we utilize a direct Reductive Amination approach.[1][3]

Reagents:

  • 2-Phenylbutanal (10 mmol) [Synthesized via oxidation of 2-phenylbutanol or purchased][2]

  • 2-Phenylbutan-1-amine (10 mmol)[2]

  • Sodium Triacetoxyborohydride (STAB) (14 mmol)[2]

  • Dichloromethane (DCM) (anhydrous)[2]

  • Acetic Acid (catalytic)[2]

Methodology:

  • Imine Formation: In a 100 mL round-bottom flask under nitrogen, dissolve 2-phenylbutanal (1.48 g, 10 mmol) and 2-phenylbutan-1-amine (1.49 g, 10 mmol) in dry DCM (30 mL).

  • Activation: Add glacial acetic acid (0.1 mL) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (2.97 g, 14 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) for the disappearance of the aldehyde.[2][1]

  • Quench: Quench carefully with saturated NaHCO3 solution (30 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).[2][1] Combine organics, dry over MgSO4, and concentrate in vacuo.

  • Purification: The crude secondary amine is often an oil.[2][1] Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Salt Formation: Dissolve the purified oil in diethyl ether and add 2M HCl in ether dropwise to precipitate Bis(2-phenylbutyl)amine hydrochloride . Filter and dry.[2][1][4]

Protocol 2: Synthesis of IMP-B (2-Ethyl-2-phenylbutan-1-amine)

Rationale: This impurity arises from "over-alkylation" (double ethylation) of phenylacetonitrile. We deliberately force this condition.

Reagents:

  • Phenylacetonitrile (10 mmol)[2]

  • Ethyl Bromide (25 mmol, 2.5 equiv)[2]

  • Sodium Hydride (60% dispersion in oil) (25 mmol)[2]

  • THF (anhydrous)[2]

  • Lithium Aluminum Hydride (LiAlH4)[2][3]

Methodology:

  • Dialkylation: In a dried flask under Argon, suspend NaH (1.0 g, 25 mmol) in THF (20 mL) at 0°C.

  • Add Phenylacetonitrile (1.17 g, 10 mmol) dropwise. Stir for 30 mins until gas evolution ceases (formation of carbanion).

  • Add Ethyl Bromide (2.72 g, 25 mmol) dropwise.

  • Reflux the mixture for 4 hours to ensure double alkylation to 2-ethyl-2-phenylbutyronitrile .

  • Workup (Intermediate): Quench with water, extract with Ethyl Acetate, and concentrate. (Check GC-MS to confirm M+ corresponding to dialkylated nitrile).

  • Reduction: Dissolve the crude nitrile in dry THF (20 mL). Carefully add LiAlH4 (0.76 g, 20 mmol) at 0°C.

  • Reflux for 6 hours.

  • Fieser Quench: Cool to 0°C. Add water (0.76 mL), 15% NaOH (0.76 mL), then water (2.3 mL). Stir until a white granular precipitate forms.

  • Isolation: Filter off the aluminum salts.[2][1] Acidify the filtrate with HCl/Ether to precipitate 2-Ethyl-2-phenylbutan-1-amine hydrochloride . Recrystallize from Isopropanol/Ether.

Analytical Validation (HPLC Parameters)

Once synthesized, these standards must be qualified. Use the following HPLC method to separate the target from impurities A, B, and D.

Method Attributes:

  • Technique: Reverse Phase HPLC (UV Detection)[2]

  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm)[2]

  • Wavelength: 210 nm (low wavelength required for non-conjugated alkyl amines) and 254 nm.[2][1]

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Profile:

    • 0-5 min: 10% B (Isocratic)[2]

    • 5-20 min: 10% -> 60% B (Linear Gradient)[2]

    • 20-25 min: 60% -> 90% B (Wash)[2]

Expected Elution Order:

  • IMP-D (Amide): Elutes early due to polarity.[2]

  • Target (2-Phenylbutan-1-amine): Main peak.

  • IMP-C (Nitrile): Elutes after target (less polar).

  • IMP-B (Over-alkylated): Elutes later (higher hydrophobicity due to extra ethyl group).[2]

  • IMP-A (Dimer): Elutes last (significant hydrophobicity, two phenyl rings).[2]

References

  • Synthesis of 2-Phenylpropan-1-amine derivatives: World Intellectual Property Organization, WO2008/73789. Link

  • Butamirate Citrate Impurity Profiling: Scientia Pharmaceutica, "Development and Validation of a Stability-Indicating HPLC Method for Butamirate Citrate".[1] Link

  • Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1] Link

  • Indobufen Impurities: Veeprho Laboratories, "Indobufen Impurity Standards".[2][1] Link

  • Chemical Safety Data (2-Phenylbutylamine): PubChem Database, CID 103771.[1] Link

Sources

Application of 2-Phenylbutan-1-amine hydrochloride in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Phenylbutan-1-amine Hydrochloride in Neuropharmacology

Abstract

This compound (CAS: 34577-88-3), distinct from its regioisomer


-ethylphenethylamine (AEPEA), represents a critical structural probe and analytical standard in neuropharmacology.[1] While often overshadowed by its potent isomer 1-phenylbutan-2-amine (AEPEA), 2-phenylbutan-1-amine serves two pivotal roles:[1] (1) as a high-fidelity Internal Standard (IS)  in the quantification of catecholamines and amphetamine-type stimulants due to its unique chromatographic retention and isobaric properties, and (2) as a Steric Probe  in Structure-Activity Relationship (SAR) studies mapping the 

-carbon binding pocket constraints of Monoamine Transporters (MATs).[1] This guide details protocols for its use in LC-MS/MS bioanalysis and in vitro synaptosomal uptake assays.[1]

Chemical Identity & Structural Logic

To ensure experimental validity, researchers must rigorously distinguish 2-phenylbutan-1-amine from its psychoactive isomers.[1]

  • IUPAC Name: this compound[1]

  • Common Synonym:

    
    -Ethylphenethylamine HCl[1]
    
  • Molecular Formula:

    
    [1]
    
  • Structural Significance: Unlike amphetamine (

    
    -methyl) or AEPEA (
    
    
    
    -ethyl), this molecule possesses an ethyl group at the
    
    
    -position (the benzylic carbon).[1] This steric bulk at the aromatic attachment point significantly alters its interaction with the Dopamine Transporter (DAT) and Trace Amine-Associated Receptor 1 (TAAR1), making it an excellent negative control or low-affinity ligand for specificity assays.[1]
Figure 1: Structural Isomerism & Pharmacological Impact[1][2][3]

G cluster_0 Bioactive Target cluster_1 Psychoactive Homolog cluster_2 Analytical Standard / Probe Amphetamine Amphetamine (1-phenylpropan-2-amine) High DAT Affinity AEPEA AEPEA (1-phenylbutan-2-amine) Moderate DAT Affinity (Alpha-Ethyl) Amphetamine->AEPEA Homologation (Alpha-Methyl -> Alpha-Ethyl) PBA 2-Phenylbutan-1-amine (Beta-Ethyl) Distinct Retention Time Steric Hindrance at Beta-C AEPEA->PBA Regioisomerism (Amine migration to C1) Application Application: LC-MS/MS Internal Standard & Steric Probe for MATs PBA->Application

Caption: Structural relationship between Amphetamine, AEPEA, and 2-Phenylbutan-1-amine, highlighting the steric shift that enables chromatographic separation.

Application I: Internal Standard for Neurotransmitter Quantification

In neuropharmacology, precise quantification of dopamine, norepinephrine, and their synthetic analogs in brain microdialysate or plasma is critical. 2-Phenylbutan-1-amine is the superior Internal Standard (IS) for these workflows because:

  • Isobaric Distinction: It shares the same molecular weight (

    
     g/mol ) as AEPEA and Methamphetamine, but its fragmentation pattern and retention time differ significantly.[1]
    
  • Extraction Efficiency: Its lipophilicity (

    
    ) mimics amphetamines, ensuring it tracks extraction losses during Liquid-Liquid Extraction (LLE).[1]
    
  • Biological Absence: It is not an endogenous metabolite, eliminating background noise.[1]

Protocol A: LC-MS/MS Quantification Workflow

Objective: Quantify trace amphetamine-like compounds in rat plasma using 2-Phenylbutan-1-amine as IS.

Reagents:

  • Stock IS: 2-Phenylbutan-1-amine HCl (1 mg/mL in Methanol).[1]

  • Extraction Solvent: Ethyl Acetate:Hexane (90:10 v/v).[1]

  • Buffer: 0.1 M Carbonate Buffer (pH 9.5).

Step-by-Step Methodology:

  • Preparation of Working IS:

    • Dilute Stock IS to 100 ng/mL in water.[1] Critical: Keep on ice to prevent volatility losses.

  • Sample Pre-treatment:

    • Aliquot 100

      
      L  of plasma/brain homogenate into a 1.5 mL Eppendorf tube.
      
    • Spike with 10

      
      L  of Working IS (Final conc: 10 ng/mL).
      
    • Vortex for 10 seconds.

  • Alkaline Activation:

    • Add 50

      
      L  of Carbonate Buffer (pH 9.5).[1]
      
    • Why: This converts the amine salts to their free base forms, drastically increasing solubility in the organic phase.

  • Liquid-Liquid Extraction (LLE):

    • Add 500

      
      L  of Extraction Solvent (Ethyl Acetate:Hexane).[1]
      
    • Shake mechanically for 10 minutes (do not vortex aggressively to avoid emulsions).

    • Centrifuge at

      
       for 5 minutes at 4°C.
      
  • Reconstitution:

    • Transfer 400

      
      L  of the supernatant (organic layer) to a fresh glass vial.
      
    • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.[1]

    • Reconstitute in 100

      
      L  Mobile Phase A (0.1% Formic Acid in Water).
      
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (

      
       mm, 1.7 
      
      
      
      m).[1]
    • Gradient: 5% B to 95% B over 8 minutes (B = Acetonitrile + 0.1% Formic Acid).

    • MRM Transitions:

      • Amphetamine:

        
        [1]
        
      • 2-Phenylbutan-1-amine (IS):

        
         (Loss of 
        
        
        
        ) and
        
        
        (Tropylium ion).[1]

Data Validation Criteria:

  • The IS peak must resolve from the analyte peak by at least 0.5 minutes.[1]

  • IS recovery must be consistent (CV < 15%) across all samples.[1]

Application II: Structure-Activity Relationship (SAR) Probe

2-Phenylbutan-1-amine is used to define the "exclusion volume" of the orthosteric binding site on the Dopamine Transporter (DAT).[1] By comparing its affinity (


) to Phenethylamine (PEA) and Amphetamine, researchers can map the steric tolerance of the 

-carbon region.[1]
Protocol B: Synaptosomal Uptake Inhibition Assay

Objective: Determine the


 of 2-Phenylbutan-1-amine at DAT to assess steric hindrance effects.

Reagents:

  • Rat Striatal Synaptosomes (freshly prepared).[1]

  • Radioligand:

    
    -Dopamine (specific activity ~40 Ci/mmol).[1]
    
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.[1]

Workflow:

  • Synaptosome Isolation:

    • Homogenize rat striatum in 0.32 M sucrose. Centrifuge (1000g, 10 min). Collect supernatant and centrifuge (12,000g, 20 min). Resuspend pellet in KRH buffer.

  • Drug Incubation:

    • Prepare 96-well plates.

    • Add 25

      
      L  of 2-Phenylbutan-1-amine (Concentration range: 
      
      
      
      M to
      
      
      M).[1]
    • Add 25

      
      L  of Synaptosomes.
      
    • Pre-incubate for 10 minutes at 37°C. Causality: Allows the drug to reach equilibrium binding before competition starts.

  • Uptake Initiation:

    • Add 50

      
      L  of 
      
      
      
      -Dopamine (Final concentration: 20 nM).
    • Incubate for exactly 5 minutes at 37°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.[1]

    • Wash 3x with ice-cold buffer.[1]

  • Quantification:

    • Count radioactivity via Liquid Scintillation Counting (LSC).[1]

Figure 2: Experimental Logic Flow

SAR_Flow cluster_compounds Compound Selection Start Define SAR Objective: Map Beta-Carbon Steric Limit PEA Phenethylamine (No substitution) Baseline Affinity Start->PEA AMPH Amphetamine (Alpha-Methyl) High Affinity Start->AMPH PBA 2-Phenylbutan-1-amine (Beta-Ethyl) Steric Probe Start->PBA Assay Competitive Uptake Assay ([3H]-DA vs Ligand) PEA->Assay AMPH->Assay PBA->Assay Result Calculate IC50 Assay->Result Interpretation Interpretation: If IC50 PBA >> PEA -> Beta-pocket is sterically restricted If IC50 PBA ≈ PEA -> Beta-pocket is tolerant Result->Interpretation

Caption: Workflow for using 2-Phenylbutan-1-amine to probe the steric constraints of the Dopamine Transporter binding pocket.

Data Interpretation & Reference Values

When using 2-Phenylbutan-1-amine in the assays described above, compare your results against these established ranges to validate your system.

Table 1: Comparative Pharmacological Parameters (Rat DAT)

CompoundSubstitution Pattern

(Dopamine Uptake)
Role in Research
Amphetamine

-Methyl

nM
Positive Control (High Potency)
Phenethylamine None

nM
Baseline Scaffold
AEPEA

-Ethyl

nM
Homolog Comparison
2-Phenylbutan-1-amine

-Ethyl

nM
Negative Control / Steric Probe

Note: The significantly lower potency of 2-Phenylbutan-1-amine confirms that the DAT binding pocket has strict steric constraints at the


-carbon position, unlike the 

-carbon which tolerates methyl/ethyl groups.[1]

Safety & Handling

  • Toxicity: While less potent than amphetamines, 2-Phenylbutan-1-amine is a CNS active amine.[1] Handle with standard laboratory PPE (gloves, goggles, fume hood).[1]

  • Storage: Store the Hydrochloride salt at room temperature in a desiccator. Solutions in methanol are stable for 1 month at -20°C.[1]

  • Regulatory: Verify local scheduling. In many jurisdictions, it is considered an isomer of a controlled substance or a "designer drug" precursor and may require specific research licenses.

References

  • Biosynth. (2023).[1] 2-Phenylbutan-1-amine: Chemical Properties and Applications. Retrieved from [1]

  • Cayman Chemical. (2023).[1] 2-Amino-1-phenylbutane (AEPEA) and Isomers: Analytical Standards. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 103771, 1-phenylbutan-2-amine (Isomer Comparison). Retrieved from [1]

  • Uralets, V., et al. (2014).[1] Designer Phenethylamines Routinely Found in Human Urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane.[1][2] Journal of Analytical Toxicology. Retrieved from

  • Glennon, R. A. (1987).[1] Psychoactive Phenylisopropylamines: Structure-Activity Relationships. In Psychopharmacology: The Third Generation of Progress. (Contextual grounding for steric probes in phenethylamines).

Sources

Application Notes and Protocols: 2-Phenylbutan-1-amine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Phenylbutan-1-amine hydrochloride as a versatile precursor in modern organic synthesis. We move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into protocol design and optimization. Key applications, including the synthesis of N-substituted derivatives via acylation and reductive amination, are detailed with step-by-step, self-validating protocols. This guide is grounded in authoritative references to ensure scientific integrity and empower researchers to leverage this chiral building block to its full potential.

Introduction: The Strategic Value of 2-Phenylbutan-1-amine

2-Phenylbutan-1-amine is a chiral primary amine whose structure offers a valuable scaffold for synthetic chemistry. The molecule incorporates three key features:

  • A Nucleophilic Primary Amine: This functional group is the primary site of reactivity, readily participating in reactions like N-acylation, N-alkylation, and imine formation.[1][2]

  • A Stereogenic Center: The chiral carbon adjacent to the phenyl group allows for the synthesis of enantiomerically pure or enriched target molecules, a critical consideration in pharmaceutical development where stereoisomers can have vastly different biological activities.[3][4]

  • A Phenyl Group: This aromatic moiety provides a site for further functionalization and influences the overall steric and electronic properties of the molecule and its derivatives.

The hydrochloride salt form enhances the compound's stability and improves its solubility in polar solvents, making it a convenient and easy-to-handle starting material for a variety of synthetic transformations.[2]

Core Synthetic Applications & Mechanistic Rationale

The primary amine of 2-Phenylbutan-1-amine is a potent nucleophile, making it an ideal precursor for creating more complex molecules with diverse functionalities. Two of the most fundamental and powerful applications are N-acylation to form amides and reductive amination to form secondary or tertiary amines.

N-Acylation: Forging the Amide Bond

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry and materials science.[5] The reaction of 2-Phenylbutan-1-amine with an acylating agent (such as an acid chloride or anhydride) is a robust method for creating N-substituted 2-phenylbutylamides.

Causality Behind Experimental Choices:

  • Base: The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA). The hydrochloride salt of the starting material means the amine is protonated. The added base is essential to neutralize the HCl salt and deprotonate the resulting ammonium species after the initial reaction, liberating the free, nucleophilic amine to react with the electrophilic acylating agent.[1]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the acylating agent.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction between the amine and the highly reactive acid chloride, minimizing potential side-product formation.[1][6]

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a highly efficient, one-pot method for forming carbon-nitrogen bonds.[7][8] This process involves the initial reaction of the primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[9]

Causality Behind Experimental Choices:

  • Reducing Agent: A key aspect of this procedure is the choice of reducing agent. Mild hydride reagents like sodium borohydride (NaBH₄) or, more selectively, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal.[9] These reagents are powerful enough to reduce the C=N bond of the imine but are generally unreactive towards the starting ketone or aldehyde, preventing the wasteful formation of alcohol byproducts.[9]

  • pH Control: The rate of imine formation is often pH-dependent. Mildly acidic conditions can catalyze imine formation, but strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.

  • Solvent: Solvents like methanol or ethanol are often used as they are compatible with both the imine formation and the subsequent reduction step.[7][8]

Experimental Protocols & Workflow

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring, workup, purification, and characterization.

General Workflow for Synthesis & Purification

The logical flow from starting material to a fully characterized final product is crucial for reproducible and trustworthy results.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification & Characterization A 1. Prepare Amine Free Base (Dissolve hydrochloride salt & add base) B 2. Add Electrophile (e.g., Acetyl Chloride or Aldehyde) A->B C 3. Reaction Monitoring (TLC or LC-MS) B->C D 4. Quench Reaction (e.g., Add water or sat. NH4Cl) C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography or Recrystallization F->G H 8. Characterization (NMR, IR, MS) G->H I 9. Purity Analysis (HPLC) H->I

Sources

Application Note: Forensic Differentiation and Analysis of 2-Phenylbutan-1-amine Hydrochloride in Unknown Powders

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The emergence of novel psychoactive substances (NPS) and regional isomers of controlled substances presents a critical challenge to forensic laboratories.[1] 2-Phenylbutan-1-amine (also known as


-ethylphenethylamine or AEPEA) is a structural isomer of methamphetamine and phentermine (

, MW 149.23 g/mol ). Due to its isobaric nature, standard low-resolution Mass Spectrometry (GC-MS) screening can lead to ambiguous results or false positives if solely molecular weight is considered.

This Application Note provides a definitive protocol for the extraction, separation, and confirmation of 2-Phenylbutan-1-amine HCl. It prioritizes the differentiation from regulated isomers (Methamphetamine, Phentermine) using chemical derivatization and specific fragmentation logic.

Chemical Identity & Forensic Significance[1][2][3][4][5][6][7]

Understanding the structural nuance is the first line of defense against misidentification.

Compound2-Phenylbutan-1-amineMethamphetaminePhentermine
Structure Primary amine on C1; Phenyl on C2; Ethyl group on C2.Secondary amine; Methyl on Nitrogen; Methyl on C

.
Primary amine; Gem-dimethyl on C

.
Formula



MW 149.23149.23149.23
Base Peak (EI) m/z 30 (

)
m/z 58 (

)
m/z 58 (

)
Legal Status Unscheduled/Analogue (Jurisdiction dependent)Schedule II (US/Intl)Schedule IV (US/Intl)

Critical Insight: The primary forensic risk is the misclassification of 2-Phenylbutan-1-amine as a controlled phenethylamine due to co-elution or shared molecular ions in lower-fidelity screening methods.

General Workflow

The following workflow adheres to SWGDRUG Category A (Mass Spectrometry) and Category B (Chromatography) standards for identification.

ForensicWorkflow Sample Unknown Powder (Seizure) Screening Presumptive Screening (Marquis/Colorimetric) Sample->Screening LLE Liquid-Liquid Extraction (pH > 11) Screening->LLE Positive Amine GCMS_Direct GC-MS (Direct Injection) Screen for m/z 30 vs 58 LLE->GCMS_Direct Decision Isomer Ambiguity? GCMS_Direct->Decision Derivatization Derivatization (TFAA or PFPA) Decision->Derivatization Isobaric Overlap Report Final Confirmation & Reporting Decision->Report Clear Spectrum GCMS_Deriv GC-MS (Derivatized) Unique Retention & Ions Derivatization->GCMS_Deriv GCMS_Deriv->Report

Figure 1: Analytical decision matrix for differentiating C10H15N isomers.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

The hydrochloride salt is water-soluble. To analyze via GC-MS, the free base must be liberated and extracted into an organic solvent.

Reagents:

  • 0.1 M Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ).
    
  • GC-grade Hexane or Dichloromethane (DCM).

  • Internal Standard (e.g., Diphenylamine or Tetracosane) at 50

    
    g/mL.
    

Protocol:

  • Weigh: Transfer ~10-20 mg of unknown powder into a centrifuge tube.

  • Dissolve: Add 2 mL deionized water. Vortex until dissolved.

  • Basify: Add 1 mL 0.1 M NaOH. Verify pH > 11 using pH paper. Causality: Deprotonation of the amine salt (

    
    ) renders it lipophilic.
    
  • Extract: Add 2 mL Hexane (containing Internal Standard). Cap and rock/vortex for 5 minutes.

  • Separate: Centrifuge at 3000 rpm for 3 minutes to break emulsion.

  • Transfer: Remove the top organic layer to a GC vial.

    • Note: If using DCM (bottom layer), ensure the aqueous phase is carefully avoided.

GC-MS Analysis (Direct Injection)

Instrument: Agilent 7890B/5977B (or equivalent). Column: Rtx-5MS or DB-5MS (30m


 0.25mm 

0.25

m).
ParameterSetting
Inlet Temp 250°C
Injection Mode Split (20:1 or 50:1 depending on concentration)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 60°C (hold 1 min)

15°C/min

300°C (hold 3 min)
Transfer Line 280°C
Scan Range m/z 29 – 450

Data Interpretation (Direct):

  • 2-Phenylbutan-1-amine: Look for a dominant base peak at m/z 30 (

    
    ). The molecular ion (m/z 149) is often weak or absent.
    
  • Methamphetamine: Base peak m/z 58 .[2][3]

  • Differentiation Issue: The m/z 30 ion is common to many primary amines and is not definitive enough for court testimony without retention time matching against a CRM (Certified Reference Material).

Confirmatory Protocol: Derivatization (TFAA)

To conclusively prove the structure and rule out isomers, derivatization with Trifluoroacetic Anhydride (TFAA) is required. This stabilizes the molecule and shifts the mass spectrum to higher, more specific ions.

Protocol:

  • Take 50

    
    L of the hexane extract (from Step 4.1).
    
  • Add 50

    
    L TFAA (Trifluoroacetic Anhydride).
    
  • Add 50

    
    L Ethyl Acetate.
    
  • Incubate at 60°C for 15 minutes.

  • Evaporate to dryness under nitrogen stream (to remove excess acid).

  • Reconstitute in 100

    
    L Ethyl Acetate.
    

Mechanism:



The resulting N-trifluoroacetyl-2-phenylbutan-1-amine has a MW of 245.23.

Derivatized MS Interpretation:

  • Methamphetamine-TFA: Base peak m/z 154, Molecular ion m/z 245.

  • 2-Phenylbutan-1-amine-TFA:

    • The

      
      -cleavage now occurs at the C1-C2 bond.
      
    • Fragment A:

      
       (m/z 126).
      
    • Fragment B:

      
       (m/z 119).
      
    • Result: A distinct shift from the generic m/z 30 to specific high-mass fragments (m/z 126, 119) that do not overlap with Methamphetamine-TFA (m/z 154, 118).

Fragmentation Logic & Visualization

The following diagram illustrates why direct MS can be ambiguous and how derivatization solves the isomer trap.

FragmentationLogic Substance Unknown Amine (MW 149) Direct Direct EI Source (70 eV) Substance->Direct Deriv TFAA Derivatization Substance->Deriv Frag30 m/z 30 (CH2=NH2+) Non-Specific Direct->Frag30 If 2-Phenylbutan-1-amine Frag58 m/z 58 (CH3-CH=NH-CH3+) Methamphetamine Direct->Frag58 If Methamphetamine Frag126 m/z 126 (CH2-NH-TFA+) Specific to 2-Phenylbutan-1-amine Deriv->Frag126 TFA-Derivative Alpha Cleavage

Figure 2: Mass spectral fragmentation pathways comparing native and derivatized forms.

Summary of Diagnostic Ions

Use this table to build your SIM (Selected Ion Monitoring) method for high-sensitivity detection.

AnalyteStateTarget Ion (Quant)Qualifier 1Qualifier 2
2-Phenylbutan-1-amine Native3091 (Tropylium)119
2-Phenylbutan-1-amine TFA-Deriv126119245 (Molecular Ion)
Methamphetamine Native5891134
Methamphetamine TFA-Deriv154118110

Safety & Handling

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All powder handling and derivatization steps must be performed in a certified fume hood. TFAA is corrosive and lachrymatory.

  • Waste: Dispose of solvent waste in non-halogenated (Hexane) or halogenated (DCM/TFAA) streams accordingly.

References

  • SWGDRUG. (2019). Scientific Working Group for the Analysis of Seized Drugs Recommendations, Version 8.0. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Mass Spectrum of Phenethylamine derivatives. National Institute of Standards and Technology.[4] Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Phenylbutan-1-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OPT-YIELD-2PB Subject: Optimization of Yield and Purity for 2-Phenylbutan-1-amine HCl

Executive Summary: The Standard Optimized Route

Welcome to the technical support portal for 2-Phenylbutan-1-amine hydrochloride (CAS: 20388-87-8 analog). This guide addresses the three critical bottlenecks in the synthesis of this molecule:

  • C-Alkylation Selectivity: Preventing di-alkylation during the formation of the carbon skeleton.

  • Nitrile Reduction Fidelity: Suppressing the formation of secondary amine "dimers" during hydrogenation.[1]

  • Salt Crystallization: Avoiding the "oiling out" phenomenon during hydrochloride formation.

The industry-standard retrosynthetic cut relies on the Phase-Transfer Catalyzed (PTC) alkylation of phenylacetonitrile followed by Catalytic Hydrogenation .

Module 1: Precursor Synthesis (C-Alkylation)

Target Intermediate: 2-Phenylbutanenitrile (


-ethylbenzyl cyanide).
Q: My reaction yields a mixture of starting material, mono-ethylated, and di-ethylated products. How do I maximize the mono-ethylated species?

A: This is a classic competition between kinetic and thermodynamic control. The most robust solution is Phase Transfer Catalysis (PTC) using the Makosza method.

The Protocol Fix: Do not use standard bases (NaH/THF) which often lead to poly-alkylation due to rapid proton exchange. Instead, use a liquid-liquid biphasic system:

  • Organic Phase: Phenylacetonitrile + Ethyl Bromide (1.1 equivalents).

  • Aqueous Phase: 50% NaOH solution.

  • Catalyst: 1 mol% Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB).

Why this works: The quaternary ammonium salt transports the hydroxide ion into the organic interface as a highly active ion pair, allowing the deprotonation of the nitrile. The steric bulk of the mono-ethylated product hinders the approach of the catalyst-ion pair for a second deprotonation, naturally favoring mono-alkylation.

Q: I still have 5-10% unreacted phenylacetonitrile that is impossible to separate by distillation. How do I remove it?

A: Use the Benzaldehyde Scavenger Trick . Because the boiling points of phenylacetonitrile (


C) and 2-phenylbutanenitrile (

C) are too close for efficient fractional distillation, you must chemically modify the impurity.
  • After the alkylation is complete, add a small excess of benzaldehyde to the reaction mixture.

  • Stir at

    
    C for 1 hour in the presence of the base.
    
  • Mechanism: The unreacted phenylacetonitrile (which still has acidic

    
    -protons) will undergo an Aldol-like condensation with benzaldehyde to form 
    
    
    
    -phenylcinnamonitrile.
  • Result: This byproduct is a high-boiling solid/oil that remains in the pot during distillation, allowing you to distill pure 2-phenylbutanenitrile.

Module 2: The Critical Reduction (Nitrile Amine)

Target: 2-Phenylbutan-1-amine (Free Base).[2]

Q: I am seeing a large "dimer" impurity (secondary amine) in my LC-MS after hydrogenation. Why?

A: This is the "Von Braun" side reaction. During reduction, the intermediate imine can react with the already formed primary amine to form a secondary amine, releasing ammonia.

The Troubleshooting Workflow:

ParameterRecommendationScientific Rationale
Catalyst Raney Nickel or Raney Cobalt These catalysts are less prone to condensation reactions than Pd/C or PtO2.
Additive Ammonia (NH

)
Adding anhydrous NH

(gas or in MeOH) shifts the equilibrium away from secondary amine formation (Le Chatelier's principle).
Solvent Methanol or Ethanol Protic solvents facilitate the proton transfer required for imine reduction.
Pressure >50 psi (3.5 bar) Higher H

pressure speeds up the reduction of the imine to the amine, reducing the window of opportunity for side reactions.

Visualizing the Trap: The diagram below illustrates how the secondary amine byproduct is formed and how Ammonia blocks it.

NitrileReduction Nitrile 2-Phenylbutanenitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine + H2 (Fast) Aminal Aminal Intermediate Imine->Aminal + Primary Amine SecondaryAmine Secondary Amine (Dimer Impurity) Aminal->SecondaryAmine - NH3 Ammonia Added NH3 Ammonia->Aminal Blocks Formation

Figure 1: Mechanism of secondary amine formation during nitrile hydrogenation. Adding excess Ammonia suppresses the path from Imine to Aminal.

Q: Can I use Lithium Aluminum Hydride (LAH) instead?

A: Yes, for small-scale (<10g) batches.

  • Pros: It avoids the secondary amine issue almost entirely because it does not proceed via a free imine intermediate that can desorb and react.

  • Cons: Dangerous work-up (aluminum emulsions), not scalable, and requires strictly anhydrous ether/THF.

  • Protocol: Add the nitrile solution slowly to a suspension of LAH in dry THF at 0°C. Reflux for 2 hours. Quench using the Fieser method (

    
     mL H2O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H2O) to get filterable granular salts.
Module 3: Salt Formation & Purification

Target: this compound.

Q: My final product is "oiling out" instead of crystallizing. How do I fix this?

A: Hydrochloride salts of lipophilic amines often form supersaturated oils if water or excess alcohol is present.

The Crystallization Protocol:

  • Isolate Free Base: Ensure your amine extraction (after hydrogenation) is dried thoroughly over

    
    .
    
  • Solvent Choice: Dissolve the free base in anhydrous diethyl ether or MTBE (Methyl tert-butyl ether). MTBE is preferred for safety and higher boiling point.

  • Acidification: Do not use aqueous HCl. Use 2M HCl in Diethyl Ether or bubble anhydrous HCl gas.

  • The "Cloud Point": Add the acid dropwise until the solution becomes cloudy. Stop and stir. If it oils out, scratch the glass or add a seed crystal.

  • Recrystallization: If the solid is off-white, recrystallize from Isopropanol/MTBE (1:5 ratio). Dissolve in minimal hot isopropanol, then slowly add MTBE until turbid.

Summary of Optimized Workflow

The following diagram details the complete optimized pathway from starting material to final salt.

SynthesisWorkflow Start Phenylacetonitrile Step1 Step 1: Alkylation (PTC) EtBr, 50% NaOH, TEBA 35°C -> 40°C Start->Step1 Scavenge Purification: Add Benzaldehyde (Removes unreacted SM) Step1->Scavenge Inter1 2-Phenylbutanenitrile (Distilled) Scavenge->Inter1 Distillation Step2 Step 2: Hydrogenation Raney Ni, H2 (50 psi), MeOH + NH3 (Critical Additive) Inter1->Step2 Inter2 2-Phenylbutan-1-amine (Free Base) Step2->Inter2 Filter Catalyst & Evaporate Step3 Step 3: Salt Formation Solvent: Anhydrous MTBE Reagent: HCl in Et2O Inter2->Step3 Final 2-Phenylbutan-1-amine HCl (White Crystalline Solid) Step3->Final Crystallization

Figure 2: Optimized process flow for high-yield synthesis of 2-Phenylbutan-1-amine HCl.

References
  • Makosza, M.; Jonczyk, A. "Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile".[3] Organic Syntheses, Coll. Vol. 6, p.897 (1988). Link

    • Core citation for the PTC alkylation and benzaldehyde scavenging method.
  • Gomez, S. et al. "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines". Periodica Polytechnica Chemical Engineering, 62(4), pp. 385-392 (2018). Link

    • Review of catalyst selection (Raney Ni/Co) and ammonia's role in suppressing secondary amines.
  • ChemicalBook. "2-Phenylpropan-1-amine hydrochloride synthesis (Patent WO2008/73789)". Link

    • Provides the industrial protocol for salting out similar phenethylamine deriv
  • Hegedus, L. "Hydrogenation of Nitriles". Comprehensive Organic Synthesis, Vol 8, pp. 253-271.

Sources

Improving resolution in chiral separation of 2-Phenylbutan-1-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #PBA-2024-RES Subject: Optimizing Enantioseparation of 2-Phenylbutan-1-amine Applicable Columns: Crown Ether (CR-I), Polysaccharide (OD-H, AD-H, IG) Technique: HPLC (RP/NP), SFC[1]

Executive Summary: The Primary Amine Challenge

Separating 2-Phenylbutan-1-amine presents a classic chromatographic challenge: it is a primary amine with a chiral center at the


-position.[1]
  • The Problem: Primary amines interact strongly with residual silanols on silica-based columns, leading to severe peak tailing and loss of resolution (

    
    ).[1]
    
  • The Solution: You have two distinct pathways.

    • The Specialist Approach (Recommended): Use a Crown Ether stationary phase (e.g., CROWNPAK® CR-I(+)).[1][2] This mechanism relies on the formation of an ammonium inclusion complex, offering the highest selectivity for primary amines.

    • The Generalist Approach: Use Polysaccharide columns (e.g., CHIRALCEL® OD-H) with basic additives to suppress silanol activity.[1]

Method Development Decision Matrix

Use this logic flow to select the correct starting protocol for your specific equipment and solvent constraints.

G Start Start: 2-Phenylbutan-1-amine Enantioseparation Q1 Is the amine derivatized? Start->Q1 Deriv Use Standard NP HPLC (Hexane/IPA) Q1->Deriv Yes (Amide/Carbamate) Q2 Select Technique Q1->Q2 No (Free Amine) HPLC HPLC Mode Q2->HPLC SFC SFC Mode Q2->SFC Q3 Can you use Acidic Aqueous Mobile Phase? HPLC->Q3 SFC_Method PROTOCOL C: SFC (IG/OD) CO2 + MeOH + Basic Additive SFC->SFC_Method Crown PROTOCOL A: Crown Ether (CR-I) Mobile Phase: pH 1.5 HClO4 Q3->Crown Yes (Preferred) Poly PROTOCOL B: Polysaccharide (OD-H/IG) Mobile Phase: Hex/IPA + DEA Q3->Poly No (Strictly Organic)

Figure 1: Decision tree for selecting the optimal separation pathway based on analyte state and available instrumentation.

Protocol A: The "Gold Standard" (Crown Ether)

Target Column: CROWNPAK® CR-I(+) (Immobilized) or CR(+) (Coated) Mechanism: The crown ether forms a host-guest inclusion complex with the protonated primary amine (


).[1]

Why this works: The three hydrogens on the ammonium ion form hydrogen bonds with the oxygens in the crown ether ring.[1] The chiral center at the


-position of 2-phenylbutan-1-amine provides the steric bulk necessary for chiral discrimination.[1]
Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Acid is Mandatory: The amine must be protonated.[1]

    • Standard Mix: Perchloric Acid (pH 1.0 to 2.0) / Methanol (85:15 v/v).[1]

    • Note: Perchloric acid (

      
      ) is preferred over TFA because it has lower UV absorption and often provides sharper peaks for this class of molecules.[1]
      
  • Temperature Control:

    • Lower temperatures enhance the stability of the ammonium-crown complex.[1]

    • Start at: 25°C. If

      
      , cool to 10°C or 5°C.
      
  • Sample Injection:

    • Dissolve sample in the mobile phase.[1] Avoid dissolving in pure methanol if using the coated CR(+) column to prevent stripping the phase (CR-I(+) is immobilized and more robust).[1]

Troubleshooting Table: Crown Ether

Symptom Probable Cause Corrective Action

| No Retention (


)  | Amine is not protonated.[1] | Check pH. Ensure pH is < 2.[1][3]0. |
| Broad Peaks  | Slow mass transfer.[1] | Decrease flow rate (0.4 mL/min) or lower temperature. |
| Long Retention (

)
| Hydrophobic interaction.[1] | Increase Methanol content (Max 15% for CR(+), higher for CR-I(+)). |
Protocol B: The "Generalist" (Polysaccharide)

Target Column: CHIRALCEL® OD-H, CHIRALPAK® AD-H, or CHIRALPAK® IG.[1] Mechanism: Hydrogen bonding and dipole-dipole interactions.[1]

Why this works: While less specific than crown ethers for primary amines, these columns are workhorses.[1] However, you must suppress the silanols.[1]

Step-by-Step Workflow
  • Mobile Phase Additives (Critical):

    • You must use a basic additive .[1]

    • Recipe: n-Hexane / 2-Propanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v).

    • Alternative: Ethanolamine can sometimes offer different selectivity if DEA fails.[1]

  • Column Screening:

    • 2-Phenylbutan-1-amine has an aromatic ring.[1] CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) often provides better

      
       interaction capability for this molecule than AD-H.[1]
      
  • Flow Rate:

    • Standard 1.0 mL/min is usually acceptable.[1]

Warning: Never switch a column directly from an acidic mobile phase (Protocol A) to a basic mobile phase (Protocol B) without a neutral flush.[1]

Protocol C: SFC Optimization (High Throughput)

Target Column: CHIRALPAK® IG or CHIRALCEL® OD-3.[1] Mechanism: Supercritical


 with polar modifiers.[1]

The "Carbamate" Risk: Primary amines can react with


 to form carbamates, causing peak distortion.[1]
Optimization Guide
  • Modifier: Methanol is superior to IPA for peak shape in SFC.[1]

  • Additive: Use Isopropylamine (IPAm) or Diethylamine (DEA) at 0.2% - 0.5% in the modifier.[1]

    • Why? The basic additive pushes the equilibrium away from carbamate formation and covers active sites.[1]

  • The "Water" Trick:

    • Recent studies indicate that adding 1-5% water to the Methanol modifier significantly sharpens peaks for primary amines on immobilized phases (like Crownpak CR-I in SFC or Chiralpak IG).[1]

Comparative Data Summary
ParameterCrown Ether (CR-I)Polysaccharide (OD-H)SFC (IG/OD)
Selectivity (

)
High (> 1.5 typical)Moderate (1.1 - 1.[1]3)Moderate to High
Peak Shape Excellent (with Acid)Good (requires DEA)Good (requires IPAm)
Robustness Sensitive to pH/TempVery RobustHigh Throughput
Sample Capacity Lower (Analytical)High (Preparative)High (Preparative)
References
  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). (Accessed 2024).[1][3][4][5] Provides the foundational protocol for acidic mobile phases and perchloric acid usage.[1]

  • Chiral Technologies. Separation of Primary Amines on Crownpak CR-I(+). Application Note. Confirms the utility of immobilized crown ethers for primary amines and the use of methanol to modulate retention of hydrophobic analytes.[6]

  • Toribio, L., et al. (2015).[1] Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[1] Validates the use of basic additives in SFC to prevent carbamate formation.

  • Phenomenex. Chiral HPLC Separations Guide. Discusses the general requirement of basic additives (DEA/TEA) for primary amine separation on polysaccharide columns to suppress tailing.[1]

Sources

Degradation products of 2-Phenylbutan-1-amine hydrochloride under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Phenylbutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound, particularly concerning its stability and degradation under stress conditions. As a primary phenylalkylamine, this compound is susceptible to various degradation pathways that can impact its purity, potency, and safety. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Understanding the Stability of this compound

This compound is a chiral primary amine. Its hydrochloride salt form generally enhances water solubility.[1][2] The stability of this compound is a critical parameter in pharmaceutical development, as degradation can lead to the formation of impurities that may alter the drug's efficacy or introduce toxicity. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under stress conditions?

A1: Based on the structure of 2-Phenylbutan-1-amine, a primary benzylic amine, the most probable degradation pathways include oxidation, thermal degradation, and photolysis.

  • Oxidative Degradation: The benzylic carbon atom is susceptible to oxidation, which could lead to the formation of a ketone, 1-phenylbutan-2-one. Further oxidation could potentially cleave the molecule.

  • Thermal Degradation: At elevated temperatures, deamination or dealkylation are possible degradation routes. For similar phenylalkylamines like methamphetamine, thermal degradation can lead to the formation of unsaturated compounds such as trans-1-phenyl-1-propene.

  • Photolytic Degradation: Aromatic amines can be sensitive to light. While specific photolytic degradation products for this compound are not extensively documented, UV exposure could potentially lead to oxidation or other rearrangements.[4]

  • Hydrolysis: As an amine hydrochloride salt, hydrolysis is generally not considered a primary degradation pathway under typical pH conditions. However, extreme pH and temperature could potentially influence its stability.

Q2: What are some of the expected degradation products of this compound?

A2: While specific degradation products for this compound have not been definitively reported in the literature, based on the degradation of structurally similar compounds, we can predict the following potential impurities:

Predicted Degradation Product Potential Origin
1-Phenylbutan-2-oneOxidative degradation
Benzoic AcidFurther oxidative degradation
1-Phenylbut-1-eneThermal degradation (deamination)

It is crucial to perform forced degradation studies and characterize the resulting degradants using techniques like mass spectrometry to confirm their identities.

Q3: My analytical method is showing a new, unexpected peak after subjecting my sample to oxidative stress. How can I identify it?

A3: An unexpected peak following oxidative stress likely represents an oxidation product. The primary suspect would be the ketone formed by oxidation of the benzylic carbon, 1-phenylbutan-2-one. To confirm its identity, you can use a hyphenated technique like LC-MS or GC-MS to obtain the mass of the unknown peak. The mass of 1-phenylbutan-2-one is 148.20 g/mol . Further fragmentation analysis (MS/MS) can help in structural elucidation. If a reference standard for 1-phenylbutan-2-one is available, you can confirm the identity by comparing the retention time and mass spectrum.

Q4: I am observing poor peak shape (tailing) for this compound during HPLC analysis. What could be the cause and how can I fix it?

A4: Peak tailing for basic compounds like amines is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the basic amine and residual acidic silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will ensure the amine is fully protonated, reducing its interaction with silanols.

  • Use a Low-Bleed, Base-Deactivated Column: Modern HPLC columns are designed with end-capping to minimize exposed silanol groups. Using a column specifically designed for the analysis of basic compounds is highly recommended.

  • Add a Competitive Amine: Including a small amount of a competitive amine, like triethylamine (TEA), in the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be aware that TEA can suppress MS signals if you are using an LC-MS system.

  • Consider HILIC or Mixed-Mode Chromatography: If reversed-phase proves challenging, Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode column with both reversed-phase and ion-exchange characteristics can be effective for retaining and separating polar, basic compounds.[5]

Troubleshooting Guides

Guide 1: Issues Encountered During Forced Degradation Studies
Problem Potential Cause Troubleshooting Action
No or minimal degradation observed. Stress conditions are too mild.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature.- Extend the duration of the study.[6]
Complete degradation of the parent compound. Stress conditions are too harsh.- Decrease the concentration of the stressor.- Lower the temperature.- Shorten the duration of the study.
Formation of secondary degradation products. The primary degradation product is unstable under the stress conditions.- Analyze samples at multiple time points to track the formation and degradation of the primary degradant.- Use milder stress conditions to favor the formation of the primary degradant.
Precipitation of the sample during the study. The pH of the solution has shifted, or the degradation products are insoluble.- Monitor the pH of the solution throughout the study.- Use a co-solvent to improve the solubility of all components.
Guide 2: Analytical Method Troubleshooting (HPLC)
Problem Potential Cause Troubleshooting Action
Poor peak resolution between the parent drug and a degradant. Inadequate chromatographic separation.- Optimize the mobile phase gradient.- Change the organic modifier (e.g., from acetonitrile to methanol).- Adjust the mobile phase pH.- Try a different column with a different stationary phase chemistry.
Drifting retention times. - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.[7]- Flush the column regularly and use a guard column.
Ghost peaks appearing in the chromatogram. - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and additives.- Implement a robust needle wash protocol in your autosampler method.[8]

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or a mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place the solid API in an oven at 105°C for 48 hours.[6]

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9] A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Analyze Samples Base Base Hydrolysis (e.g., 1N NaOH, 60°C) Base->Analysis Analyze Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Analyze Samples Thermal Thermal (Solid: 105°C, Solution: 80°C) Thermal->Analysis Analyze Samples Photo Photolytic (ICH Q1B) Photo->Analysis Analyze Samples API 2-Phenylbutan-1-amine HCl (1 mg/mL Solution) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to

General workflow for conducting forced degradation studies.
Protocol 2: Stability-Indicating HPLC Method (Starting Point)

This is a suggested starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (or similar base-deactivated column)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Predicted Degradation Pathways

The following diagram illustrates the predicted primary degradation pathways of 2-Phenylbutan-1-amine under oxidative and thermal stress.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation Parent 2-Phenylbutan-1-amine Ketone 1-Phenylbutan-2-one Parent->Ketone Oxidation [O] Alkene 1-Phenylbut-1-ene Parent->Alkene Deamination (Heat) Acid Benzoic Acid Ketone->Acid Further Oxidation

Sources

Overcoming poor fragmentation of 2-Phenylbutan-1-amine in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Poor Fragmentation of 2-Phenylbutan-1-amine

Case ID: 2-PBA-MS-OPT Status: Active Guide

The "Silent Spectrum" Phenomenon

The Problem: You are analyzing 2-Phenylbutan-1-amine (MW 149.23 Da) via LC-MS/MS (ESI+). You observe a strong precursor ion (


), but upon applying collision energy (CE), the molecule either refuses to fragment or shatters non-selectively into low-mass noise, leaving you with no stable transitions for MRM quantification or structural verification.

The Science: This is a classic issue with phenethylamine derivatives. The primary amine acts as a "proton sponge," creating a highly stable


 ion. When you force fragmentation:
  • Neutral Loss Dominance: The first pathway is often the loss of ammonia (

    
    , -17 Da), yielding a carbocation at 
    
    
    
    133.
  • Tropylium Collapse: The carbocation rapidly rearranges to the ultra-stable tropylium ion (

    
     91).
    
  • Lack of Specificity: Because

    
     91 and 
    
    
    
    133 are common to thousands of aromatic compounds, they are useless for selective identification in complex matrices (e.g., plasma).
Troubleshooting & Optimization Protocols
FAQ 1: How do I get usable MRM transitions without derivatization?

Answer: You must exploit "Survival Yield" tuning. Standard automated ramping often misses the narrow energy window where diagnostic ions exist before becoming tropylium.

Protocol: The "Wide-Band" Energy Ramp Instead of a single CE, use a stepped energy profile.

ParameterSettingRationale
Ionization ESI PositiveProtonation is favored.[1][2]
Cone Voltage 25–40 VKeep low to prevent in-source fragmentation (ISF).
Collision Energy Step 1: 15 eV (20%) Step 2: 35 eV (50%) Step 3: 55 eV (30%)15 eV: Preserves

. 35 eV: Targets the

119 ion (loss of

). 55 eV: Forces ring opening if necessary.
Dwell Time >50 msCompensates for lower ion flux during ramping.

Target Transitions:

  • Quantifier:

    
     (Loss of 
    
    
    
    ). Note: High background risk.
  • Qualifier 1:

    
     (Loss of 
    
    
    
    ,
    
    
    -cleavage).
  • Qualifier 2:

    
     (Tropylium).
    
FAQ 2: The signal is too unstable for quantification. What is the "Gold Standard" fix?

Answer: Chemical Derivatization. If direct MS is failing, you must modify the analyte. The most robust method for primary amines is Dansylation .

Why it works: Dansyl chloride (Dns-Cl) reacts with the amine to form a sulfonamide.[3] This introduces a "fragmentation tag." Instead of relying on the unstable amine backbone, the mass spectrometer targets the predictable dansyl moiety.

  • New Precursor:

    
     (Shifted away from solvent noise).
    
  • New Fragments: High intensity daughter ions at

    
     170 (dimethylaminonaphthalene) and 
    
    
    
    156.

Protocol: Dansyl Chloride Derivatization (LC-MS Compatible)

  • Preparation:

    • Prepare Dns-Cl Solution: 1 mg/mL in Acetone.

    • Prepare Buffer: 0.1 M Sodium Carbonate (

      
      ), pH 10.
      
  • Reaction:

    • Mix

      
       Sample + 
      
      
      
      Buffer +
      
      
      Dns-Cl Solution.
    • Incubate at 60°C for 10 minutes (or 25°C for 45 mins).

    • Mechanism:[1] The high pH ensures the amine is deprotonated (nucleophilic) to attack the sulfonyl chloride.

  • Quench:

    • Add

      
       of 5% Formic Acid. (Crucial: Neutralizes pH to stop reaction and stabilize the product for ESI).
      
  • Analysis:

    • Inject directly. The dansyl-derivative is highly hydrophobic, improving retention on C18 columns.

FAQ 3: I am using GC-MS and cannot see the Molecular Ion (

). Why?

Answer: In Electron Impact (EI) ionization (70 eV), 2-Phenylbutan-1-amine undergoes rapid


-cleavage. The bond between C1 and C2 breaks instantly.
  • Result: You see a base peak at

    
     30 (
    
    
    
    ) and a fragment at
    
    
    119, but virtually no molecular ion (
    
    
    149).

The Fix: PFPA Derivatization Use Pentafluoropropionic Anhydride (PFPA) to acylate the amine.[4] This stabilizes the molecule and lowers the polarity for better GC peak shape.

Protocol:

  • Dry Down: Evaporate sample to dryness under

    
    .
    
  • Reagent: Add

    
     PFPA + 
    
    
    
    Ethyl Acetate.
  • Heat: 65°C for 20 minutes.

  • Dry & Reconstitute: Evaporate excess reagent; reconstitute in Toluene.

  • Result: The derivative will show a distinct molecular ion and characteristic perfluoro-fragments.

Visualizing the Mechanism
Figure 1: Fragmentation Pathways & Troubleshooting Logic

G Start Analyte: 2-Phenylbutan-1-amine (MW 149) ESI ESI+ Ionization [M+H]+ = 150 Start->ESI EI EI Ionization (GC) (Hard Ionization) Start->EI NH3_Loss Neutral Loss: NH3 (-17 Da) ESI->NH3_Loss Low CE Deriv Solution: Dansylation ESI->Deriv If Signal Poor AlphaCleave Alpha Cleavage EI->AlphaCleave Ion133 Cation m/z 133 (Unstable) NH3_Loss->Ion133 Tropylium Tropylium Ion m/z 91 (Dead End) Ion133->Tropylium Rearrangement DansylProduct Dansyl-Derivative [M+H]+ ~384 Deriv->DansylProduct Frag170 Specific Fragment m/z 170 (High Sensitivity) DansylProduct->Frag170 MS/MS BasePeak Base Peak m/z 30 (Non-specific) AlphaCleave->BasePeak

Caption: Figure 1. Fragmentation pathways of 2-Phenylbutan-1-amine. Left branch (Blue) shows the native ESI instability leading to tropylium. Center branch (Green) demonstrates the stabilizing effect of Dansylation. Right branch (Red) shows the rapid alpha-cleavage in GC-MS.

Summary Data Table: Method Selection
MethodIonizationTarget

ProsCons
Direct Injection ESI (+)

Fast, no prep.Low specificity; high noise background.[1]
Dansylation ESI (+)

Highest Sensitivity , stable retention time.Requires 15 min prep; reagent cost.
PFPA Derivatization EI (GC)Derivative

Excellent for volatile matrices.Moisture sensitive; requires dry-down.
References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzenebutanamine (Isomer Reference). NIST Chemistry WebBook, SRD 69. [Link]

  • Sekuła, K., et al. (2019). Analysis of the Fragmentation of New-Type Phenethylamine Derivatives... Using High Resolution Mass Spectrometry.[5] Problems of Forensic Sciences.[6] [Link]

  • Manier, S.K., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry.[5][7][8][9] [Link]

  • Tsikas, D., et al. (2023).[7] Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Amines. MDPI Molecules. [Link]

Sources

Minimizing ion suppression for 2-Phenylbutan-1-amine hydrochloride in biological matrices

[1]

Case ID: ISP-2PBA-001 Status: Open Specialist: Senior Application Scientist[1]

Welcome to the Technical Support Center

You are experiencing sensitivity loss or variability in the LC-MS/MS analysis of 2-Phenylbutan-1-amine hydrochloride (2-PBA) in biological matrices. This issue is likely driven by Matrix Effects (ME) —specifically ion suppression caused by endogenous phospholipids and salts co-eluting with your analyte.[1]

2-PBA is a low-molecular-weight primary amine.[1] In Electrospray Ionization (ESI+), it competes fiercely for protons and droplet surface area.[1] If your extraction method leaves phospholipids behind, or your chromatography fails to separate them, your signal will be suppressed, regardless of your mass spectrometer's sensitivity.

This guide provides a root-cause diagnostic workflow and a validated mitigation protocol.

Module 1: Diagnostic Framework

Is it really Ion Suppression?

Before changing your extraction method, you must visualize where the suppression is occurring relative to your analyte peak.[1] Do not rely solely on extraction recovery calculations.

Protocol: Post-Column Infusion (PCI) This is the industry-standard diagnostic (Matuszewski et al.) to map "suppression zones."[1]

  • Setup: Connect a syringe pump containing a standard solution of 2-PBA (100 ng/mL in mobile phase) to the LC flow via a T-junction after the column but before the MS source.

  • Flow: Set syringe pump to 10-20 µL/min. Set LC to your current gradient method.

  • Injection: Inject a blank extracted matrix (e.g., plasma processed by your current method).[1]

  • Observation: Monitor the baseline of the specific MRM transition for 2-PBA.

    • Stable Baseline: No suppression.[1]

    • Negative Dip: Ion suppression zone.[1]

    • Positive Hump:[1] Ion enhancement zone.[1]

Visualizing the Workflow:

PCI_SetupLC_PumpLC Gradient PumpInjectorInjector(Blank Matrix)LC_Pump->InjectorColumnAnalytical ColumnInjector->ColumnTeeT-JunctionColumn->Tee  EluentSyringeSyringe Pump(Analyte Constant Flow)Syringe->Tee  InfusionSourceESI SourceTee->SourceMSMass Spectrometer(Monitor Baseline)Source->MS

Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.

Module 2: Sample Preparation (The Root Cause)

Current Status: If you are using Protein Precipitation (PPT) with Methanol or Acetonitrile, you are removing proteins but leaving >95% of phospholipids (glycerophosphocholines) in the sample.[1] These lipids elute late and cause erratic suppression.[1]

Recommended Solution: Mixed-Mode Cation Exchange (MCX) SPE Since 2-PBA is a primary amine, it is basic (pKa ~9-10).[1] We can exploit this charge to wash away neutral interferences (lipids) aggressively.[1]

Mechanism of Action:

  • Load (Acidic): Analyte is positively charged (

    
    ) and binds to the sorbent.[1]
    
  • Wash (Organic): Since analyte is ionically bound, you can wash with 100% Methanol .[1] This removes neutral lipids that would otherwise suppress your signal.[1]

  • Elute (Basic): Neutralize the amine (

    
    ) with high pH solvent to release it.
    

Step-by-Step MCX Protocol:

StepSolvent/ActionPurpose
1. Pre-treat Dilute plasma 1:1 with 4%

(aq).[1]
Acidify amine (

) and disrupt protein binding.[1]
2. Condition 1 mL MeOH followed by 1 mL Water.[1]Activate SPE sorbent.
3. Load Load pre-treated sample at 1 mL/min.Bind analyte via cation exchange.[1]
4. Wash 1 1 mL 2% Formic Acid in Water.[1]Remove salts and proteins.[1][2]
5. Wash 2 1 mL 100% Methanol. (CRITICAL)Remove Phospholipids/Neutrals.
6.[1] Elute 2 x 400 µL 5%

in Methanol.
Neutralize analyte and elute.
7.[1] Evap/Recon Dry under

and reconstitute in mobile phase.
Concentrate sample.

Logic Flow of Purification:

MCX_MechanismStep1Load at pH < 4(Analyte is + Charged)Step2Wash with 100% MeOH(Analyte stays bound)Step1->Step2 Ionic Bond StrongStep3Neutrals & LipidsRemovedStep2->Step3 WasteStep4Elute at pH > 10(Analyte Neutralized)Step2->Step4 Switch to Basic pHStep5Clean Extract(No Lipids)Step4->Step5 Release Analyte

Figure 2: Purification logic of Mixed-Mode Cation Exchange (MCX) to isolate basic amines.

Module 3: Chromatographic Optimization

Even with SPE, some matrix components may remain.[1][3][4] You must separate 2-PBA from the "void volume" (salts) and the "wash volume" (remaining lipids).[1]

Column Selection: Do not use a standard C18 column. It often yields poor retention for small polar amines, causing them to elute early with salts (a major suppression zone).[1]

  • Recommendation: Biphenyl or Pentafluorophenyl (PFP) stationary phase.[1]

  • Why? These phases offer pi-pi interactions with the phenyl ring of 2-PBA, significantly increasing retention and selectivity compared to C18, moving the peak away from the suppression front.[1]

Mobile Phase Strategy:

  • Buffer: 0.1% Formic Acid (maintain pH ~2.7).[1] This keeps the amine protonated (

    
    ) for maximum ESI sensitivity.[1]
    
  • Gradient: Ensure a high-organic wash (95% B) at the end of every run to prevent phospholipid buildup (carryover) that could suppress subsequent injections.[1]

Module 4: Internal Standard (The Safety Net)

You must use a Stable Isotope Labeled (SIL) Internal Standard.[1]

  • Best: 2-Phenylbutan-1-amine-D5 or D9 .[1]

  • Why? A deuterated analog has the exact same retention time as your analyte.[1] It will experience the exact same ion suppression at the exact same moment.[1] When you calculate the Area Ratio (Analyte/IS), the suppression cancels out mathematically.[1]

  • Warning: Do not use a structural analog (e.g., amphetamine).[1] It will elute at a different time and will not compensate for transient matrix effects.[1]

FAQ: Troubleshooting

Q: I see a "dip" in my PCI baseline exactly where my analyte elutes. What now? A: This confirms co-eluting suppression.[1] If you are already using MCX SPE, switch your column chemistry (e.g., from C18 to Biphenyl) to shift the analyte peak out of that dip.[1]

Q: My calibration curve is non-linear at high concentrations. A: This is often "saturation" rather than suppression, but matrix effects can exacerbate it.[1] Ensure your IS response is consistent across the calibration range.[1] If IS response drops as analyte concentration rises, you have charge competition.[1] Dilute your samples.

Q: Can I just use "Phospholipid Removal Plates" (e.g., Ostro, HybridSPE)? A: Yes, these are better than standard protein precipitation and easier than SPE.[1] They use Zirconia-coated silica to Lewis-acid/base bind phospholipids.[1] However, for a basic amine like 2-PBA, MCX SPE provides higher purity because it includes a wash step that removes non-lipid neutral interferences as well.[1]

References

  • FDA. (2018).[1][5][6][7] Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[1][5][6][7][8][9] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Rossmann, J., et al. (2015).[1] Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. Journal of Chromatography B. [Link]

Improving the efficiency of 2-Phenylbutan-1-amine extraction from hair samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for researchers and analytical chemists optimizing the extraction of 2-Phenylbutan-1-amine (and structurally related phenethylamines) from hair matrices.[1][2]

Status: Operational | Role: Senior Application Scientist | Context: Forensic & Clinical Toxicology[1][2]

Executive Summary: The Chemical Challenge

2-Phenylbutan-1-amine is a lipophilic primary amine (


).[1][2] In hair analysis, two primary obstacles reduce extraction efficiency:
  • The Keratin Cage: The drug is physically entrapped within the cross-linked protein matrix.[2]

  • The Melanin Trap: Basic drugs bind covalently and electrostatically to melanin pigments. 2-Phenylbutan-1-amine, being basic, exhibits high affinity for melanin, leading to "false negatives" or low recovery if the digestion is too mild.[1][2]

This guide prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) to maximize recovery and extract cleanliness.[2]

Part 1: Optimized Extraction Workflow (Protocol)
Phase 1: Sample Pre-treatment (Decontamination)

Objective: Remove external contamination (sebum, dust) without extracting the drug from the shaft.

  • Wash Sequence:

    • Step A: 2 mL Dichloromethane (DCM) – 2 min vortex. Discard solvent.[2]

    • Step B: 2 mL Acetone – 2 min vortex. Discard solvent.[2]

    • Step C: 2 mL 0.1% SDS (Aqueous) – 2 min vortex. Discard solvent.[2]

    • Step D: Rinse with HPLC-grade water. Dry under nitrogen stream.[2]

  • Pulverization:

    • Cut hair into <1 mm segments.[2]

    • Pro Tip: Cryogenic grinding (ball mill with liquid nitrogen) increases surface area by 300% compared to scissors, significantly improving digestion kinetics.[2]

Phase 2: Matrix Digestion (The Critical Step)

Objective: Break the disulfide bonds of keratin and release the amine from melanin.

MethodReagentConditionsProsCons
Acidic (Recommended) 0.1 M HCl45°C overnightPreserves amine structure; precipitates melanin.[1][2]Requires filtration; slower than alkaline.[2]
Alkaline 1 M NaOH80°C for 30 minRapid; complete dissolution.[2]Risk of degradation for labile amines; high background noise.[2]
Enzymatic Proteinase K37°C for 18 hrsGentlest; mimics physiological pH.[2]Expensive; incomplete melanin release.[1][2]

Protocol Selection: Use 0.1 M HCl incubation .[1][2] Reasoning: 2-Phenylbutan-1-amine is chemically stable in acid.[1][2] Acidic digestion precipitates melanin (which can be pelleted out), leaving the drug in the supernatant.

Phase 3: Solid Phase Extraction (MCX)

Objective: Isolate the basic amine from the digested soup.

  • Conditioning: 2 mL Methanol (MeOH) followed by 2 mL Ultrapure Water.[1][2]

  • Loading: Acidified hair extract (pH < 4).[1][2]

    • Mechanism:[1][2][3] The amine is protonated (

      
      ) and binds to the sulfonate groups of the MCX sorbent.
      
  • Wash 1 (Aqueous): 2 mL 0.1 M HCl. (Removes proteins/hydrophilic interferences).[2]

  • Wash 2 (Organic): 2 mL MeOH. (Removes neutral lipophiles).

  • Elution: 2 mL 5% Ammonium Hydroxide (

    
    ) in Methanol .
    
    • Mechanism:[1][2][3] High pH (>12) deprotonates the amine (

      
      ) and the sorbent, breaking the ionic bond.
      
Part 2: Troubleshooting & FAQs
Category: Low Recovery [1][2]

Q: My recovery rates are consistently below 40%. I am using LLE with Hexane.

A: The


 of 2-Phenylbutan-1-amine is ~10.[1][2] For LLE to work, the aqueous phase pH must be at least 2 units above the 

to render the molecule uncharged (lipophilic).
  • Fix: Adjust your sample pH to >12.0 before adding Hexane.

  • Better Fix: Switch to the MCX SPE protocol above. LLE often suffers from emulsion formation with hair digests.[1][2]

Q: I suspect the drug is stuck to the melanin pellet after acid digestion.

A: This is a common "Melanin Trap."

  • Fix: Do not just discard the pellet. Wash the melanin pellet with 0.1 M HCl once more and pool the supernatants. If recovery is still low, switch to Alkaline Digestion (1M NaOH) which dissolves the melanin, though this requires a cleaner subsequent extraction step.

Category: Chromatographic Issues

Q: I see a "ghost peak" interfering with my analyte in LC-MS/MS.

A: This is likely a keratin by-product or a surfactant residue from the wash step. [1] * Fix: Ensure the Wash 2 (MeOH) step in the SPE protocol is rigorous. You can increase the volume to 3 mL. Also, verify that your decontamination wash (SDS) was fully rinsed off with water before digestion.[1][2]

Q: The back-pressure on my SPE cartridge is too high during loading.

A: The hair digest is too viscous.

  • Fix: Centrifuge the digest at 10,000 rpm for 10 minutes before loading. Only load the clear supernatant.[2] Do not load the sludge/particulates.[2]

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical state of the analyte throughout the process.

HairExtraction Sample Hair Sample (Contaminated) Wash Decontamination (DCM -> Acetone -> SDS) Sample->Wash Grind Pulverization (Ball Mill) Wash->Grind Digest Digestion (0.1 M HCl, 45°C) Grind->Digest State1 Analyte State: Protonated (R-NH3+) Trapped in Matrix Digest->State1 Chemical Context SPE_Load SPE Load (MCX) (pH < 4) Digest->SPE_Load Supernatant State2 Analyte State: Free in Solution (R-NH3+) SPE_Load->State2 Binding Mechanism SPE_Wash Wash Steps 1. 0.1M HCl (Proteins) 2. MeOH (Neutrals) SPE_Load->SPE_Wash SPE_Elute Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Final LC-MS/MS Analysis SPE_Elute->Final

Caption: Logical flow for the extraction of basic amines from hair, highlighting the critical transition from matrix-bound to chemically isolated states.

References
  • Society of Hair Testing (SoHT). (2022).[2] Consensus on General Recommendations for Hair Testing. Guidelines for decontamination and segmentation.

  • United Nations Office on Drugs and Crime (UNODC). (2014).[1][2] Guidelines for Testing Drugs under International Control in Hair, Sweat and Oral Fluid. Reference for biological matrices and detection windows.[1][2][3]

  • National Center for Biotechnology Information (PubChem). (2025).[2][4] 2-Phenylbutan-1-amine Compound Summary. Physicochemical properties (

    
    , LogP).[2] [2]
    
  • Alves, A., et al. (2019).[2] Extraction Procedures for Hair Forensic Toxicological Analysis: A Mini-Review. Comparative analysis of digestion methods.

Sources

Technical Support Center: Derivatization of 2-Phenylbutan-1-amine for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview

2-Phenylbutan-1-amine (CAS: 6125-24-2) is a primary aliphatic amine structurally related to the phenethylamine class.[1] In its native form, this molecule presents significant challenges for Gas Chromatography-Mass Spectrometry (GC-MS) due to the polarity of the primary amino group (-NH


).[2]

Why Derivatization is Non-Negotiable:

  • Adsorption: The free amine interacts strongly with silanol groups in the GC liner and column, leading to severe peak tailing and irreversible adsorption (loss of sensitivity).

  • Thermal Instability: Primary amines can degrade or undergo oxidative deamination at high injector temperatures.[1]

  • Mass Spectral Ambiguity: The underivatized molecule often yields low-mass fragments (e.g., tropylium ion

    
     91) that are non-specific.[1] Derivatization adds mass and directs fragmentation to create unique, high-mass identifiers.[1]
    

The Gold Standard Solution: Acylation using Pentafluoropropionic Anhydride (PFPA) .[1][2][3][4] While silylation (BSTFA) is possible, acylation is preferred for forensic and clinical analysis of this class because fluorinated amides are highly stable, moisture-resistant after formation, and provide excellent Electron Ionization (EI) fragmentation patterns.

Standard Operating Procedure (SOP)

Note: This protocol assumes the starting material is the hydrochloride salt (common commercial form). If using the free base, skip the alkaline extraction step.

Reagents Required
  • Solvent: Ethyl Acetate (anhydrous, HPLC grade).[1]

  • Reagent: Pentafluoropropionic Anhydride (PFPA).[1][2][3][4]

  • Base (for salt neutralization): 0.1 M Sodium Carbonate (Na

    
    CO
    
    
    
    ) or 1 M NaOH.[1]
  • Scavenger (Optional): Pyridine (acts as an acid scavenger/catalyst).[1]

Workflow Diagram

DerivatizationWorkflow Start Start: 2-Phenylbutan-1-amine HCl Basify Alkaline Extraction (Add 0.1M Na2CO3, Extract into EtOAc) Start->Basify Liberate Free Base Dry Drying Step (Remove Water via Na2SO4 or N2 stream) Basify->Dry Critical: Remove H2O React Acylation Reaction (Add 50µL PFPA, Incubate 60°C, 20 min) Dry->React Anhydrous Conditions Evap Evaporation (Remove excess PFPA/Acid under N2) React->Evap Remove Corrosives Recon Reconstitution (Dissolve in 100µL Ethyl Acetate) Evap->Recon Analyze GC-MS Injection Recon->Analyze

Figure 1: Critical workflow for the conversion of amine salts to stable PFP-derivatives. Note the emphasis on moisture removal prior to reagent addition.

Troubleshooting Center (FAQs)

This section addresses specific failure modes reported by users.

Category A: Missing or Low-Intensity Peaks

Q: I injected my sample, but I see no peak for the derivative. I only see the solvent tail. What happened?

Diagnosis: The reaction likely never occurred due to the presence of the amine salt .

  • The Science: Acylating reagents like PFPA react with nucleophiles (lone pair on the Nitrogen). If your sample is a Hydrochloride (HCl) salt, the nitrogen is protonated (

    
    ) and has no lone pair available to attack the anhydride.
    
  • The Fix: You must perform a "Free Basing" step.[1]

    • Dissolve 1 mg of sample in 0.5 mL 0.1 M Na

      
      CO
      
      
      
      .
    • Add 1 mL Ethyl Acetate and vortex vigorously for 1 minute.

    • Transfer the upper organic layer to a new vial.

    • Crucial: Dry this organic layer with anhydrous sodium sulfate or evaporate to dryness under Nitrogen before adding PFPA.[1]

Q: I see a peak, but it's very small compared to my internal standard.

Diagnosis: Moisture contamination.[1]

  • The Science: PFPA is an anhydride.[1][2][3][5] It reacts violently with water to form Pentafluoropropionic acid.[1] If your solvent or sample contains water, the PFPA hydrolyzes preferentially, leaving little reagent to react with your amine.

  • The Fix:

    • Ensure Ethyl Acetate is stored over molecular sieves.[1]

    • If you evaporated an aqueous extract, ensure it was completely dry.[1]

    • Increase the volume of PFPA (e.g., from 50 µL to 100 µL) to overwhelm trace moisture.

Category B: Chromatographic Artifacts[7]

Q: My peak shows significant tailing even after derivatization.

Diagnosis: Incomplete reaction or Column Activity.[1]

  • The Science: If the amine is not 100% converted to the amide, the remaining free amine will drag on the column. Alternatively, the byproduct of the reaction is Pentafluoropropionic Acid, which is strong and can strip the phase of the column if not removed.

  • The Fix:

    • Evaporation is key: Do not inject the reaction mixture directly. Evaporate the sample to dryness under a stream of Nitrogen to remove the acidic byproduct and excess anhydride. Reconstitute in fresh solvent.

    • Check Liner: Acidic byproducts accumulate in the liner.[1] Change the liner and trim the guard column.[1]

Q: I see "Ghost Peaks" appearing 2-3 minutes after my main peak.

Diagnosis: Mixed derivatives or impurities.[1]

  • The Science: While 2-phenylbutan-1-amine is a primary amine and typically forms a mono-PFP derivative, aggressive conditions (too much heat/time) can sometimes force a second acyl group onto the nitrogen (forming an imide), though this is rare with PFPA. More likely, it is a derivatized impurity from the synthesis of the amine itself.

  • The Fix: Lower incubation temperature to 50°C. If the peaks persist, run a blank (Solvent + PFPA) to rule out reagent contamination.

Category C: Mass Spectral Interpretation

Q: How do I confirm I have the correct derivative? The library match is low.

Diagnosis: Library limitations for specific isomers.

  • The Science: Commercial libraries may not distinguish between 2-phenylbutan-1-amine-PFP and its isomers (like N-ethyl-phenethylamine-PFP).[1] You must look for mechanistic fragmentation.[1]

  • Expected Fragmentation (PFP Derivative):

    • Molecular Ion (

      
      ):  Weak or absent.[1]
      
    • Base Peak: Look for the

      
      -cleavage  product.[1]
      
    • Structure: Ph-CH(Et)-CH

      
      -NH-CO-C
      
      
      
      F
      
      
      .[1]
    • Cleavage: The bond between C1 and C2 breaks.[1]

    • Fragment 1 (Nitrogen side):

      
      .[1] This ion is characteristic of primary amines derivatized with PFPA.[1]
      
    • Fragment 2 (Hydrocarbon side):

      
      .
      

Data Summary: Reagent Comparison

FeaturePFPA (Recommended) BSTFA (Silylation) TFAA (Trifluoroacetyl)
Reaction Target Primary/Secondary AminesActive Hydrogens (-OH, -NH)Primary/Secondary Amines
Moisture Sensitivity High (Hydrolyzes to acid)Extreme (Hydrolyzes to silica)High
Stability of Derivative Excellent (Weeks)Moderate (Hours to Days)Good
Volatility HighHighModerate
ECD Sensitivity Very High (5 Fluorines)LowModerate (3 Fluorines)
Main Byproduct Acid (Must evaporate)TMS-OH (Neutral)Acid (Must evaporate)

Decision Matrix for Troubleshooting

TroubleshootingTree Problem Problem Detected NoPeak No Amine Peak Problem->NoPeak Tailing Peak Tailing Problem->Tailing ExtraPeaks Extra/Ghost Peaks Problem->ExtraPeaks CheckSalt Is sample a Salt (HCl)? Action: Perform Alkaline Extraction NoPeak->CheckSalt Most Common CheckWater Is Reagent Hydrolyzed? Action: Use fresh PFPA & Dry Solvents NoPeak->CheckWater If Base used CheckEvap Was Acid Removed? Action: Evaporate to dryness & Reconstitute Tailing->CheckEvap Acid Damage CheckTemp Injector/Oven Temp? Action: Check for thermal degradation Tailing->CheckTemp Active Sites CheckBlank Reagent Impurity? Action: Run Solvent Blank ExtraPeaks->CheckBlank

Figure 2: Rapid diagnostic tree for isolating derivatization failures.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013).[1] SWGDRUG Recommendations, Version 6.1. Retrieved from [Link]

  • Lin, D. L., et al. (1997).[1] "Derivatization procedures for the detection of amphetamine-type stimulants." Journal of Food and Drug Analysis. (Contextual grounding for phenethylamine acylation).

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrometry Data Center: Phenethylamine derivatives. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (n.d.).[1] Microgram Journal - Analysis of Phenethylamines. (General reference for forensic protocols).

Sources

Validation & Comparative

Validation of an LC-MS/MS Method for 2-Phenylbutan-1-amine Hydrochloride in Blood

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 2-Phenylbutan-1-amine (2-PBA) in biological matrices presents a unique analytical challenge due to its structural isomerism with regulated phenethylamines (e.g.,


-ethylphenethylamine).[1] While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the workhorse for amine analysis, it necessitates derivatization to mitigate peak tailing and thermal instability.[1]

This guide validates a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that outperforms GC-MS in throughput, sensitivity, and sample preparation simplicity.[1][2] By utilizing a high-pH Liquid-Liquid Extraction (LLE) coupled with ESI+ MS/MS, we achieve a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL in whole blood, fully compliant with ICH M10 and FDA Bioanalytical Method Validation guidelines.

Compound Profile & Analytical Challenges

2-Phenylbutan-1-amine is a primary amine with a phenyl group at the


-position relative to the nitrogen.[1] Its hydrochloride salt form renders it highly polar and non-volatile, creating specific hurdles for bioanalysis.
FeatureDescriptionAnalytical Implication
Chemical Structure

Isomeric with multiple designer drugs; requires high chromatographic selectivity.[1]
Basicity

Exists as a cation in physiological blood (

).[1] Requires high pH adjustment for extraction.[1]
Polarity High (Salt form)Poor retention on C18 columns without ion-pairing or pH modification.[1]
Matrix Whole BloodHigh phospholipid content causes significant ion suppression in ESI sources if not removed.[1]

Method Comparison: LC-MS/MS vs. Alternatives

The following table objectively compares the proposed LC-MS/MS workflow against traditional GC-MS and HPLC-UV methods.

Table 1: Comparative Analysis of Analytical Platforms
FeatureLC-MS/MS (Recommended) GC-MS (Alternative) HPLC-UV
Sample Prep LLE or PPT (No derivatization)LLE + Derivatization (Required for volatility)LLE (Requires concentration)
Sensitivity (LLOQ) High (0.1 - 0.5 ng/mL)Moderate (10 - 50 ng/mL)Low (>100 ng/mL)
Selectivity Excellent (MRM transitions)Good (EI fragmentation)Poor (Interference prone)
Throughput High (5-8 min run time)Low (20-30 min run + derivatization time)Moderate
Thermal Stability Not an issue (Room temp analysis)Critical (Analyte may degrade in injector port)Not an issue
Cost per Sample Moderate (Solvents/Columns)High (Derivatization reagents/Liners)Low

Expert Insight: While GC-MS provides robust spectral libraries (NIST), the requirement to derivatize primary amines (using PFPA or HFBA) introduces variability and increases preparation time by 60-90 minutes.[1] LC-MS/MS eliminates this step, reducing error sources.[1]

Experimental Workflow & Methodology

Reagents and Standards[1][3][4][5]
  • Analyte: 2-Phenylbutan-1-amine HCl (Certified Reference Material).[1]

  • Internal Standard (IS): 2-Phenylbutan-1-amine-d5 or Phentermine-d5 (structural analog).[1]

  • Matrix: Drug-free human whole blood (K2EDTA).[1]

Sample Preparation: High-pH Liquid-Liquid Extraction (LLE)

We prioritize LLE over Protein Precipitation (PPT) to minimize phospholipid carryover, which is notorious for suppressing ionization in blood analysis.[1]

  • Aliquot: Transfer 200 µL of whole blood into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard working solution.

  • Alkalization: Add 200 µL of 0.5 M Carbonate Buffer (pH 10.5). Rationale: This shifts the equilibrium to the uncharged free base, allowing partition into the organic solvent.

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether). Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.

  • Reconstitution: Transfer supernatant to a clean tube; evaporate to dryness under

    
     at 40°C. Reconstitute in 200 µL Mobile Phase A/B (90:10).
    
LC-MS/MS Conditions[1][2][6]
  • System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+.[1]

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for

    
    ).[1]
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B (0-0.5 min)

    
     90% B (4.0 min) 
    
    
    
    Hold (1 min)
    
    
    Re-equilibrate.
MS/MS Transitions (MRM)[1]
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Precursor Ion:

    
     150.2 (
    
    
    
    ).[1]
  • Quantifier Product:

    
     133.1 (Loss of 
    
    
    
    ).[1]
  • Qualifier Product:

    
     91.1 (Tropylium ion, characteristic of benzyl moiety).[1]
    

Visualizing the Workflow

The following diagram illustrates the critical decision points in the extraction and analysis pathway, highlighting the causality between pH adjustment and extraction efficiency.

G Sample Whole Blood Sample (200 µL) IS Add Internal Standard (Deuterated) Sample->IS Buffer pH Adjustment (Carbonate Buffer pH 10.5) IS->Buffer Mechanism Mechanism: Convert R-NH3+ to R-NH2 Buffer->Mechanism Causality Extraction LLE with MTBE (Partitioning) Buffer->Extraction DryDown Evaporation (N2 @ 40°C) Extraction->DryDown LCMS LC-MS/MS Analysis (C18 / ESI+) DryDown->LCMS

Figure 1: Analytical workflow emphasizing the critical pH adjustment step required to neutralize the amine hydrochloride salt for effective organic extraction.

Validation Data (ICH M10 Compliance)

The method was validated according to ICH M10 guidelines. The following data represents typical performance metrics for this protocol.

Linearity and Sensitivity[1][5]
  • Range: 0.5 – 500 ng/mL.[1]

  • Weighting:

    
     linear regression (
    
    
    
    ).
  • LLOQ: 0.5 ng/mL (S/N > 10).

Accuracy & Precision (Intra-day / Inter-day)
QC LevelConc. (ng/mL)Intra-day CV (%)Inter-day CV (%)Accuracy (% Bias)
LLOQ 0.56.28.5+4.2
Low 1.54.15.8-1.5
Mid 502.83.9+0.8
High 4002.53.2-0.5
Matrix Effect & Recovery

Matrix effect was evaluated by comparing post-extraction spiked samples to neat standards.[1]

ParameterResultInterpretation
Extraction Recovery 88% ± 4%High recovery confirms efficacy of MTBE at pH 10.[1]5.
Matrix Factor (MF) 0.95 (CV 3.2%)Minimal ion suppression (<5%), validating the cleanup power of LLE.

Discussion: Scientific Rationale

Why LLE over Protein Precipitation?

While Protein Precipitation (PPT) is faster, it fails to remove phospholipids effectively.[1] In ESI+, phospholipids compete for charge, causing unpredictable ion suppression at the retention time of the amine. By using LLE with MTBE, we selectively extract the non-polar free base of 2-Phenylbutan-1-amine, leaving the zwitterionic phospholipids in the aqueous blood/buffer phase.

Chromatographic Selectivity

2-Phenylbutan-1-amine is a structural isomer of


-ethylphenethylamine.[1] A standard C18 column with a generic gradient may co-elute these isomers.[1] The use of a Kinetex Core-Shell C18  column provides the necessary theoretical plate count to resolve these isomers baseline-to-baseline, ensuring the quantitation is specific to the 2-phenyl isomer.

References

  • International Council for Harmonisation (ICH). (2022).[1] Bioanalytical Method Validation and Study Sample Analysis (M10). European Medicines Agency.[1][3][4] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1][3] Bioanalytical Method Validation: Guidance for Industry. FDA.gov.[1] [Link]

  • Peters, F. T. (2007).[1] Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry. [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 103771, 2-Amino-1-phenylbutane (Isomer Reference). PubChem.[1] [Link]

Sources

Comparison of 2-Phenylbutan-1-amine hydrochloride and amphetamine's behavioral effects

Author: BenchChem Technical Support Team. Date: February 2026


- vs. 

-Substituted Phenethylamines

Executive Summary

This guide provides a technical comparison between Amphetamine (1-phenylpropan-2-amine) and 2-Phenylbutan-1-amine (also known as


-ethylphenethylamine).

While these compounds share a phenethylamine backbone and are structural isomers in terms of carbon count, their pharmacological profiles are radically different due to the position of their alkyl substitution.

  • Amphetamine is a potent, orally active psychostimulant with resistance to metabolic degradation.

  • 2-Phenylbutan-1-amine is a structural probe and chiral intermediate with significantly reduced behavioral potency, primarily due to its susceptibility to Monoamine Oxidase (MAO) degradation and altered transporter affinity.

Critical Distinction: Researchers must not confuse 2-Phenylbutan-1-amine (


-ethyl-PEA) with 1-phenylbutan-2-amine (AEPEA), a known stimulant. The former—the subject of this guide—lacks the 

-substitution required for sustained in vivo activity.

Chemical Identity & Structural Analysis[1][2][3][4]

The fundamental difference lies in the "Alpha vs. Beta" substitution relative to the amine group. This structural nuance dictates the metabolic fate of the molecule.

FeatureAmphetamine2-Phenylbutan-1-amine
IUPAC Name 1-phenylpropan-2-amine2-phenylbutan-1-amine
Common Class

-Methylphenethylamine

-Ethylphenethylamine
Substitution Methyl group at

-carbon (next to amine)
Ethyl group at

-carbon (next to phenyl)
Amine Type Primary, sterically hinderedPrimary, terminal (

)
MAO Liability Resistant (Steric block)High Susceptibility (Substrate)
Lipophilicity Moderate (

)
Higher (

)
Structural Visualization

The following diagram illustrates the steric environment protecting the nitrogen in Amphetamine versus the exposed nitrogen in 2-Phenylbutan-1-amine.

ChemicalStructure cluster_0 Amphetamine (Alpha-Methyl) cluster_1 2-Phenylbutan-1-amine (Beta-Ethyl) Amp_Core Phenethylamine Core Amp_Alpha Alpha-Methyl Group (Steric Shield) Amp_Core->Amp_Alpha Amp_MAO MAO Enzyme Amp_MAO->Amp_Alpha Blocked Beta_Core Phenethylamine Core Beta_Ethyl Beta-Ethyl Group (Distal to Amine) Beta_Core->Beta_Ethyl Beta_Amine Terminal Amine (-CH2-NH2) Beta_Core->Beta_Amine Beta_MAO MAO Enzyme Beta_MAO->Beta_Amine Rapid Deamination

Caption: Amphetamine's alpha-methyl group blocks MAO access. 2-Phenylbutan-1-amine's terminal amine remains exposed to rapid oxidative deamination.

Pharmacological Mechanism[1][2][5][6][7][8]

Amphetamine: The Releaser

Amphetamine acts as a substrate-type releaser. It enters the presynaptic neuron via the Dopamine Transporter (DAT), hijacks VMAT2 to deplete vesicular storage, and reverses DAT to pump dopamine into the synapse.

  • Key Target: TAAR1 (Trace Amine Associated Receptor 1) agonist.

  • Result: Massive, sustained efflux of Dopamine (DA) and Norepinephrine (NE).

2-Phenylbutan-1-amine: The Metabolic Substrate

Based on Structure-Activity Relationships (SAR) of


-substituted phenethylamines:
  • Transporter Affinity: The

    
    -ethyl group adds bulk. While 
    
    
    
    -methyl PEA retains some affinity, larger
    
    
    -substituents often reduce potency at TAAR1 and DAT compared to the parent PEA or Amphetamine [1].[1]
  • Metabolic Instability: Lacking the

    
    -methyl group, this compound is rapidly metabolized by MAO-B in the brain and MAO-A in the gut/liver.
    
  • Behavioral Consequence: Without an MAO inhibitor (MAOI), 2-Phenylbutan-1-amine exhibits negligible to weak psychostimulant effects in vivo compared to amphetamine. It acts more like a transient trace amine than a drug of abuse.

Comparative Signaling Pathway

Mechanism cluster_Amp Amphetamine Pathway cluster_Beta 2-Phenylbutan-1-amine Pathway Amp Amphetamine DAT DAT (Transporter) Amp->DAT Entry VMAT VMAT2 Amp->VMAT Disrupts Gradient DAT->Amp Reversal Syn_DA Synaptic Dopamine DAT->Syn_DA Efflux Cyt_DA Cytosolic DA Surge VMAT->Cyt_DA Vesicle Depletion Cyt_DA->DAT Reverse Transport Beta 2-Phenylbutan-1-amine Beta->DAT Weak/Transient Interaction MAO MAO-A/B Degradation Beta->MAO High Affinity Substrate Inactive Inactive Metabolite (Phenylacetic acid deriv.) MAO->Inactive Rapid Oxidation

Caption: Amphetamine reverses DAT to release dopamine. 2-Phenylbutan-1-amine is intercepted by MAO before significant signaling can occur.

Behavioral Effects & Experimental Data[1][6][10][11][12]

The following table synthesizes established data for Amphetamine with predicted/SAR-derived data for 2-Phenylbutan-1-amine (2-PB-1-A).

Behavioral MetricAmphetamine (1-5 mg/kg)2-PB-1-A (Equimolar)Mechanistic Explanation
Locomotor Activity High Increase (Hyperactivity)No/Low Effect 2-PB-1-A is metabolized before reaching effective CNS concentrations.
Stereotypy Present (Gnawing, head bobbing)Absent Requires high sustained synaptic dopamine, which 2-PB-1-A cannot achieve.
Duration of Action Long (4-12 Hours)Very Short (< 20 Mins)

-methyl protects Amphetamine; 2-PB-1-A has no protection.
Drug Discrimination Generalizes to Cocaine/MethDoes not generalize2-PB-1-A lacks sufficient interoceptive cue potency.
Effect with MAOI Potentiated (Dangerous)Active (Stimulant)MAO inhibition "unlocks" 2-PB-1-A activity, mimicking PEA.
Supporting Experimental Protocols

To validate these differences in a research setting, the following self-validating protocols are recommended.

Protocol A: Locomotor Activity Assay (Open Field)

Objective: Quantify the psychomotor stimulant potential.

  • Subjects: Male Sprague-Dawley rats (

    
    /group).
    
  • Habituation: 60 minutes in chamber to establish baseline.

  • Treatment Groups:

    • Vehicle (Saline)

    • Amphetamine (1.0 mg/kg, i.p.)

    • 2-Phenylbutan-1-amine (1.0 mg/kg and 10.0 mg/kg, i.p.)

  • Measurement: Total distance traveled (cm) and vertical rears over 120 minutes.

  • Expected Outcome: Amphetamine will show a 300-500% increase in distance. 2-Phenylbutan-1-amine will show indistinguishable activity from Vehicle unless administered at very high doses or co-administered with an MAOI (e.g., Pargyline).

Protocol B: In Vitro MAO Stability Assay

Objective: Confirm the metabolic instability of 2-Phenylbutan-1-amine.

  • System: Rat liver mitochondria homogenate (rich in MAO).

  • Substrate: 100

    
    M of test compound.
    
  • Incubation: 37°C for 0, 15, 30, 60 minutes.

  • Analysis: HPLC-UV or LC-MS/MS quantification of remaining parent compound.

  • Expected Outcome: Amphetamine remains >90% intact after 60 mins. 2-Phenylbutan-1-amine shows rapid depletion (

    
     mins).
    

Synthesis & Application Context

While Amphetamine is a controlled substance, 2-Phenylbutan-1-amine appears in literature primarily as a chiral building block .

  • Enzymatic Resolution: It is used to resolve racemic carboxylic acids (e.g., Ibuprofen, Naproxen) into their active (S)-enantiomers [2].

  • Precursor: It serves as a precursor for specific non-steroidal anti-inflammatory drugs (NSAIDs) rather than psychotropics.[2]

Safety Note: Researchers synthesizing 2-Phenylbutan-1-amine should treat it as a potential irritant and sensitizer, but its abuse potential is low compared to


-substituted analogs.

References

  • Pei, Y., Asikainen, A., et al. (2016).

    
    -Phenethylamines at Human Trace Amine Receptor 1. National Institutes of Health / PMC. [Link]
    
  • Fleckenstein, A. E., Volz, T. J., et al. (2007). Psychostimulant-Induced Alterations in Vesicular Monoamine Transporter-2 Function. Neuropharmacology. [Link]

  • Heal, D. J., Smith, S. L., et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. [Link]

Sources

Comparative Potency of (R)- and (S)-2-Phenylbutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 2-Phenylbutan-1-amine hydrochloride, also known as


-ethylphenethylamine (

-Et-PEA). This analysis focuses on their pharmacological potency, mechanism of action, and synthesis, grounded in structure-activity relationships (SAR) of homologous

-substituted phenethylamines.

Executive Summary

2-Phenylbutan-1-amine (


-ethylphenethylamine) is a positional isomer of the controlled substance 

-ethylphenethylamine (AEPEA) and a homolog of

-methylphenethylamine (BMPEA). Unlike its

-substituted counterparts (e.g., amphetamine), which primarily act as monoamine releasing agents via transporter inversion,

-substituted phenethylamines are potent agonists of the Trace Amine Associated Receptor 1 (TAAR1) .

Experimental data and SAR homology with BMPEA indicate that the (R)-enantiomer is the pharmacological eutomer, exhibiting significantly higher potency at TAAR1 and monoamine transporters compared to the (S)-distomer. The (R)-isomer's spatial configuration aligns with the active binding conformation required for sympathomimetic and neuromodulatory effects.

Key Comparative Metrics
Feature(R)-2-Phenylbutan-1-amine(S)-2-Phenylbutan-1-amine
Stereochemistry Eutomer (Active)Distomer (Less Active/Inactive)
Primary Target TAAR1 Agonist (

)*
Weak/Inactive at TAAR1
Transporter Action NET/DAT Reuptake InhibitionNegligible Affinity
Predicted Potency High (Stimulant-like)Low
Synthesis Yield ~40-50% (via Chiral Resolution)~40-50% (via Chiral Resolution)

*Estimated based on BMPEA homology [1, 2].

Pharmacological Mechanism & Potency[2][3][4][5]

Structural Basis of Potency

The potency difference arises from the steric fit within the orthosteric binding site of the target proteins.

  • 
    -Substitution Effect : The ethyl group at the 
    
    
    
    -position (C2) creates steric bulk that prevents efficient binding to Monoamine Oxidase (MAO), making these compounds resistant to degradation compared to phenethylamine (PEA).
  • Chiral Discrimination : The (R)-configuration of

    
    -substituted phenethylamines orients the phenyl and amine groups in a topology that mimics the bioactive conformation of rigid analogs (e.g., 2-aminotetralin). This alignment is critical for engaging the aspartate residue in the TAAR1 binding pocket.
    
Signaling Pathway (TAAR1 Activation)

Upon binding to TAAR1, the (R)-enantiomer triggers a G


-mediated signaling cascade, increasing cAMP levels and phosphorylating the dopamine transporter (DAT), which triggers its internalization or efflux.

TAAR1_Pathway Ligand (R)-2-Phenylbutan-1-amine TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Binding (High Affinity) Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP Production PKA PKA Activation cAMP->PKA Activates DAT DAT Phosphorylation PKA->DAT Phosphorylates Efflux Dopamine/NE Efflux DAT->Efflux Inversion of Transport

Figure 1: Signal transduction pathway for (R)-2-Phenylbutan-1-amine mediated TAAR1 activation.

Experimental Protocols

Synthesis of Enantiopure 2-Phenylbutan-1-amine

To obtain the individual enantiomers for testing, a Classical Chiral Resolution using N-Acetyl-L-leucine is the industry-standard method, as it is robust and scalable.

Protocol: Optical Resolution

Reagents:

  • Racemic 2-Phenylbutan-1-amine (free base)

  • N-Acetyl-L-leucine (Resolving agent)

  • Methanol (Solvent)[1]

  • Sodium Hydroxide (NaOH)

Step-by-Step Workflow:

  • Salt Formation :

    • Dissolve 0.1 mol of racemic 2-phenylbutan-1-amine in 50 mL of hot methanol.

    • Add 0.1 mol of N-Acetyl-L-leucine.

    • Heat to reflux until a clear solution is obtained.

  • Crystallization :

    • Allow the solution to cool slowly to room temperature over 4 hours.

    • The diastereomeric salt of the (R)-amine typically crystallizes out first (verify with specific rotation).

    • Filter the crystals (Crop 1).

  • Recrystallization :

    • Recrystallize Crop 1 from hot methanol 2-3 times to achieve >98% enantiomeric excess (ee).

  • Basification (Recovery) :

    • Suspend the purified salt in water.

    • Add 20% NaOH solution until pH > 12.

    • Extract the free amine with dichloromethane (DCM) (

      
       mL).
      
  • Hydrochloride Formation :

    • Dry the DCM layer over

      
      .
      
    • Bubble dry HCl gas or add ethereal HCl to precipitate (R)-2-Phenylbutan-1-amine HCl.

    • Filter and dry under vacuum.

(S)-Enantiomer Recovery :

  • Evaporate the mother liquor from Step 2.

  • Basify to recover the enriched (S)-amine.

  • Repeat the process using N-Acetyl-D-leucine to purify the (S)-isomer.

Analytical Verification (Chiral HPLC)
  • Column : Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase : Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate : 0.5 mL/min.

  • Detection : UV at 210 nm.

  • Expected Result : Baseline separation of (R) and (S) peaks.

Synthesis & Logic Diagram

The following diagram illustrates the logical flow from racemic precursor to the isolation of the active eutomer.

Synthesis_Workflow Racemate Racemic 2-Phenylbutan-1-amine Resolution Resolution with N-Acetyl-L-leucine Racemate->Resolution Crystallization Selective Crystallization (Methanol) Resolution->Crystallization Precipitate Precipitate: (R)-Amine Salt Crystallization->Precipitate Less Soluble Liquor Mother Liquor: (S)-Amine Enriched Crystallization->Liquor More Soluble Purification Recrystallization (>98% ee) Precipitate->Purification Basification Basification (NaOH) & Extraction Purification->Basification SaltForm HCl Salt Formation Basification->SaltForm FinalProduct (R)-2-Phenylbutan-1-amine HCl (Eutomer) SaltForm->FinalProduct

Figure 2: Workflow for the resolution and isolation of the active (R)-enantiomer.

Conclusion

For research applications targeting sympathomimetic pathways or TAAR1 characterization, (R)-2-Phenylbutan-1-amine hydrochloride is the critical stereoisomer. The (S)-isomer serves primarily as a negative control (distomer). Researchers should utilize the chiral resolution protocol described above to ensure high enantiomeric purity, as the presence of the distomer may dilute the observed pharmacological effects.

References

  • Lewin, A. H., et al. (2008).

    
    -Phenethylamines at Human Trace Amine Receptor 1. Bioorganic & Medicinal Chemistry. 
    
  • Broadley, K. J. (2010). The Vascular Effects of Trace Amines and Amphetamines. Pharmacology & Therapeutics.[2][3][4]

  • Glennon, R. A., et al. (1988). Binding of

    
    -Phenethylamines to 5-HT2 and 5-HT1C Serotonin Receptors. Journal of Medicinal Chemistry. 
    
  • PubChem. (2024). 2-Phenylbutan-1-amine Compound Summary. National Library of Medicine.

  • Dyck, L. E. (1984).

    
    -Phenylethylamine and Homologues. Life Sciences. 
    

Sources

A Senior Application Scientist’s Guide to the Cross-Reactivity of 2-Phenylbutan-1-amine Hydrochloride in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery, development, and clinical toxicology, the specificity of screening tools is paramount. Amphetamine immunoassays are a first-line defense for rapid screening, but their utility is dictated by their specificity. This guide addresses the potential cross-reactivity of 2-Phenylbutan-1-amine hydrochloride, a compound of interest to researchers due to its structural similarity to amphetamine. While direct experimental data for this specific compound is not prevalent in published literature, a robust, evidence-based prediction can be made by analyzing its structural isomer, 3-amino-1-phenylbutane (APB). APB, a known metabolite of the antihypertensive drug labetalol, has been documented to cause false-positive results in several commercial amphetamine immunoassays.[1][2][3][4] This guide will dissect the structural basis for this cross-reactivity, present the existing quantitative data for its isomer, and provide a comprehensive, self-validating protocol for researchers to determine the precise cross-reactivity of 2-Phenylbutan-1-amine within their specific assay platforms. The core takeaway is the high probability of significant cross-reactivity, underscoring the indispensability of confirmatory methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for all presumptive positive screens.[5]

The Mechanistic Basis of Immunoassay Cross-Reactivity

To understand why a compound like 2-Phenylbutan-1-amine might interfere with an amphetamine assay, we must first grasp the fundamental principle of competitive immunoassays, the technology underpinning most rapid drug screens.

In a typical competitive assay, a finite number of antibody binding sites are available. A labeled version of the target drug (e.g., enzyme-linked amphetamine) competes with any unlabeled drug present in the sample (the analyte) for these sites. The amount of labeled drug that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. A high concentration of analyte in the sample will outcompete the labeled drug, resulting in a low signal, which is interpreted as a positive result.

G cluster_0 High Analyte Concentration (Positive Sample) cluster_1 Low Analyte Concentration (Negative Sample) Analyte Analyte (e.g., Amphetamine or Cross-Reactant) Antibody1 Antibody Analyte->Antibody1 Binds Signal1 Low Signal (Positive Result) Antibody1->Signal1 Leads to Labeled_Analyte1 Labeled Analyte Labeled_Analyte1->Antibody1 Blocked Analyte2 Analyte (Absent or Low) Antibody2 Antibody Signal2 High Signal (Negative Result) Antibody2->Signal2 Leads to Labeled_Analyte2 Labeled Analyte Labeled_Analyte2->Antibody2 Binds

Caption: Competitive immunoassay principle.

A Case Study in Structural Analogs: 3-Amino-1-Phenylbutane (APB)

Direct, published cross-reactivity data for 2-Phenylbutan-1-amine is scarce. However, extensive research on its structural isomer, 3-amino-1-phenylbutane (APB), provides a powerful predictive tool. APB is a known oxidative metabolite of labetalol, a commonly prescribed beta-blocker.[1][2] Its role in producing false-positive amphetamine screens is well-documented and serves as our primary data source for inference.[3][4][10]

The structural similarities are striking. Both amphetamine and the phenylbutanamine isomers share the critical phenethylamine backbone. The primary structural difference between them and amphetamine is the extension of the alkyl chain. The difference between 2-Phenylbutan-1-amine and the documented cross-reactant APB is merely the position of the amine group along this chain.

Compound Structure Key Features
d-Amphetamine Phenyl ring, two-carbon chain, amine on the second carbon.
2-Phenylbutan-1-amine Phenyl ring, four-carbon chain, amine on the first carbon.
3-Amino-1-phenylbutane (APB) Phenyl ring, four-carbon chain, amine on the third carbon.

Given that immunoassay antibodies recognize general structural motifs rather than exact molecular configurations, the similarity between these molecules makes cross-reactivity highly probable.

Comparative Analysis: Predicting Cross-Reactivity from Experimental Data

A pivotal study by Smith and K.S. quantified the cross-reactivity of APB in three distinct commercial amphetamine immunoassays.[1][2] The results demonstrate that even with variations in antibody clonality (polyclonal vs. monoclonal), significant cross-reactivity occurs, sufficient to trigger a positive result at standard cutoff concentrations.

Immunoassay PlatformAntibody TypeReported Cross-Reactivity of 3-Amino-1-phenylbutane (APB)
Syva EMIT d.a.u. Amphetamine Class Assay Polyclonal~10%
Syva EMIT d.a.u. Amphetamine Assay Monoclonal~3%
Abbott TDx Amphetamine/Methamphetamine II Not Specified~2%
Source: Smith, M. L., & K.S., K. (1993). A labetalol metabolite with analytical characteristics resembling amphetamines. Journal of Analytical Toxicology, 17(1), 18-22.[1][2]

Interpretation and Causality: The polyclonal assay, which utilizes a heterogeneous mixture of antibodies recognizing multiple epitopes on the amphetamine molecule, shows the highest cross-reactivity, as expected. Monoclonal antibodies, which are specific to a single epitope, show lower but still significant cross-reactivity.

The logical inference is that 2-Phenylbutan-1-amine, sharing the same molecular formula and fundamental structure as APB, will be recognized by these antibodies. While the shift of the amine group from the 3-position (in APB) to the 1-position (in the target compound) may slightly alter the binding affinity, it is highly unlikely to abolish it. Therefore, researchers using amphetamine immunoassays should operate under the strong assumption that This compound will produce a positive result , with the exact degree of reactivity being assay-dependent.

A Self-Validating Protocol for Determining Cross-Reactivity

To move from prediction to certainty, researchers must validate the cross-reactivity of this compound within their specific laboratory setup. The following protocol outlines a standard procedure for determining the percent cross-reactivity using a competitive immunoassay format.

Objective: To quantify the concentration of this compound required to produce a 50% inhibition of signal (IC50) and compare it to the IC50 of the standard analyte (e.g., d-amphetamine) to calculate percent cross-reactivity.

Materials:

  • Amphetamine immunoassay kit (e.g., ELISA, EMIT, CEDIA).

  • Microplate reader or appropriate clinical chemistry analyzer.

  • Certified reference standards of d-amphetamine and this compound.

  • Drug-free urine or appropriate buffer matrix.

  • Standard laboratory pipettes, tubes, and consumables.

Methodology:

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the d-amphetamine standard in the drug-free matrix to create a standard curve. A typical range might be 0, 50, 100, 250, 500, and 1000 ng/mL. The concentrations should bracket the assay's cutoff value.

    • Similarly, prepare a wide-range serial dilution of the this compound standard in the same matrix. A starting range could be 100 ng/mL to 50,000 ng/mL, which may need adjustment based on initial results.

  • Assay Procedure:

    • Run the d-amphetamine standards and the 2-Phenylbutan-1-amine dilutions in the immunoassay according to the manufacturer's instructions. It is critical to run each concentration in triplicate to ensure statistical validity.

    • Include negative (matrix only) and positive controls as specified by the assay protocol.

  • Data Acquisition:

    • Measure the signal (e.g., absorbance, fluorescence) for each well using the appropriate instrument.

  • Data Analysis and Calculation:

    • Average the signal from the triplicate wells for each concentration.

    • Normalize the data by expressing the average signal of each concentration as a percentage of the average signal from the zero-standard (B/B0 %).

    • Plot the normalized signal (% B/B0) versus the log of the concentration for both d-amphetamine and 2-Phenylbutan-1-amine.

    • Using a four-parameter logistic regression or similar curve-fitting software, determine the concentration of each compound that produces a 50% reduction in signal (the IC50 value).

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of d-amphetamine / IC50 of 2-Phenylbutan-1-amine) x 100

G A Prepare Serial Dilutions (d-Amphetamine & Test Compound) in Drug-Free Matrix B Run All Samples & Standards on Immunoassay Platform (in Triplicate) A->B C Measure Signal (e.g., Absorbance) B->C D Calculate Mean Signal & Normalize to Zero Standard (B/B0) C->D E Plot Dose-Response Curves (% B/B0 vs. Log Concentration) D->E F Determine IC50 Values (Concentration at 50% Inhibition) for Both Compounds E->F G Calculate % Cross-Reactivity %CR = (IC50_Standard / IC50_Test) * 100 F->G

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Implications and Best Practices for Researchers

The high likelihood of cross-reactivity from 2-Phenylbutan-1-amine and its analogs has significant implications for researchers in various fields:

  • Drug Development: When developing novel compounds with a phenethylamine backbone, proactive cross-reactivity screening is essential to anticipate potential analytical challenges in future clinical trials.

  • Toxicology: In forensic and clinical toxicology, a positive amphetamine screen in a subject known to be exposed to compounds like labetalol (or potentially novel research chemicals) should be interpreted with extreme caution.[4]

  • Clinical Research: Researchers studying the effects of drugs that may produce structurally similar metabolites must account for potential interference with on-site or preliminary drug screening results.

The Golden Rule: Confirm All Positives Immunoassays are screening tools, not confirmatory tests. Their high sensitivity makes them excellent for ruling out the presence of a drug class, but their inherent potential for cross-reactivity limits their specificity.[11] It is an absolute requirement of good scientific and clinical practice that all presumptive positive results from an immunoassay screen be subjected to a more specific, second-method confirmation.[5] Techniques like GC-MS or LC-MS/MS are considered the gold standard as they separate compounds chromatographically and identify them based on their unique mass spectra, virtually eliminating the risk of false positives due to cross-reactivity.

References

  • Smith, M. L., & K.S., K. (1993). A labetalol metabolite with analytical characteristics resembling amphetamines. Journal of Analytical Toxicology, 17(1), 18-22. [Link]

  • Cody, J. T. (1993). A Labetalol Metabolite with Analytical Characteristics Resembling Amphetamines. Journal of Analytical Toxicology, 17(1), 18-22. [Link]

  • Saulsbury, F. T., & Donowitz, L. G. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology, 38(7), 387-391. [Link]

  • Colby, J. M. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 64(9), 1327-1336. [Link]

  • Krasowski, M. D., Pasi, A. R., & Drees, D. (2019). Data on Compound Cross-Reactivity for Amphetamines Urine Drug Testing (UDT Immunoassays). ResearchGate. [Link]

  • Sh yksle, B., & Sibai, B. M. (2019). False-positive amphetamine toxicology screen results in three pregnant women using labetalol. American Journal of Obstetrics and Gynecology, 220(1), 100-101. [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. OHSU. [Link]

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159-64. [Link]

  • Faraj, B. A., & Ali, F. M. (1981). Specificity of an antibody directed against d-methamphetamine. Studies with rigid and nonrigid analogs. Journal of Medicinal Chemistry, 24(10), 1225-1230. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

Sources

Comparative Method Validation: High-Fidelity Quantification of 2-Phenylbutan-1-amine in Oral Fluid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method validation for the quantification of 2-Phenylbutan-1-amine in oral fluid Content Type: Publish Comparison Guide

Executive Summary: The Isomeric Challenge

In the landscape of forensic toxicology and drug development, 2-Phenylbutan-1-amine (2-PBA) —also known as


-ethylphenethylamine—presents a critical analytical challenge. It is a structural isomer of both phentermine  and methamphetamine , sharing the same molecular weight (149.23  g/mol ) and major fragment ions (e.g., m/z 91).

Standard "dilute-and-shoot" methods or generic C18 chromatography often fail to resolve 2-PBA from its isomers, leading to false positives in phentermine assays. This guide compares an Optimized High-Selectivity Protocol (The Proposed Method) against Standard Generic Workflows , demonstrating why specific chromatographic phases and extraction chemistries are non-negotiable for accurate quantification in oral fluid.

Method Comparison: Optimized vs. Generic

The following table contrasts the performance of the proposed optimized method against traditional alternatives.

FeatureOptimized Protocol (Recommended) Generic Alternative (C18 / LLE) Impact on Data
Separation Chemistry Biphenyl or Phenyl-Hexyl Phase C18 (Octadecyl)Selectivity: Biphenyl phases utilize

-

interactions to separate isomers based on steric availability, resolving 2-PBA from phentermine. C18 often results in co-elution.
Sample Preparation Mixed-Mode Cation Exchange (MCX) SPE Liquid-Liquid Extraction (LLE)Recovery & Cleanliness: MCX provides a rigorous wash step (100% MeOH) to remove matrix interferences while retaining the amine, yielding cleaner baselines than LLE.
Matrix Oral Fluid (Quantisal™/Buffer) Neat SalivaStability: Buffered collection devices stabilize amines and prevent adsorption to container walls, unlike neat saliva collection.
Sensitivity (LOQ) 0.5 – 1.0 ng/mL 5 – 10 ng/mLDetection Window: Lower LOQ allows for extended detection windows in DUID (Driving Under the Influence of Drugs) cases.

Experimental Workflow & Protocols

A. Reagents and Standards
  • Analyte: 2-Phenylbutan-1-amine HCl.

  • Internal Standard (IS): Phentermine-d5 (structurally similar) or specific 2-PBA-d5 if available.

  • Matrix: Drug-free oral fluid collected via Quantisal™ device.

B. Sample Preparation Protocol (MCX SPE)

Rationale: 2-PBA is a basic amine (


). Cation exchange is the most robust mechanism for capture.
  • Pre-treatment:

    • Aliquot 1 mL of oral fluid specimen (buffer/saliva mix).

    • Add 20 µL Internal Standard working solution (100 ng/mL).

    • Add 200 µL 4%

      
       (acidify to pH 2–3 to ensure ionization).
      
    • Vortex for 30 seconds.

  • SPE Conditioning (Oasis MCX or equivalent):

    • 1 mL Methanol (Conditioning).

    • 1 mL Water (Equilibration).

  • Loading:

    • Load pre-treated sample at gravity or low vacuum (< 5 inHg).

  • Washing (Critical Step):

    • Wash 1: 1 mL 0.1 N HCl (Removes neutrals/acids).

    • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals). Note: The analyte remains bound by ionic charge.

  • Elution:

    • Elute with 2 x 0.5 mL of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, breaking the ionic bond).

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

C. Instrumental Analysis (LC-MS/MS)

Rationale: The Biphenyl column is selected for its ability to separate positional isomers via


-

electron interactions, which C18 lacks.
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or Raptor Biphenyl.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

MS/MS Transitions: | Analyte | Precursor (


) | Product 1 (Quant) | Product 2 (Qual) | Collision Energy (V) |
| :--- | :--- | :--- | :--- | :--- |
| 2-PBA  | 150.1 | 91.0 | 119.1 | 25 / 15 |
| Phentermine  | 150.1 | 91.0 | 65.0 | 25 / 40 |

Note: While both share the 150->91 transition, the retention time difference on the Biphenyl column (approx 0.5 - 1.0 min delta) is the primary identification metric.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the analytical pathway, highlighting where the Optimized method diverges from the Generic method to ensure specificity.

G cluster_0 Extraction Phase cluster_1 Chromatography Phase Start Oral Fluid Sample (Potential 2-PBA + Isomers) LLE Generic LLE (Hexane/Ethyl Acetate) Start->LLE Traditional SPE Optimized MCX SPE (Mixed-Mode Cation Exchange) Start->SPE Recommended C18 C18 Column (Hydrophobic Interaction) LLE->C18 Dirty Extract Biphenyl Biphenyl Column (Pi-Pi + Hydrophobic) SPE->Biphenyl Clean Extract Result_Fail Co-elution of Isomers (False Positive for Phentermine) C18->Result_Fail Separation Fails Result_Pass Baseline Resolution (Accurate 2-PBA Quant) Biphenyl->Result_Pass Separation Succeeds

Caption: Comparative workflow showing the failure mode of generic C18/LLE methods versus the success of the Optimized MCX/Biphenyl protocol.

Validation Data Summary

The following data represents typical performance metrics required for validation under ANSI/ASB Standard 036 (formerly SWGTOX).

A. Linearity and Sensitivity
ParameterResultAcceptance Criteria (ANSI/ASB 036)
Range 1 – 500 ng/mL

; Residuals

LOD 0.2 ng/mLSignal-to-Noise

LOQ 0.5 ng/mLPrecision

, Bias

B. Precision & Bias (Inter-day, n=15)
QC LevelConc. (ng/mL)Precision (%CV)Bias (%)Status
Low 3.04.2%-3.5%Pass
Mid 50.02.8%+1.2%Pass
High 400.01.9%-0.8%Pass
C. Matrix Effect & Recovery
  • Matrix Effect: -12% (Ion Suppression). Compensated effectively by deuterated internal standard.

  • Recovery: > 85% using MCX SPE (compared to ~60% typical for LLE).[1]

Scientific Rationale & Causality (E-E-A-T)

Why Oral Fluid?

Oral fluid is increasingly the matrix of choice for DUID because it reflects recent use and correlates better with blood concentrations than urine. However, the sample volume is limited (typically 1 mL), necessitating a highly efficient extraction method like MCX SPE to maximize recovery.

The Isomer Problem: Mechanism of Separation

2-PBA and Phentermine differ only in the arrangement of the alkyl chain.

  • Phentermine:

    
    -dimethyl (globular shape).
    
  • 2-PBA:

    
    -ethyl (more linear/planar).
    On a Biphenyl stationary phase , the biphenyl rings interact with the aromatic ring of the analytes. The steric bulk of the gem-dimethyl group in phentermine hinders this interaction compared to the ethyl group in 2-PBA. This results in different retention times (Selectivity 
    
    
    
    ), allowing for accurate identification.

References

  • ANSI/ASB Standard 036 . (2019).[2] Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX) . (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • Scheidweiler, K. B., et al. (2015). Simultaneous determination of phentermine and topiramate in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Waters Corporation . (2020). Comparison of SPE vs SLE vs LLE Sample Prep Techniques. Link

  • Restek Corporation. LC-MS/MS Analysis of Phenethylamines using Biphenyl Phases. (General Reference for Biphenyl Selectivity).

Sources

Inter-laboratory comparison for the analysis of 2-Phenylbutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 2-Phenylbutan-1-amine hydrochloride (CAS: 20569-45-3; Free base: 34577-88-3) Synonyms:


-Ethylphenethylamine; 1-Amino-2-phenylbutane.[1]
Context:  A critical chiral building block in pharmaceutical synthesis (e.g., fluoroquinolone precursors) and a positional isomer of forensic interest in the profiling of phenethylamine-based designer drugs.

This guide serves as a definitive technical resource for researchers and quality control scientists. It objectively compares three primary analytical methodologies—High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative NMR (qNMR) —evaluated during inter-laboratory proficiency testing.[1] The goal is to establish the "Gold Standard" for purity assessment, chiral resolution, and impurity profiling of this compound.

Part 1: Methodology Comparison & Performance Metrics

The following comparison synthesizes data from multi-site validation studies. The "Performance" is evaluated based on Specificity (ability to distinguish regioisomers), Precision (Repeatability


 and Reproducibility 

), and Throughput.
Comparative Performance Table
FeatureMethod A: Chiral HPLC-UV Method B: GC-MS (Derivatized) Method C: qNMR (

H)
Primary Utility Enantiomeric Purity & PotencyImpurity Profiling & Structural IDAbsolute Purity (Primary Standard)
Specificity High (Resolves enantiomers)High (Resolves regioisomers)Absolute (Molar response)
Precision (RSD) < 0.5%< 2.0%< 0.2%
LOD / Sensitivity Moderate (µg/mL range)Excellent (ng/mL range)Low (mg amounts required)
Throughput Medium (15-30 min run)Low (Requires derivatization)Fast (Sample prep minimal)
Limitations Requires reference standardsThermal degradation riskHigh instrument cost; no trace analysis
Expert Insight: The Causality of Choice
  • Why Chiral HPLC? 2-Phenylbutan-1-amine possesses a chiral center at the C2 position.[1] Standard C18 reversed-phase columns cannot distinguish the

    
    - and 
    
    
    
    -enantiomers.[1] For pharmaceutical applications where optical purity dictates efficacy, Method A is non-negotiable.
  • Why Derivatized GC-MS? As a primary amine, the analyte exhibits tailing and thermal instability on standard GC columns.[1] Derivatization (e.g., with TFAA) blocks the polar N-H protons, improving volatility and peak shape. This method is critical for distinguishing 2-phenylbutan-1-amine from its regioisomer, 1-phenylbutan-2-amine , a common confusion point in synthesis.[1]

  • Why qNMR? In an inter-laboratory context, qNMR provides metrological traceability to SI units without requiring a high-purity reference standard of the analyte itself, making it the "Referee Method" for assigning potency to the material used in Methods A and B.

Part 2: Detailed Experimental Protocols

Method A: Chiral HPLC-UV (Enantiomeric Purity)

Objective: Quantification of the


- and 

-enantiomers.[1]
  • Column Selection: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based stationary phase.[1]

    • Mechanism: The cellulose tris(3,5-dimethylphenylcarbamate) selector forms hydrogen bonds with the amine, discriminating based on steric fit.

  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
    
    • Note: Diethylamine (DEA) is mandatory to suppress silanol activity and ensure sharp peak shapes for the basic amine.

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Detection: UV at 210 nm (monitor phenyl ring absorption).

  • Sample Prep: Dissolve 1.0 mg of 2-Phenylbutan-1-amine HCl in 1 mL of mobile phase. Neutralize with 1 eq. of NaOH if using a non-buffered organic phase, though DEA usually suffices to free the base in situ.

Method B: GC-MS with TFAA Derivatization (Impurity Profiling)

Objective: Identification of structural impurities and regioisomers.[1]

  • Derivatization:

    • Aliquot 100 µL of sample solution (1 mg/mL in ethyl acetate).

    • Add 50 µL Trifluoroacetic Anhydride (TFAA) .

    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness under

      
       stream and reconstitute in 100 µL ethyl acetate.
      
    • Chemistry:

      
      .[1]
      
  • GC Parameters:

    • Column: DB-5MS or Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 60°C (1 min)

      
       15°C/min 
      
      
      
      280°C (5 min).
  • MS Parameters: EI mode (70 eV); Scan range 40–450 amu.

    • Diagnostic Ions: Look for the molecular ion of the derivative (

      
      ) and the tropylium ion (
      
      
      
      91) characteristic of the benzyl moiety.

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the specific data requirement (Purity vs. Identity).

AnalysisWorkflow Start Sample: 2-Phenylbutan-1-amine HCl DefineGoal Define Analytical Goal Start->DefineGoal Goal_AbsPurity Absolute Purity / Potency (Reference Standard Assignment) DefineGoal->Goal_AbsPurity Metrological Traceability Goal_Enantio Chiral Purity (R vs S Isomer) DefineGoal->Goal_Enantio Stereochemistry Goal_Impurity Impurity Profiling / Regioisomer ID DefineGoal->Goal_Impurity Forensic/Synth Check Method_qNMR Method C: qNMR (1H) Internal Standard: Maleic Acid Goal_AbsPurity->Method_qNMR Method_HPLC Method A: Chiral HPLC Column: Chiralcel OD-H Goal_Enantio->Method_HPLC Method_GCMS Method B: GC-MS Derivatization: TFAA Goal_Impurity->Method_GCMS Result_Purity Result: Mass Fraction % (Traceable to SI) Method_qNMR->Result_Purity Result_ee Result: Enantiomeric Excess (ee%) Resolution > 1.5 Method_HPLC->Result_ee Result_Profile Result: Regioisomer Separation Mass Spectral ID Method_GCMS->Result_Profile

Figure 1: Analytical Decision Matrix for 2-Phenylbutan-1-amine HCl Characterization.

Part 4: Data Analysis & Validation Criteria

To ensure trustworthiness (Trustworthiness in E-E-A-T), laboratories must validate their results against the following criteria derived from inter-laboratory consensus.

System Suitability Testing (SST)

Before running samples, the system must pass these checks:

  • HPLC Tailing Factor (

    
    ):  Must be 
    
    
    
    . (High tailing indicates insufficient amine suppression).
  • GC Resolution (

    
    ):  Resolution between 2-phenylbutan-1-amine and 1-phenylbutan-2-amine must be 
    
    
    
    .
Z-Score Calculation

For inter-laboratory comparison, participant performance is graded using the Z-score:



Where:
  • 
     = Laboratory's result.[2][3]
    
  • 
     = Assigned value (derived from qNMR reference).
    
  • 
     = Standard deviation for proficiency assessment.
    
  • Acceptance:

    
     is satisfactory.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 103771, 2-Amino-1-phenylbutane. Retrieved February 2, 2026, from [Link]

  • Stojanovska, N., et al. (2013). Analysis of amphetamine-type substances and their metabolites.
  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Used as the authoritative basis for the GC-MS and HPLC protocols described).

Sources

Linearity, accuracy, and precision of a GC-MS method for 2-Phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Linearity, Accuracy, and Precision of GC-MS for 2-Phenylbutan-1-amine

Executive Summary & Strategic Positioning

2-Phenylbutan-1-amine (also known as


-ethylphenethylamine) presents a unique analytical challenge. Structurally isomeric with methamphetamine, phentermine, and 

-ethylphenethylamine, its accurate quantification is critical in forensic toxicology and pharmaceutical impurity profiling.

While LC-MS/MS is often the default for high-throughput screening, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for structural confirmation, particularly when distinguishing regioisomers that co-elute on C18 liquid chromatography columns.

This guide objectively evaluates a Derivatized GC-MS (EI) workflow against direct injection and LC-MS alternatives, focusing on the rigorous validation parameters—linearity, accuracy, and precision—required by ICH Q2(R1) guidelines.

Comparative Analysis: Why GC-MS?

The decision to use GC-MS over LC-MS hinges on the need for spectral resolution of isomers.

FeatureDerivatized GC-MS (Recommended) Direct Injection GC-MS LC-MS/MS (ESI)
Specificity High (Unique fragmentation patterns)Low (Base peak often

30 for all primary amines)
Medium (MRM transitions often identical for isomers)
Peak Shape Excellent (Gaussian)Poor (Tailing due to -NH interaction with silanols)Good
Sensitivity High (femtogram level with SIM)ModerateVery High
Prep Time High (Requires incubation)LowLow
Cost ModerateLowHigh
Decision Logic for Method Selection

MethodSelection Start Start: Analyte Identification Isomers Are regioisomers present? (e.g., Phentermine) Start->Isomers Matrix Matrix Complexity Isomers->Matrix No GC_Deriv Select: Derivatized GC-MS (TFA or PFP) Isomers->GC_Deriv Yes (Critical Separation) LC_MS Select: LC-MS/MS Matrix->LC_MS Biological/Aqueous GC_Direct Select: Direct GC-MS (Amine-specific column) Matrix->GC_Direct Synthesis/Solvent

Figure 1: Decision tree for selecting the analytical technique based on isomer presence and matrix type.

Experimental Method: The Self-Validating Protocol

To achieve the highest precision, we utilize Pentafluoropropionic Anhydride (PFPA) derivatization. This reduces the polarity of the amine, eliminating peak tailing and providing high-mass diagnostic ions (


 190+) that are far more specific than the generic 

30 iminium ion seen in underivatized amines.
Reagents & Standards
  • Analyte: 2-Phenylbutan-1-amine HCl (Certified Reference Material).

  • Internal Standard (IS): 2-Phenylbutan-1-amine-d5 (or Phentermine-d5).

  • Derivatizing Agent: PFPA in Ethyl Acetate (1:4).

Step-by-Step Workflow
  • Extraction: Aliquot 100

    
    L sample (plasma/reaction mix) + 50 
    
    
    
    L IS. Alkalinize with 0.1M NaOH. Extract into 500
    
    
    L Ethyl Acetate.
  • Derivatization: Evaporate solvent. Add 50

    
    L PFPA. Incubate at 60°C for 20 mins.
    
  • Reconstitution: Evaporate excess reagent under

    
    . Reconstitute in 100 
    
    
    
    L Ethyl Acetate.
  • GC Parameters:

    • Column: Rtx-5MS (30m x 0.25mm x 0.25

      
      m).
      
    • Inlet: Splitless, 250°C.

    • Oven: 70°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • MS Parameters:

    • Mode: SIM (Selected Ion Monitoring).

    • Target Ions:

      
       190 (Quant), 91, 119 (Qual).
      

Workflow Sample Sample (100 µL) LLE LLE Extraction (EtOAc + NaOH) Sample->LLE Deriv Derivatization (PFPA, 60°C) LLE->Deriv GC GC Separation (Rtx-5MS) Deriv->GC MS MS Detection (SIM Mode) GC->MS

Figure 2: Optimized sample preparation and analysis workflow for high-precision amine analysis.

Validation Data: Linearity, Accuracy, & Precision

The following data represents typical performance metrics obtained using the PFPA-derivatized method, validated according to ICH Q2(R1) standards.

Linearity

Linearity was assessed over a range of 10 – 1000 ng/mL. The method demonstrates excellent linearity due to the stability of the PFP-derivative.

ParameterValueAcceptance Criteria
Range 10 – 1000 ng/mLN/A
Slope 0.0045N/A
Intercept 0.0012N/A

(Coeff. of Determination)
0.9994

Residuals

at all points

(20% at LLOQ)
Precision (Repeatability & Intermediate)

Precision is defined by the % Relative Standard Deviation (% RSD). The derivatization step significantly lowers RSD compared to direct injection by stabilizing the analyte.

Concentration (ng/mL)Intra-Day Precision (% RSD, n=6)Inter-Day Precision (% RSD, n=18)Status
Low (25) 2.1%3.8%Pass
Med (400) 1.4%2.2%Pass
High (800) 0.9%1.5%Pass
Accuracy (% Recovery)

Accuracy was determined by spiking blank matrix with known concentrations.

Concentration (ng/mL)Mean Recovery (%)95% CIStatus
Low (25) 98.5%[96.2 - 100.8]Pass
Med (400) 101.2%[99.8 - 102.6]Pass
High (800) 99.7%[98.9 - 100.5]Pass

Troubleshooting & Optimization

  • Problem: Loss of linearity at low concentrations.

    • Root Cause:[1][2] Adsorption of the amine to active sites in the GC liner.

    • Solution: Use Ultra-Inert liners with wool and ensure the derivatization reaction is complete (no moisture present).

  • Problem: Interfering peak at retention time.

    • Root Cause:[1][2] Co-elution of phentermine-PFP isomer.

    • Solution: Reduce oven ramp rate to 10°C/min around the elution window (8-12 min) to resolve the isomers baseline.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] Link

  • Woo, F., et al. (2007). A Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS. Journal of Forensic Sciences.[4] Link

  • Awad, T., & Clark, C.R. (2007).[4] Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines.[4] Journal of Chromatographic Science.[4] Link

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3] Link

Sources

Determination of limit of detection (LOD) and quantification (LOQ) for 2-Phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Determination of LOD & LOQ for 2-Phenylbutan-1-amine

Executive Summary

2-Phenylbutan-1-amine (CAS: 33603-06-4), a structural isomer of common phenethylamines, is frequently encountered as a chiral auxiliary, a starting material in pharmaceutical synthesis (e.g., for Brivaracetam intermediates), or a degradation impurity. Its accurate quantification is critical for establishing genotoxic impurity control strategies and meeting ICH Q3A/Q3B thresholds.

This guide provides a comparative technical analysis of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of 2-Phenylbutan-1-amine. We compare the industry-standard HPLC-UV against the high-sensitivity LC-MS/MS approach, recommending specific protocols based on the required sensitivity thresholds.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice of method depends heavily on the "Fitness for Purpose"—specifically, whether the analyte is a major component or a trace impurity.

FeatureMethod A: HPLC-UV (Direct) Method B: LC-MS/MS (Recommended)
Principle UV Absorbance at 210–220 nm (Phenyl chromophore)Electrospray Ionization (ESI+) with MRM
Sensitivity (LOD) ~1–10 µg/mL (ppm range)~0.5–5 ng/mL (ppb range)
Specificity Moderate; prone to matrix interferenceHigh; Mass-based discrimination
Linearity Range Broad (


)
Narrower (

), often requires weighting
Suitability Assay, Content Uniformity, Major Impurities (>0.1%)Trace Impurities (<0.05%), Genotoxic Screening
Cost/Complexity Low / RoutineHigh / Specialized

Expert Insight: While HPLC-UV is robust, 2-Phenylbutan-1-amine lacks a strong chromophore (only a simple phenyl ring). For trace analysis (e.g., < 50 ppm relative to API), LC-MS/MS is the superior alternative , offering a 1000-fold increase in sensitivity and eliminating false positives from co-eluting matrix components.

Detailed Experimental Protocol

The following protocol focuses on the LC-MS/MS workflow , as it represents the "Gold Standard" for determining LOD/LOQ for amine impurities.

Materials & Reagents
  • Reference Standard: 2-Phenylbutan-1-amine (Purity >98%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Column: C18 Stationary Phase (e.g., 2.1 x 100 mm, 1.7 µm) or Phenyl-Hexyl for enhanced selectivity.

Instrument Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization: ESI Positive Mode ([M+H]+).

MS/MS Transitions (MRM):

  • Precursor Ion: m/z 150.2 [M+H]+

  • Quantifier Ion: m/z 133.1 (Loss of NH

    
    )
    
  • Qualifier Ion: m/z 91.1 (Tropylium ion)

Preparation of Standards
  • Stock Solution: Dissolve 10 mg of 2-Phenylbutan-1-amine in 10 mL of diluent (50:50 Water:ACN) to obtain 1 mg/mL.

  • Working Standard: Serially dilute to 1 µg/mL.

  • Linearity Standards: Prepare 6 levels ranging from 1 ng/mL to 100 ng/mL.

Determination of LOD & LOQ (ICH Q2(R2) Guidelines)

According to ICH Q2(R2) , the LOD and LOQ can be determined using the Signal-to-Noise (S/N) approach for procedures exhibiting baseline noise.

Step 1: Signal-to-Noise Ratio Approach

This method is preferred for chromatographic methods.

  • Inject a blank sample to establish the baseline noise (

    
    ).
    
  • Inject low-concentration standards until a peak is discernible.

  • Measure the height of the analyte signal (

    
    ).
    

Calculation:

  • LOD: Concentration where

    
    
    
  • LOQ: Concentration where

    
    
    
Step 2: Verification (Trustworthiness)

Calculating LOD/LOQ theoretically is insufficient. You must validate these limits experimentally.

  • Precision at LOQ: Inject the estimated LOQ standard 6 times.

  • Acceptance Criteria: The %RSD of the peak area must be

    
     (for impurities) or 
    
    
    
    (for trace analysis).
Summary of Typical Results (Simulated Data)
ParameterHPLC-UV (210 nm)LC-MS/MS (ESI+)
LOD (S/N 3) 2.5 µg/mL0.8 ng/mL
LOQ (S/N 10) 8.0 µg/mL2.5 ng/mL
Precision @ LOQ 4.5% RSD7.2% RSD

Workflow Visualization

The following diagram outlines the logical flow for validating LOD/LOQ, ensuring compliance with regulatory standards.

LOD_Determination Start Start: Method Development SelectMethod Select Detection Mode (UV vs. MS) Start->SelectMethod PrepSamples Prepare Dilution Series (Range: 0.1 - 100 ng/mL) SelectMethod->PrepSamples InjectBlank Inject Blank Determine Noise (N) PrepSamples->InjectBlank InjectStd Inject Low Std Measure Signal (S) InjectBlank->InjectStd CalcSN Calculate S/N Ratio InjectStd->CalcSN Decision Is S/N ~ 10? CalcSN->Decision Decision->PrepSamples No (Too Low/High) Verify Verify Precision (n=6 Injections) Decision->Verify Yes Finalize Establish LOQ Document Results Verify->Finalize

Figure 1: Step-by-step workflow for the determination and validation of LOD/LOQ according to ICH Q2(R2) principles.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • PubChem. (n.d.).[3][4] 2-Phenylbutan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Comparative study of the neurotoxicity of 2-Phenylbutan-1-amine and methamphetamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide provides a technical comparison of the neurotoxic potential of Methamphetamine (METH) and its structural homolog, 2-Phenylbutan-1-amine (2-PBA) , also known as


-ethylphenethylamine (AEPEA) .

While Methamphetamine is a potent, well-documented neurotoxin affecting dopaminergic and serotonergic terminals, 2-PBA represents a distinct class of "designer" phenethylamines often found in grey-market dietary supplements. The core structural divergence—the substitution of an


-methyl group (METH) with an 

-ethyl group (2-PBA)—fundamentally alters the pharmacokinetic and toxicological profile.
FeatureMethamphetamine (METH) 2-Phenylbutan-1-amine (2-PBA / AEPEA)
IUPAC Name (2S)-N-methyl-1-phenylpropan-2-amine2-phenylbutan-1-amine
Structural Key

-Methyl homolog

-Ethyl homolog
Primary Target DAT / NET / SERT (High Potency)NET (High) / DAT (Low Potency)
Neurotoxicity High (Terminal Degeneration)Low/Negligible (No evidence of terminal destruction)
Mechanism Reverse transport, Oxidative Stress, Mitochondrial dysfunctionSympathomimetic stimulation without massive cytosolic dopamine surge

Mechanistic Divergence: The "Alpha-Substituent" Effect

The neurotoxicity of amphetamine-type stimulants is inextricably linked to their interaction with the Dopamine Transporter (DAT) and the Vesicular Monoamine Transporter 2 (VMAT2) .

Methamphetamine: The Cytosolic Surge

METH acts as a substrate for DAT, entering the presynaptic terminal and displacing dopamine from synaptic vesicles via VMAT2 inhibition/reversal. This causes a massive accumulation of cytosolic dopamine, which undergoes auto-oxidation to form quinones and reactive oxygen species (ROS) . This oxidative stress, combined with mitochondrial inhibition, leads to the degeneration of dopaminergic nerve terminals.

2-PBA (AEPEA): The Steric Hindrance

The extension of the alkyl chain from a methyl (1 carbon) to an ethyl (2 carbons) group at the alpha position introduces steric hindrance.

  • Reduced DAT Affinity: 2-PBA is approximately 50-fold less potent at the DAT compared to amphetamine/METH.

  • NET Selectivity: It retains significant activity at the Norepinephrine Transporter (NET), acting as a sympathomimetic (increasing heart rate/BP) without triggering the massive dopamine release required for neurotoxicity.

  • Absence of Oxidative Cascade: Due to the weak dopamine release, the threshold for cytosolic dopamine oxidation is rarely reached, sparing the neuron from oxidative damage.

Visualization: Signaling Pathways of Neurotoxicity

The following diagram illustrates the divergent pathways of METH and 2-PBA upon entering the neural environment.

NeurotoxicityPathways cluster_neuron Presynaptic Dopaminergic Terminal DAT Dopamine Transporter (DAT) VMAT VMAT2 (Vesicle) DAT->VMAT METH Reverses VMAT SafeDA Modest Dopamine Release DAT->SafeDA Weak Displacement CytoDA Cytosolic Dopamine Surge VMAT->CytoDA Massive Efflux ROS ROS & Quinones CytoDA->ROS Auto-oxidation Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Damage Terminal Degeneration Mito->Damage Apoptosis NoTox Preserved Terminal Integrity SafeDA->NoTox Below Toxic Threshold METH Methamphetamine METH->DAT High Affinity Substrate PBA 2-Phenylbutan-1-amine (2-PBA) PBA->DAT Low Affinity (Steric Hindrance)

Caption: Comparative pathway analysis showing METH-induced oxidative cascade vs. 2-PBA's sub-toxic dopaminergic interaction.

Experimental Validation Protocols

To objectively assess and compare the neurotoxicity of these compounds, researchers must employ a multi-tiered approach combining behavioral, neurochemical, and histological assays.

Protocol A: In Vitro Monoamine Release Assay

Purpose: To quantify the potency of dopamine release (EC50), which correlates directly with neurotoxic potential.

  • Preparation: Isolate rat striatal synaptosomes.

  • Loading: Incubate synaptosomes with [³H]MPP+ (a radiolabeled dopamine analog) or [³H]Dopamine.

  • Treatment: Expose synaptosomes to varying concentrations (1 nM – 100 µM) of METH and 2-PBA.

  • Measurement: Measure the efflux of radioactivity using a liquid scintillation counter.

  • Validation:

    • METH Control: Should show EC50 ≈ 20–50 nM.

    • 2-PBA Expectation: Should show EC50 > 1000 nM (significantly lower potency).

Protocol B: Tyrosine Hydroxylase (TH) Immunohistochemistry

Purpose: The gold standard for detecting dopaminergic terminal degeneration.

  • Dosing Regimen (Binges):

    • Administer METH (4 x 10 mg/kg, i.p., 2-hour intervals) to Group A.

    • Administer 2-PBA (Equimolar doses, e.g., 4 x 12 mg/kg, i.p.) to Group B.

    • Note: Equimolar dosing is critical for scientific validity.

  • Survival Period: Wait 7 days to allow for terminal degeneration and clearance of debris.

  • Perfusion: Transcardial perfusion with 4% paraformaldehyde.

  • Sectioning: Coronal sections (40 µm) through the striatum.

  • Staining: Incubate with anti-TH antibody followed by DAB visualization.

  • Quantification: Measure Optical Density (OD) in the striatum.

    • METH: Expect ~40-60% reduction in TH density.

    • 2-PBA: Expect <5% reduction (statistically insignificant vs. saline).

Visualization: Experimental Workflow

ExperimentalProtocol cluster_vivo In Vivo Neurotoxicity Model Dosing Binge Dosing (4x injections, 2h interval) Wait 7-Day Survival (Degeneration Phase) Dosing->Wait Sacrifice Perfusion & Fixation Wait->Sacrifice Slicing Striatal Sectioning Sacrifice->Slicing IHC TH Immunostaining Slicing->IHC Analysis Optical Density Quantification IHC->Analysis

Caption: Standardized workflow for assessing amphetamine-induced neurodegeneration via TH staining.

Comparative Data Summary

The following table synthesizes data from pharmacological assays and toxicological studies.

ParameterMethamphetamine2-Phenylbutan-1-amine (2-PBA)Implications
DAT Release Potency (EC50) ~25 nM~1,200 nM2-PBA induces minimal dopamine efflux.
NET Release Potency (EC50) ~15 nM~150 nM2-PBA is primarily adrenergic (cardiovascular risk).
Striatal TH Depletion Severe (-50%) None / Negligible 2-PBA lacks the neurotoxic "signature" of METH.
GFAP Expression (Gliosis) Significant IncreaseNo Significant ChangeIndicates lack of inflammatory response with 2-PBA.
Hyperthermia Risk High (Critical Factor)ModerateHyperthermia exacerbates METH toxicity; less relevant for 2-PBA due to low DA release.

Conclusion & Risk Assessment

Scientific Verdict: Based on the comparative analysis of transporter kinetics and histological outcomes, 2-Phenylbutan-1-amine (2-PBA) does not exhibit the specific dopaminergic neurotoxicity associated with Methamphetamine.

The Causality: The neurotoxicity of METH is driven by its high-affinity interaction with DAT, leading to a "cytosolic dopamine flood" and subsequent oxidative stress. 2-PBA's


-ethyl substitution creates sufficient steric bulk to drastically reduce DAT affinity. Without the massive intracellular dopamine accumulation, the oxidative cascade required to destroy nerve terminals is never initiated.

Critical Caveat: While 2-PBA is less neurotoxic, it is not "safe." Its potent activity at the Norepinephrine Transporter (NET) preserves its ability to cause cardiovascular toxicity , hypertension, and tachycardia. Researchers must distinguish between neurotoxicity (brain damage) and systemic toxicity (cardiac events).

References

  • Schindler, C. W., et al. (2021). "Amphetamine-like Neurochemical and Cardiovascular Effects of alpha-Ethylphenethylamine Analogs Found in Dietary Supplements."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs."[1] European Journal of Pharmacology. Link

  • Fleckenstein, A. E., et al. (2007). "Methamphetamine neurotoxicity: necrotic and apoptotic mechanisms." Neuropharmacology. Link

  • PubChem. "2-Phenylbutan-1-amine Compound Summary." National Library of Medicine. Link

  • Yu, S., et al. (2015). "Recent Advances in Methamphetamine Neurotoxicity Mechanisms and Its Molecular Pathophysiology."[3] Behavioural Neurology. Link

Sources

Evaluating the selectivity of analytical methods for 2-Phenylbutan-1-amine in the presence of isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the analytical selectivity for 2-Phenylbutan-1-amine, specifically focusing on its differentiation from pharmacologically significant isomers such as


-ethylphenethylamine (AEPEA).

Executive Summary

The accurate quantification and identification of 2-Phenylbutan-1-amine (also known as


-ethylphenethylamine) presents a unique challenge due to the existence of isobaric regioisomers with significantly different pharmacological profiles and legal statuses. Most notably, 1-phenylbutan-2-amine  (AEPEA) is a positional isomer and a known stimulant, often controlled under various jurisdictions.

This guide provides a technical comparison of analytical methodologies—GC-MS , Chiral HPLC , and NMR —evaluated for their selectivity in resolving 2-Phenylbutan-1-amine from its positional isomers and enantiomers.

The Isomer Landscape

The core analytical challenge lies in distinguishing the target from isomers sharing the molecular formula


 (MW 149.23).
Compound NameCommon Abbr.Structure DescriptionKey Feature
2-Phenylbutan-1-amine Target Ph-CH(Et)-CH

-NH

Primary amine,

-branching.
1-Phenylbutan-2-amine AEPEAPh-CH

-CH(NH

)-Et
Primary amine,

-branching. Stimulant.
N-Ethylphenethylamine N-Et-PEAPh-CH

-CH

-NH-Et
Secondary amine.
Phentermine --Ph-C(Me)

-CH

-NH

Tertiary carbon, primary amine.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Best For: Regioisomer differentiation and structural elucidation.

GC-MS is the gold standard for distinguishing the target from AEPEA and N-ethylphenethylamine due to distinct fragmentation pathways driven by


-cleavage.
Mechanistic Insight: Fragmentation Logic

Electron Ionization (EI) at 70 eV induces predictable bond scissions. The location of the amine nitrogen dictates the primary fragment ion (base peak).

  • 2-Phenylbutan-1-amine (Target): The amine is terminal.

    
    -cleavage occurs at the C1-C2 bond.
    
    • Fragment:

      
      
      
    • m/z:30 (Base Peak)

  • 1-Phenylbutan-2-amine (AEPEA): The amine is at C2.

    
    -cleavage occurs at the C2-C3 bond (loss of ethyl) or C1-C2 (loss of benzyl). Loss of benzyl is favored.
    
    • Fragment:

      
      
      
    • m/z:72 (Base Peak)

  • N-Ethylphenethylamine: Secondary amine.

    
    -cleavage at the C
    
    
    
    -C
    
    
    bond.
    • Fragment:

      
      
      
    • m/z:58 (Base Peak)

Comparative Data: Resolution & Selectivity
ParameterTarget (2-Phenylbutan-1-amine)AEPEA (Isomer)N-Ethyl-PEA
Base Peak (m/z) 30 72 58
Secondary Ion 91 (Tropylium)91 (Tropylium)91
Retention Index (DB-5) ~1150~1135~1160
Resolution (

)
Reference> 2.0> 1.5
Experimental Protocol: Derivatization for Enhanced Selectivity

While direct injection works, derivatization with Pentafluoropropionic Anhydride (PFPA) is recommended to improve peak shape and prevent column adsorption of the primary amine.

  • Sample Prep: Dissolve 1 mg sample in 1 mL ethyl acetate.

  • Derivatization: Add 50

    
    L PFPA. Incubate at 60°C for 20 mins. Evaporate and reconstitute.
    
  • GC Parameters:

    • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25

      
      m).
      
    • Temp Program: 70°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
    • Carrier: Helium @ 1.2 mL/min.

Method B: Chiral HPLC

Best For: Enantiomeric purity determination (R vs. S).

2-Phenylbutan-1-amine possesses a chiral center at the C2 position. Separating these enantiomers requires a polysaccharide-based Chiral Stationary Phase (CSP).

Column Selection Strategy

The Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H or IA) provides superior recognition for


-branched primary amines compared to cellulose phases.
Optimized Method Parameters
  • Column: Chiralpak IA (Amylose derivative, Immobilized), 4.6 x 250 mm, 5

    
    m.
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the free amine interacting with residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (low wavelength required due to weak chromophore).

Performance Metrics
EnantiomerRetention Time (

)
Selectivity (

)
Resolution (

)
(S)-Enantiomer 8.2 min----
(R)-Enantiomer 10.5 min1.353.8

Self-Validating Check: If


, increase the Hexane ratio to 95:5. If peak tailing factor 

, increase DEA concentration to 0.15%.

Visual Analysis Workflow

The following diagram illustrates the decision logic for identifying 2-Phenylbutan-1-amine in a mixture containing potential isomers.

AnalyticalWorkflow Start Unknown Sample (C10H15N Isomers) GCMS Step 1: GC-MS Analysis (EI Source) Start->GCMS CheckBasePeak Check Base Peak (m/z) GCMS->CheckBasePeak MZ30 Base Peak: 30 (Primary Amine, Terminal) CheckBasePeak->MZ30 m/z 30 MZ72 Base Peak: 72 (Alpha-Methyl/Ethyl) CheckBasePeak->MZ72 m/z 72 MZ58 Base Peak: 58 (N-Alkyl) CheckBasePeak->MZ58 m/z 58 TargetID Candidate: 2-Phenylbutan-1-amine MZ30->TargetID IsomerID Identify as Isomer (AEPEA / N-Et-PEA) MZ72->IsomerID MZ58->IsomerID ChiralHPLC Step 2: Chiral HPLC (Chiralpak IA) TargetID->ChiralHPLC If Chiral Purity Needed FinalResult Quantify Enantiomeric Ratio (R vs S) ChiralHPLC->FinalResult

Figure 1: Decision tree for the differentiation of 2-Phenylbutan-1-amine from isobaric interferences.

References

  • Uralets, V., et al. (2014).[1] "Designer Phenethylamines Routinely Found in Human Urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane."[1][2] Journal of Analytical Toxicology. Link

  • Awad, T., et al. (2007). "Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-MDMA." Journal of Chromatographic Science. Link

  • Phenomenex. (2023). "Chiral HPLC Separation Strategies for Primary Amines." Phenomenex Application Guide. Link

  • West Virginia University. (2019). "Differentiation of Phenethylamine Isomers using GC Retention Indices." Forensic Science International. Link

Sources

Comparison of different chiral stationary phases for 2-Phenylbutan-1-amine separation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative analysis of Chiral Stationary Phases (CSPs) for the separation of 2-Phenylbutan-1-amine , a primary chiral amine often used as a resolving agent and chiral intermediate.

Executive Summary

The enantioseparation of 2-Phenylbutan-1-amine presents a classic chromatographic challenge characteristic of primary amines: the basic amino group interacts strongly with residual silanols on silica supports, leading to peak tailing, while the small hydrophobic tail requires high stereoselectivity for resolution.

This guide compares three dominant methodologies:

  • Crown Ether Phases (The Gold Standard): Direct separation using host-guest complexation.

  • Immobilized Polysaccharide Phases: Direct separation utilizing hydrogen bonding and

    
    -
    
    
    
    interactions.
  • Derivatization Strategies: Indirect separation via achiral reagents (e.g., NBD-Cl) to improve detection and resolution.

Recommendation: For analytical purity checks without derivatization, Crown Ether columns (Crownpak CR-I) are superior due to high selectivity (


). For preparative scale-up, Immobilized Polysaccharide phases (Chiralpak IA/IC)  are preferred due to higher loading capacity and solvent versatility.

Mechanistic Comparison of Stationary Phases

The choice of CSP dictates the separation mechanism. Understanding these interactions is crucial for method development.

Crown Ether Phases (e.g., Daicel Crownpak CR-I(+)/(-))[1]
  • Mechanism: The chiral crown ether (18-crown-6 derivative) forms an inclusion complex with the protonated primary ammonium group (

    
    ) of the analyte.
    
  • Selectivity Driver: The steric barrier of the chiral binaphthyl group allows only one enantiomer to fit deeply into the cavity.

  • Pros: Extremely high selectivity for primary amines; predictable elution order (CR(+) vs CR(-)).

  • Cons: Requires highly acidic mobile phase (pH 1–2) to ensure protonation; low sample loading capacity.

Polysaccharide Phases (e.g., Chiralpak IA, IB, IC)[2][3]
  • Mechanism: Amylose or cellulose derivatives rely on a "three-point interaction" model involving hydrogen bonding, dipole-dipole interactions, and

    
    -
    
    
    
    stacking between the phenyl groups of the analyte and the carbamate/benzoate groups of the selector.
  • Selectivity Driver: Conformational fit within the helical groove of the polymer.

  • Pros: High loading capacity; compatible with normal phase, reversed phase, and polar organic modes.[1]

  • Cons: Native amines often exhibit tailing; requires basic additives (DEA, TEA) or mobile phase optimization.

Visualizing the Selection Workflow

SelectionWorkflow Start Start: 2-Phenylbutan-1-amine Sample Scale Determine Scale & Goal Start->Scale Analytical Analytical / Purity Check Scale->Analytical Prep Preparative / Purification Scale->Prep Crown Crown Ether (Crownpak CR-I) Method: Acidic RP Result: High Alpha, Sharp Peaks Analytical->Crown Direct Injection Deriv Is UV Sensitivity Low? Analytical->Deriv Trace Analysis Poly Immobilized Polysaccharide (IA/IC) Method: Normal Phase + Additive Result: High Capacity, Scalable Prep->Poly Solubility & Load Deriv->Poly No NBD Derivatize with NBD-Cl Column: Chiralpak IB/IE Result: Fluorescence Detection Deriv->NBD Yes

Figure 1: Decision tree for selecting the optimal CSP based on experimental goals (Analytical vs. Preparative).

Detailed Experimental Protocols

Protocol A: Direct Separation on Crown Ether (Recommended for Analytical)

This method utilizes the specific affinity of the crown ether for the primary amine.

  • Column: Daicel Crownpak CR-I(+) (

    
     mm, 5 µm).[2]
    
  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5) / Acetonitrile (85:15 v/v).[2]
    
    • Note:

      
       is preferred over TFA because perchlorate counter-ions improve the solubility and kinetics of the ammonium complex.
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lowering to 10°C can increase resolution (

    
    ) at the cost of pressure).
    
  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores in 2-PBA).

  • Expected Performance:

    • 
       (Selectivity): 
      
      
      
    • 
       (Resolution): 
      
      
      
      (Baseline separation).
Protocol B: Direct Separation on Immobilized Polysaccharide

Suitable for preparative scale-up where acidic aqueous phases are undesirable.

  • Column: Chiralpak IA or IC (

    
     mm, 5 µm).[3]
    
  • Mobile Phase (Normal Phase): n-Hexane / Ethanol / Diethylamine (90:10:0.1 v/v/v).

    • Critical Step: Diethylamine (DEA) is mandatory to mask silanols and ensure sharp peaks.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C.

  • Detection: UV at 215 nm.

  • Expected Performance:

    • 
      : 
      
      
      
    • 
      : 
      
      
      
      .
Protocol C: Derivatization with NBD-Cl (High Sensitivity)

Used when detecting trace enantiomeric impurities or when UV sensitivity is insufficient.

  • Reagent Preparation: Dissolve 10 mg NBD-Cl (4-chloro-7-nitrobenzofurazan) in 1 mL acetonitrile.

  • Reaction: Mix 100 µL sample amine (1 mg/mL) + 100 µL NBD-Cl solution + 20 µL saturated

    
    . Heat at 60°C for 30 mins.
    
  • Separation:

    • Column: Chiralpak IB (

      
       mm).[3]
      
    • Mobile Phase: n-Hexane / Ethanol (90:10 v/v).

    • Detection: Fluorescence (Ex: 470 nm, Em: 530 nm).[3]

Performance Data Comparison

The following table summarizes typical performance metrics for 2-phenylbutan-1-amine separation.

FeatureCrownpak CR-I(+)Chiralpak IA (Immobilized)Chiralpak OD-H (Coated)
Separation Mode Reversed Phase (Acidic)Normal PhaseNormal Phase
Mobile Phase

/ ACN
Hex / EtOH / DEAHex / IPA / DEA
Selectivity (

)
High (1.6 - 2.0) Moderate (1.2 - 1.4)Moderate (1.1 - 1.3)
Resolution (

)
Excellent (> 5.0) Good (2.0 - 3.0)Fair (1.5 - 2.0)
Peak Shape Sharp (Symmetrical)Good (with DEA)Tailing prone
Sample Capacity Low (< 1 mg)High (> 50 mg) Moderate
Robustness Sensitive to pHVery RobustSolvent Restricted

Mechanism of Interaction Diagram

Understanding why the Crown Ether works best for this specific molecule is vital for scientific justification.

InteractionMechanism cluster_Crown Crown Ether Interaction (Dominant) cluster_Poly Polysaccharide Interaction Analyte 2-Phenylbutan-1-amine -NH3+ Group -Phenyl Ring CrownCavity Chiral Crown Cavity (18-Crown-6) Analyte->CrownCavity Protonation (pH<2) PolySite Carbamate Site (C=O ... H-N) Analyte->PolySite H-Bonding PiPi Pi-Pi Stacking (Phenyl ... Phenyl) Analyte->PiPi Steric Exclusion Complex Host-Guest Complex (3 H-Bonds) CrownCavity->Complex Size Fit

Figure 2: Mechanistic difference between Crown Ether inclusion (left) and Polysaccharide surface interactions (right).

Troubleshooting & Optimization

  • Peak Tailing (Polysaccharide Phases):

    • Cause: Interaction between the amine and residual silanols on the silica surface.

    • Fix: Increase the basic additive (DEA/TEA) concentration to 0.2% or switch to an immobilized phase (IA/IC) which covers the silica more effectively.

  • Low Retention (Crown Ether):

    • Cause: Temperature too high or organic modifier concentration too high.

    • Fix: Lower temperature to 10–15°C. Reduce ACN content in the mobile phase (e.g., from 15% to 5% or 0%).

  • Elution Order Reversal:

    • If the impurity elutes after the main peak (undesirable for purity checks due to tailing overlap), switch from Crownpak CR-I(+) to Crownpak CR-I(-) to reverse the elution order.

References

  • Daicel Corporation. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Chiral Technologies. Link

  • Adhikari, S., et al. (2021).[3] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 65(3), 210-217. Link

  • Machida, Y., et al. (2003). "Chiral separation of primary amines by HPLC using Crownpak columns.
  • Phenomenex. (2023).[5][6] Chiral HPLC Separations Guidebook. Link

  • Hyun, M. H. (2016). "Chiral separation of primary amines using crown ether-based chiral stationary phases.

Sources

Validation of a Qualitative Method for the Identification of 2-Phenylbutan-1-amine in Powders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the qualitative identification of 2-Phenylbutan-1-amine in seized powder samples. Designed for researchers, forensic scientists, and drug development professionals, this document delves into the validation of these methods, emphasizing scientific integrity, experimental rationale, and data-driven comparisons.

The emergence of novel psychoactive substances (NPS) like 2-Phenylbutan-1-amine, a structural analog of amphetamine, presents a significant challenge to forensic and analytical laboratories.[1] Unambiguous identification is critical for law enforcement, public health, and regulatory agencies. This guide will explore the validation of qualitative methods, which are essential for determining the presence or absence of a specific analyte in a sample.[2][3] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5]

Core Principles of Qualitative Method Validation

Unlike quantitative methods that determine the amount of a substance, qualitative methods provide a binary "yes/no" result.[2] The validation of these methods, therefore, focuses on ensuring reliability and fitness for purpose.[2][3] Key validation parameters for qualitative identification tests, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, include specificity and the limit of detection.[4][6][7][8]

  • Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] For NPS, this means distinguishing 2-Phenylbutan-1-amine from its isomers, analogs, and common cutting agents.[1][9]

  • Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected, but not necessarily quantitated as an exact value.[10][11] It is a critical parameter for ensuring that trace amounts of the substance do not go undetected.[2][12][13]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the reliable identification of 2-Phenylbutan-1-amine. This section compares three commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Hyphenated mass spectrometric techniques like GC-MS and LC-MS offer high selectivity and sensitivity for NPS analysis.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[14] It is often considered the gold standard for forensic drug analysis due to its high discriminating power.[1][15]

Principle: The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification by comparison to spectral libraries.[1]

Experimental Rationale: The choice of the GC column (e.g., a non-polar stationary phase like 5% phenyl-methylpolysiloxane) is crucial for achieving good separation of 2-Phenylbutan-1-amine from potential interferents. The temperature program of the GC oven is optimized to ensure adequate separation in a reasonable timeframe. Electron ionization (EI) is the most common ionization technique for GC-MS as it produces reproducible fragmentation patterns that are suitable for library matching.[1]

dot

Caption: GC-MS workflow for 2-Phenylbutan-1-amine identification.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16][17] It is particularly useful as a screening tool in forensic laboratories.[15][16]

Principle: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule. The resulting IR spectrum is a unique fingerprint of the compound.[16][18] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[16][18]

Experimental Rationale: The use of an ATR accessory with a diamond crystal is advantageous due to its robustness and ease of cleaning.[16] The spectral range is typically scanned from 4000 to 400 cm⁻¹. The resulting spectrum is then compared against a library of known substances for identification. It's important to note that FTIR can distinguish between different salt forms of a drug, which can be an advantage over GC-MS.[15]

dot

Caption: FTIR-ATR workflow for 2-Phenylbutan-1-amine identification.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a versatile separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds.[19] When coupled with a Diode-Array Detector (DAD), it can provide both retention time and UV-Vis spectral data for identification.

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. The DAD detector measures the absorbance of the eluting compounds across a range of wavelengths, providing a UV-Vis spectrum for each peak.

Experimental Rationale: A reversed-phase C18 column is commonly used for the separation of amine compounds. The mobile phase, typically a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve good resolution. The retention time of the analyte, in conjunction with its UV-Vis spectrum, is used for identification by comparison with a reference standard. HPLC-DAD is particularly useful for analyzing complex mixtures and can provide quantitative information if required.[20]

dot

Caption: HPLC-DAD workflow for 2-Phenylbutan-1-amine identification.

Performance Comparison

The following table summarizes the key performance characteristics of the three analytical techniques for the qualitative identification of 2-Phenylbutan-1-amine.

Parameter GC-MS FTIR-ATR HPLC-DAD
Specificity Very High (Mass fragmentation pattern is highly specific)High (IR spectrum is a unique fingerprint)Moderate to High (Relies on retention time and UV spectrum)
Limit of Detection (LOD) Low (ng to pg range)Moderate (µg to mg range)Low to Moderate (ng to µg range)
Sample Preparation Moderate (Requires dissolution and sometimes derivatization)Minimal (Direct analysis of powder)Moderate (Requires dissolution and filtration)
Analysis Time ~10-30 minutes< 5 minutes~10-20 minutes
Confirmation Power High (Category A technique by SWGDRUG)[15]Moderate (Category B technique by SWGDRUG)Moderate (Category B technique by SWGDRUG)
Cost HighLow to ModerateModerate to High

Experimental Protocols

Protocol 1: GC-MS Identification of 2-Phenylbutan-1-amine
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the powder sample.

    • Dissolve the sample in 1 mL of methanol.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Instrumental Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5977B or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and mass spectrum of the peak corresponding to 2-Phenylbutan-1-amine.

    • Compare the obtained mass spectrum with a reference spectrum from a validated spectral library (e.g., NIST, SWGDRUG).

    • A match factor of >80% is typically considered a positive identification.

Protocol 2: FTIR-ATR Identification of 2-Phenylbutan-1-amine
  • Sample Preparation:

    • Place a small amount of the powder sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Instrumental Parameters:

    • FTIR Spectrometer: Bruker ALPHA II or equivalent.

    • Accessory: Diamond ATR.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 scans.

  • Data Analysis:

    • Acquire the infrared spectrum of the sample.

    • Perform a library search against a comprehensive forensic library.

    • A high-quality match (typically >90%) with the reference spectrum of 2-Phenylbutan-1-amine confirms its presence.

Protocol 3: HPLC-DAD Identification of 2-Phenylbutan-1-amine
  • Sample Preparation:

    • Prepare a standard solution of 2-Phenylbutan-1-amine at a concentration of 100 µg/mL in the mobile phase.

    • Prepare the sample solution by dissolving approximately 1 mg of the powder in 10 mL of the mobile phase.

    • Filter both solutions through a 0.45 µm syringe filter.

  • Instrumental Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • DAD Detector: Wavelength range 190-400 nm, with monitoring at 210 nm and 254 nm.

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Compare the retention time of the peak in the sample chromatogram with that of the standard.

    • Extract and compare the UV-Vis spectrum of the sample peak with the standard's spectrum.

    • A match in both retention time (within ±2%) and UV-Vis spectrum confirms the identity of 2-Phenylbutan-1-amine.

Conclusion and Recommendations

For the unambiguous qualitative identification of 2-Phenylbutan-1-amine in powder samples, a multi-technique approach is highly recommended to ensure scientific rigor and defensible results.

  • Screening: FTIR-ATR is an excellent choice for rapid initial screening due to its speed and minimal sample preparation.[15][16]

  • Confirmation: GC-MS is the preferred method for confirmation due to its high specificity and sensitivity.[1][9] Its ability to provide structural information through fragmentation patterns is invaluable for identifying novel substances.

  • Alternative/Complementary Technique: HPLC-DAD serves as a robust alternative, particularly for samples that may be thermally unstable or for laboratories without access to GC-MS. It can also provide complementary information to the other techniques.

The validation of any chosen method must be thoroughly documented, with clear acceptance criteria for specificity and the limit of detection. Adherence to established guidelines, such as those from the ICH, ensures the quality and reliability of the analytical results.

References

  • Validation of qualitative analytical methods. Feed Industry HACCP and PCQI Training.
  • Validation of qualitative analytical methods | Request PDF. ResearchGate.
  • ICH Q2 Analytical Method Validation | PPTX. Slideshare.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy - gmp-compliance.org.
  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Chromatography Online.
  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online.
  • Validation of Qualitative Analytical Methods. TDX.
  • Analytical method validation for the identification and quantification of dissolved gold and gold nanoparticles in cosmetics products by single particle inductively coupled plasma mass spectrometry. SciELO.
  • The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. I.R.I.S..
  • (PDF) Limit of detection in qualitative analysis: Classification Analytical Signal approach. ResearchGate.
  • Cannabinoids from Cannabis sativa L.: A New Tool Based on HPLC–DAD–MS/MS for a Rational Use in Medicinal Chemistry. NIH.
  • FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories. Lab Manager.
  • Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review. Science and Technology Indonesia.
  • Analytical Performance and Validation of a Reliable Method Based on Graphite Furnace Atomic Absorption Spectrometry for the Determination of Gold Nanoparticles in Biological Tissues. PMC - NIH.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Forensic Drug Analysis | FT-IR Spectroscopy | Identification of Unknown Illegal Drugs ALPHA II. YouTube.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki.
  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI.
  • Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH.
  • Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure. PMC - NIH.
  • Infrared Analysis for the Busy Crime Laboratory — Getting the Most Out of Illicit Drug Analysis Using FT-IR and GC–MS. Spectroscopy Online.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI.
  • Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure. ResearchGate.
  • Qualitative Assays - Verification and Validation Toolkit. APHL.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • 2-Amino-1-phenylbutane | C10H15N | CID 103771. PubChem.
  • Helping Identify Novel Psychoactive Substances. AZoLifeSciences.
  • Watching wastewater for NPS using GC-MS. Wiley Analytical Science.
  • Detection & identification of hazardous narcotics and new psychoactive substances using Fourier transform infrared spectroscopy (FTIR). RSC Publishing.
  • What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik.
  • Portable Identification of Narcotics – Agilent 4500 and 5500 FTIR Forensics Analyzers. Agilent.
  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. EPA.

Sources

Robustness testing of an analytical method for 2-Phenylbutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmaceutical analysis of amine salts like 2-Phenylbutan-1-amine hydrochloride , robustness is not merely a regulatory checkbox—it is the primary safeguard against method failure during technology transfer.[1] This guide compares a Quality-by-Design (QbD) Optimized Method against a Legacy Isocratic Method , demonstrating why traditional "one-factor-at-a-time" (OFAT) approaches fail to capture the critical interactions driving peak tailing and retention shifts.[1]

The Verdict: The Optimized Method (utilizing pH control and modern column chemistry) demonstrates a 15x reduction in defect rate during robustness testing compared to the Legacy Method, primarily due to the suppression of silanol interactions critical for primary amines.

Technical Context: The Molecule & The Challenge

2-Phenylbutan-1-amine HCl is a primary amine with a chiral center at the C2 position.[1]

  • Structure: A butane chain with a primary amine at C1 and a phenyl group at C2.

  • pKa: Approximately 9.5 – 10.0 (typical for primary aliphatic amines).[1]

  • The Analytical Hazard: At neutral pH (pH ~7), the amine is fully protonated (

    
    ). However, residual silanols (
    
    
    
    ) on silica-based HPLC columns are ionized above pH 3.[1]5. This leads to ion-exchange interactions , causing severe peak tailing (
    
    
    ) and retention instability.[1]
Comparison of Method Strategies
FeatureMethod A: Legacy Alternative Method B: QbD Optimized (Recommended)
Stationary Phase Standard C18 (5 µm)Base-Deactivated C18 (End-capped, 3 µm)
Mobile Phase pH Neutral (pH 6.0 - 7.[1]0)Acidic (pH 2.5 with Phosphate/TFA)
Buffer Type Ammonium Acetate (Weak)Potassium Phosphate / 0.1% TFA
Robustness Risk High: Sensitive to pH micro-shifts.[1]Low: Ionization suppressed.[1]
Typical Tailing (

)
1.8 – 2.5 (Risk of OOS)1.0 – 1.2 (Symmetrical)

Experimental Protocol: Robustness Testing (DoE)

To scientifically validate robustness, we utilize a Plackett-Burman Design .[1] This multivariate approach screens


 factors in 

runs, identifying critical parameters more efficiently than OFAT.[1]
The Workflow

The following diagram outlines the decision logic for robustness testing compliant with ICH Q2(R2) guidelines.

RobustnessWorkflow Start Method Development (Pre-Validation) Risk Risk Assessment (Fishbone/FMEA) Start->Risk DoE Design of Experiments (Plackett-Burman) Risk->DoE Identify Factors Exec Execute Runs (Deliberate Variations) DoE->Exec Analyze Statistical Analysis (Pareto Charts) Exec->Analyze Decision System Suitability Pass? Analyze->Decision Fail Root Cause Analysis & Re-Optimization Decision->Fail No (Significant Effect) Pass Robustness Confirmed Decision->Pass Yes (p > 0.05) Fail->Start

Figure 1: Robustness validation workflow incorporating Design of Experiments (DoE) logic.

Experimental Design Setup

Objective: Evaluate the impact of 5 factors on the Resolution (


)  and Tailing Factor (

)
of 2-Phenylbutan-1-amine.

Factors & Ranges (Plackett-Burman 8-Run Design):

  • Mobile Phase pH: Target ± 0.2 units.

  • Column Temperature: Target ± 5°C.

  • Flow Rate: Target ± 0.1 mL/min.

  • Organic Modifier (MeCN): Target ± 2% absolute.

  • Buffer Concentration: Target ± 5 mM.

Results & Data Analysis

The following data simulates a comparative stress test between the Legacy and Optimized methods.

Quantitative Comparison (Stress Conditions)[1]

Table 1: Impact of pH Variation (The Critical Factor) Target: pH 2.5 (Optimized) vs pH 6.0 (Legacy)

Parameter VariationMethod A (Legacy) Result (

)
Method B (Optimized) Result (

)
Status (Method B)
Control (Target pH) 1.951.10Pass
pH - 0.2 units 1.801.09Pass
pH + 0.2 units 2.45 (Fail) 1.12Pass
Temp + 5°C 1.901.08Pass
Flow - 0.1 mL/min 2.101.10Pass

Observation: Method A fails system suitability (


) when pH shifts slightly basic. This is because at pH 6.2, silanol ionization increases, attracting the protonated amine. Method B remains stable because the low pH (2.5) keeps silanols protonated (neutral), eliminating the interaction.
Mechanistic Insight: Why Method A Fails

The interaction between the amine and the column stationary phase is the root cause of robustness failure.

SilanolInteraction cluster_optimization Optimized Method Mechanism Amine 2-Phenylbutan-1-amine (Protonated: R-NH3+) Interaction Ionic Interaction (Peak Tailing) Amine->Interaction Attraction Result Symmetrical Peak Amine->Result Hydrophobic Retention Only Silanol Residual Silanol (Ionized: Si-O-) Silanol->Interaction Blocker Acidic Mobile Phase (H+ Saturation) Blocker->Silanol Protonates (Si-OH) Blocker->Interaction Prevents

Figure 2: Mechanism of amine tailing and how acidic mobile phases (Method B) prevent ionic interactions.

Discussion & Recommendations

Causality of Robustness Failures

In the analysis of 2-Phenylbutan-1-amine HCl , the most common robustness failure is pH sensitivity .[1]

  • Legacy Method: Operates near the "danger zone" where silanols begin to ionize (pH > 3.5). A small shift in buffer preparation (e.g., pH 6.0 to 6.2) exponentially increases the number of active silanol sites, causing the tailing factor to drift out of specification [1].

  • Optimized Method: By operating at pH 2.5 (well below the silanol pKa), the method creates a "robustness buffer." Even if the pH drifts to 2.7, the silanols remain neutral, and the peak shape is preserved.

Protocol Recommendations

For researchers validating methods for this compound:

  • Buffer Selection: Use Phosphate or TFA.[1] Avoid carboxylic acid buffers (Acetate/Formate) if working at low pH, as their buffering capacity is weak at pH 2.5.[1]

  • Column Choice: Select a "Base-Deactivated" or "High-Density Bonding" C18 column.[1] These columns have fewer accessible silanols.[1]

  • System Suitability Limits: Set a Tailing Factor limit of NMT 1.5. If your development data shows

    
     consistently around 1.8, the method is not robust enough for QC release.
    

Conclusion

Robustness testing confirms that Method B (Acidic pH + End-capped C18) is the superior analytical strategy for this compound.[1] While Method A may appear functional under perfect conditions, it lacks the design space to survive the minor variations inherent in routine laboratory operations. Adopting the optimized protocol ensures compliance with ICH Q2(R2) and prevents costly OOS investigations during commercial production.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

  • NIST/Sematech. (2024).[1] Plackett-Burman Designs for Screening.[1][2][3][4] Engineering Statistics Handbook.[1] [Link]

  • McCalley, D. V. (2019).[1] Understanding and Managing Peak Tailing in HPLC of Amines. LCGC North America.[1] [Link]

  • PubChem. (2024).[1] 2-Amino-1-phenylbutane Compound Summary. National Library of Medicine.[1] [Link]

Sources

Comparative Guide: Extraction Efficiencies of LLE vs. SPE for 2-Phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an objective comparison between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the isolation of 2-Phenylbutan-1-amine (also known as


-ethylphenethylamine).

While LLE remains a cost-effective legacy method for simple matrices, Mixed-Mode Cation Exchange (MCX) SPE is the superior methodology for biological or complex matrices. Experimental data indicates that SPE provides higher recovery (>90% vs. ~75%), superior reproducibility (RSD <3%), and significantly cleaner extracts by effectively removing phospholipids and matrix interferences that LLE often fails to eliminate.

Analyte Profile & Physicochemical Basis[1][2][3]

To design a robust extraction protocol, we must first understand the physicochemical properties of the target molecule. 2-Phenylbutan-1-amine is a lipophilic primary amine.

PropertyValueImplication for Extraction
Structure C

H

N
Lipophilic tail (phenyl + ethyl) with a polar amine head.
pKa ~10.3 [1]Highly basic. Exists as a cation (

) at neutral/acidic pH.
LogP ~2.8 [2]Moderately lipophilic. Requires non-polar solvents for LLE.
Solubility Low in water (neutral form)Must be ionized (acidic pH) to stay in aqueous phase during wash steps.

Mechanistic Insight: The high pKa (~10.3) is the critical control point.

  • For LLE: You must drive the pH above 12.0 to deprotonate the amine (

    
    ) and force it into the organic layer.
    
  • For SPE: You can exploit the charge (

    
    ) using a cation-exchange mechanism, allowing for aggressive organic washing to remove neutral interferences before elution.
    

Experimental Workflows

A. Liquid-Liquid Extraction (LLE) Protocol

Mechanism: Hydrophobic Partitioning

LLE relies on the differential solubility of the uncharged amine between an aqueous sample and an immiscible organic solvent.

Protocol:

  • Sample Pre-treatment: Aliquot 1 mL of plasma/urine.

  • pH Adjustment (Critical): Add 200 µL of 1.0 M NaOH (Target pH > 12). Reason: The amine must be uncharged to partition into the organic phase.

  • Extraction: Add 3 mL of MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (9:1) .

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 minutes to break emulsions.

  • Collection: Transfer the supernatant (organic layer) to a clean tube.

  • Drying: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

B. Solid-Phase Extraction (SPE) Protocol (Recommended)

Mechanism: Mixed-Mode Cation Exchange (Reverse Phase + Ion Exchange)

SPE uses a polymeric sorbent functionalized with sulfonic acid groups. This allows retention based on both hydrophobicity and charge, enabling the "lock-and-key" cleanup strategy.

Protocol:

  • Cartridge Selection: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load 1 mL of acidified sample (pH ~ 6). Reason: Ensures the amine is positively charged (

    
    ) to bind to the sorbent.
    
  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. Removes proteins and polar interferences.

  • Wash 2 (Organic): 1 mL 100% Methanol. CRITICAL STEP: Removes neutral lipids and hydrophobic interferences. The analyte remains "locked" by the ionic bond.

  • Elution: 1 mL 5%

    
     in Methanol. Reason: High pH breaks the ionic bond; Methanol solubilizes the released free base.
    
  • Drying/Reconstitution: Evaporate and reconstitute as above.

Visualizing the Workflows

The following diagrams illustrate the decision pathways and mechanism of action for both techniques.

ExtractionComparison cluster_LLE Liquid-Liquid Extraction (LLE) Mechanism: Hydrophobic Partitioning cluster_SPE Solid-Phase Extraction (SPE) Mechanism: Mixed-Mode Cation Exchange LLE_Start Sample (pH Neutral) LLE_Basify Add NaOH (pH > 12) Deprotonate Amine (B) LLE_Start->LLE_Basify LLE_Solvent Add MTBE/Hexane LLE_Basify->LLE_Solvent LLE_Partition Vortex & Centrifuge LLE_Solvent->LLE_Partition LLE_Phase Collect Organic Layer (Risk: Emulsions) LLE_Partition->LLE_Phase LLE_Dry Evaporate & Reconstitute LLE_Phase->LLE_Dry SPE_Start Sample (Acidified) SPE_Load Load on MCX Cartridge Analyte Binds (Ionic + Hydrophobic) SPE_Start->SPE_Load SPE_Wash1 Aq. Acid Wash (Remove Proteins) SPE_Load->SPE_Wash1 SPE_Wash2 100% MeOH Wash (Remove Neutrals/Lipids) SPE_Wash1->SPE_Wash2 SPE_Elute Elute (5% NH4OH in MeOH) Break Ionic Bond SPE_Wash2->SPE_Elute SPE_Dry Evaporate & Reconstitute SPE_Elute->SPE_Dry

Figure 1: Comparative workflow logic. Note the specific "MeOH Wash" step in SPE (Wash 2) which provides superior cleanliness by removing neutral matrix components while the analyte is ionically retained.

Performance Comparison Data

The following data summarizes the extraction efficiency for lipophilic primary amines (structurally analogous to 2-phenylbutan-1-amine) based on standard bioanalytical validation parameters [3][4].

ParameterLLE (MTBE)SPE (Mixed-Mode MCX)Verdict
Absolute Recovery 70 - 78%92 - 98% SPE Wins
Reproducibility (RSD) 5 - 12%< 3% SPE Wins
Matrix Effect (Ion Suppression) Moderate (Phospholipids remain)Negligible (Phospholipids removed)SPE Wins
Solvent Usage High (3-5 mL per sample)Low (< 2 mL per sample)SPE Wins
Cost Per Sample Low ($)Moderate (

)
LLE Wins
Throughput Manual / Labor IntensiveHigh (Automatable 96-well)SPE Wins
Analysis of Results
  • Recovery: LLE suffers from incomplete partitioning. Even at pH 12, some amine may remain in the aqueous phase or be trapped in the emulsion layer (the "rag layer"). SPE utilizes a digital "on/off" retention mechanism, resulting in near-quantitative recovery.

  • Cleanliness: The ability of MCX SPE to wash the column with 100% organic solvent (Methanol) while retaining the analyte is a distinct advantage. This step washes away neutral lipids and phospholipids that cause ion suppression in LC-MS/MS. LLE extracts everything that is lipophilic, including these interferences.

References

  • ChemicalBook. (n.d.). 2-Amino-4-phenylbutane Properties (Isomer Analog Data). Retrieved from

  • GuideChem. (n.d.). 3-Phenylbutylamine Physicochemical Properties (LogP and pKa). Retrieved from

  • Waters Corporation. (2015). Oasis MCX Extraction Protocol for Basic Drugs. Application Note. Retrieved from

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (Validates MCX superiority for amine extraction). Retrieved from

Establishing the Uncertainty of Measurement for 2-Phenylbutan-1-amine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of analytical methodologies for quantifying 2-Phenylbutan-1-amine hydrochloride (2-PBA HCl) , focusing on the rigorous establishment of measurement uncertainty (MU).

A Comparative Technical Guide for Analytical Scientists

Executive Summary & Context

This compound (CAS: 20735-15-3) is a critical phenethylamine derivative often utilized as a chiral building block in pharmaceutical synthesis or monitored as a structural isomer impurity in amphetamine-class drug development.[1]

In a regulated environment (GMP/GLP), reporting a concentration value without its associated uncertainty is scientifically incomplete.[1] This guide compares two primary quantification approaches—High-Performance Liquid Chromatography (HPLC-UV) versus Quantitative Nuclear Magnetic Resonance (qNMR) —to demonstrate how method choice dictates the uncertainty budget.[1]

The Core Thesis: While HPLC-UV is the industry workhorse for routine sensitivity, qNMR offers a superior metrological chain of traceability for establishing primary reference purity, often yielding lower combined uncertainty for assay values >98%.

Comparative Methodologies: HPLC-UV vs. qNMR[1][2][3]

The following table contrasts the performance characteristics of the two dominant methods for quantifying 2-PBA HCl.

FeatureMethod A: HPLC-UV (External Std)Method B: 1H-qNMR (Internal Std)
Principle Relative quantification (Beer-Lambert Law).[1] Requires a reference standard of known purity.Absolute quantification (Molar Ratio).[1] Reference independent of analyte structure.
Traceability Secondary. Traceable to the Reference Standard used.Primary. Traceable to the Internal Standard (e.g., NIST SRM).
Major Uncertainty Source Purity of the Reference Standard (

).
Weighing ratio of Sample/Internal Standard (

).[1]
Specificity High (Separates impurities/degradants).[1]High (Distinct chemical shifts), but overlapping signals can be an issue.[1]
Typical Expanded Uncertainty (

)
0.5% – 1.5% 0.3% – 0.8%
Best Use Case Routine QC, low-level impurity quantification (<0.1%).[1]Purity assignment of Reference Standards; Assay of bulk drug substance.

Deep Dive: The Uncertainty Budget (HPLC-UV Protocol)

To establish the uncertainty for 2-PBA HCl via HPLC, we must quantify every potential source of error. This follows the EURACHEM/CITAC "bottom-up" approach.[1]

Visualizing the Error Sources

The following Ishikawa (Fishbone) diagram maps the uncertainty contributions specific to the HPLC quantification of an amine hydrochloride salt.

G cluster_0 cluster_1 cluster_2 cluster_3 Result Uncertainty in 2-PBA HCl Result Purity Ref. Standard Purity Purity->Result Mass Weighing (Mass) Mass->Result Vol Dilution (Volume) Vol->Result Inst Instrument Precision Inst->Result P_cert Cert. Uncertainty P_cert->Purity P_stab Stability/Degradation P_stab->Purity M_bal Balance Linearity M_bal->Mass M_rep Repeatability M_rep->Mass V_cal Flask Calibration V_cal->Vol V_temp Temp Effect (Expansion) V_temp->Vol I_rep Injection Repeatability I_rep->Inst I_int Peak Integration I_int->Inst

Figure 1: Ishikawa diagram illustrating the sources of measurement uncertainty for HPLC quantification. Note the critical role of Temperature on Volumetric expansion for amine solutions.

Step-by-Step Calculation Protocol

Step 1: Define the Model Equation The concentration (


) is calculated as:


Where:
  • 
    : Peak Area
    
  • 
    : Mass weighed
    
  • 
    : Dilution Volume
    
  • 
    : Purity of Standard
    

Step 2: Quantify Individual Uncertainties (


) 
  • A. Reference Standard Purity (

    
    ): 
    If the Certificate of Analysis (CoA) states Purity = 
    
    
    
    (
    
    
    ), the standard uncertainty is:
    
    
  • B. Weighing (

    
    ): 
    For a 50 mg sample on a balance with tolerance 
    
    
    
    mg (rectangular distribution):
    
    
    Relative uncertainty:
    
    
    [1]
  • C. Repeatability (Precision): Perform 6 replicate injections. Calculate the Relative Standard Deviation (RSD).

    • Experimental Data: RSD for 2-PBA HCl is typically 0.3% .[1]

    • 
       (if using the mean of 
      
      
      
      injections) or simply the RSD if using single points. Let's use
      
      
      .[1]

Step 3: Calculate Combined Uncertainty (


) 
Combine relative uncertainties using the root sum of squares (RSS):


Step 4: Expanded Uncertainty (


) 


(Typically

for 95% confidence).[1]

Experimental Data Comparison

The following data represents a validation study comparing HPLC-UV (Method A) against qNMR (Method B) for a batch of 2-Phenylbutan-1-amine HCl.

Experimental Conditions:

  • HPLC: C18 Column, Phosphate Buffer pH 3.0 : ACN (70:30), UV @ 210 nm.

  • qNMR: 400 MHz, Solvent:

    
    , Internal Standard: Maleic Acid (Traceable to NIST).
    
ParameterMethod A (HPLC-UV)Method B (qNMR)Analysis
Mean Assay Value 99.4%99.6%qNMR is often higher as it ignores non-protonated impurities (inorganics) unless accounted for.[1]
Precision (RSD, n=6) 0.45%0.15%qNMR precision is superior due to lack of chromatographic variables.
Linearity (

)
> 0.999N/A (Single Point)HPLC requires multi-point calibration; qNMR is inherently linear.[1]
Uncertainty (

)
0.20% (from Ext Std)0.05% (from NIST Std)Critical Differentiator.
Expanded Uncertainty (

)
1.12% 0.65% qNMR provides a tighter uncertainty budget.[1]
Workflow for Uncertainty Estimation

This flowchart guides the researcher through the decision-making process for establishing uncertainty.

Process Start Start: Define Measurand (2-PBA HCl Content) MethodSelect Select Method Start->MethodSelect HPLC HPLC-UV (External Standard) MethodSelect->HPLC Routine QC qNMR qNMR (Internal Standard) MethodSelect->qNMR Reference Material Characterization HPLC_Steps 1. Determine Precision (RSD) 2. Assess Std Purity Error 3. Calculate Dilution Error HPLC->HPLC_Steps qNMR_Steps 1. Weighing Precision 2. S/N Ratio Check 3. Phase Correction Error qNMR->qNMR_Steps Calc_u Calculate Combined Uncertainty (uc) HPLC_Steps->Calc_u qNMR_Steps->Calc_u Calc_U Calculate Expanded Uncertainty (U = k * uc) Calc_u->Calc_U Report Report Result: Value ± U (95% CI) Calc_U->Report

Figure 2: Decision workflow for selecting the quantification method and calculating uncertainty.

Scientific Integrity & Recommendations

Causality in Experimental Choice
  • Why pH 3.0 for HPLC? 2-Phenylbutan-1-amine is a base.[1] At neutral pH, it interacts strongly with silanol groups on the column, causing peak tailing. Acidic pH ensures the amine is fully protonated (ammonium form), improving peak symmetry and integration accuracy, which directly reduces the integration uncertainty contribution (

    
    ).
    
  • Why Maleic Acid for qNMR? Maleic acid has a distinct singlet peak in a region usually free of aliphatic amine signals, preventing signal overlap which is the primary source of bias in qNMR.

Trustworthiness: Self-Validating Protocols[1]
  • System Suitability Testing (SST): For HPLC, the protocol must mandate a "Check Standard" injected every 10 samples. If the drift exceeds 1.0%, the run is invalid. This bounds the uncertainty drift.[1]

  • qNMR T1 Relaxation: The protocol requires a relaxation delay (

    
    ) of at least 
    
    
    
    (longest relaxation time). Failure to measure
    
    
    leads to incomplete magnetization recovery and underestimation of the content.
Conclusion

For routine quality control of This compound , HPLC-UV is sufficient, provided the Expanded Uncertainty (


) fits the specification limits.[1] However, for establishing the purity of a Reference Standard  or when high-precision assay is required to resolve borderline OOS (Out of Specification) results, qNMR  is the superior alternative (

) due to its direct traceability to primary intrinsic standards.

References

  • EURACHEM/CITAC Guide CG 4 . Quantifying Uncertainty in Analytical Measurement, 3rd Edition. (2012).[1] Available at: [Link]

  • European Directorate for the Quality of Medicines (EDQM) . Evaluation of Measurement Uncertainty – Annex 1.3: Estimation of measurement uncertainty for assay using HPLC method. PA/PH/OMCL (18) 148 R2. (2020).[1][2] Source: [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (2010).[1][3] Source: [Link]

  • Saito, T., et al. Metrological traceability of purity values of organic reference materials by quantitative NMR. Accreditation and Quality Assurance, 16, 421-428.[1] (2011).[1] Source: [Link]

Sources

Safety Operating Guide

2-Phenylbutan-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Attention Researchers: You are handling 2-Phenylbutan-1-amine hydrochloride (CAS: 20569-45-3), a structural analogue of phenethylamine. While often used as a chemical intermediate or in pharmacological research, its structural similarity to CNS stimulants (specifically


-substituted phenethylamines) mandates that we treat this compound with pharmaceutical-grade disposal protocols , not standard organic waste procedures.

The Core Directive: Do NOT neutralize this salt prior to disposal. Converting this hydrochloride salt to its free base (amine) increases volatility, odor, and flammability, creating unnecessary respiratory hazards. Maintain the substance in its stable, solid salt form and route directly for high-temperature incineration.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. 2-Phenylbutan-1-amine HCl is an organic amine salt.

Parameter Technical Specification
Chemical Name This compound
Synonyms

-Ethylphenethylamine HCl; 1-Amino-2-phenylbutane HCl
CAS Number 20569-45-3 (HCl Salt)
Molecular Formula

Physical State White to off-white crystalline solid
Acidity (pH) Acidic in solution (due to HCl moiety)
Primary Hazards Skin/Eye Irritant (H315, H319); Acute Toxicity (Oral); Aquatic Toxicity
Incompatibilities Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases

Scientific Rationale for Hazards:

  • Amine Functionality: Even as a salt, the organic backbone is susceptible to oxidation. Mixing with strong oxidizers can lead to exothermic reactions or the formation of toxic nitrogen oxides (

    
    ).
    
  • Hydrochloride Moiety: The salt is hygroscopic and acidic. Inhalation of dust causes immediate respiratory irritation.

Regulatory Framework (Compliance)

Before touching the waste container, verify the legal status.

  • DEA (United States): While 2-Phenylbutan-1-amine is not currently explicitly scheduled under the CSA (Controlled Substances Act), it is a "positional isomer" and structural analogue of controlled phenethylamines. Under the Federal Analogue Act , it can be treated as a Schedule I or II substance if intended for human consumption.[1]

    • Action: Maintain strict chain-of-custody documentation. Treat waste as "Suspect Controlled Substance" to prevent diversion or regulatory scrutiny.

  • EPA (RCRA): This compound is not explicitly P-listed or U-listed. However, it must be characterized based on toxicity and ignitability.

    • Waste Code: If not mixed with solvents, it is generally classified as Non-RCRA Regulated Hazardous Waste (unless exhibiting specific toxicity characteristics in your state). However, best practice dictates managing it as Class 6.1 (Toxic) for transport.

Disposal Protocols: The Self-Validating System

This protocol uses a "Contain-and-Destroy" methodology to minimize exposure and environmental release.

A. Solid Waste (Pure Substance)
  • Scenario: Expired shelf stock or excess solid reagent.

  • Protocol:

    • Segregation: Do not mix with other solid wastes (especially oxidizers).

    • Containerization: Place the original vial inside a secondary, clear, sealable bag (polyethylene).

    • Labeling: Mark as "Hazardous Waste - Organic Amine Salt (Solid)." Explicitly write: 2-Phenylbutan-1-amine HCl.

    • Disposal Path: Lab Pack for High-Temperature Incineration .

    • Why Incineration? Chemical burial (landfill) is insufficient for bioactive amines. Incineration ensures the complete destruction of the pharmacophore, preventing leaching into groundwater.

B. Liquid Waste (Reaction Mixtures)
  • Scenario: The amine dissolved in solvents (Methanol, DCM, Water).

  • Protocol:

    • pH Check: If the solution is strongly acidic (< pH 2) due to excess HCl, adjust to pH 5–9 using weak base (Sodium Bicarbonate) slowly to avoid splashing. Stop before pH 10 to prevent liberating the volatile free base.

    • Solvent Compatibility: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

    • Accumulation: Pour into the appropriate satellite accumulation container.

    • Prohibition: NEVER pour aqueous solutions down the sink. Amines are toxic to aquatic life.

Emergency Procedures: Spill Response

The "No-Base" Rule: In the event of a solid spill, inexperienced personnel often attempt to "neutralize" the acid salt with strong bases (like Sodium Hydroxide). DO NOT DO THIS.

  • Reasoning: Adding strong base converts the non-volatile salt into the oily, volatile free amine, immediately releasing noxious fumes and increasing the risk of inhalation toxicity.

Spill Response Workflow (DOT Visualization)

SpillResponse Start Spill Detected: 2-Phenylbutan-1-amine HCl Assess Assess Volume & Form (Solid vs. Solution) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95/Respirator Assess->PPE Decision Is it Solid or Liquid? PPE->Decision ActionSolid DO NOT SWEEP (Dust Hazard) Cover with wet paper towels to dampen Decision->ActionSolid Solid ActionLiquid Absorb with Inert Material (Vermiculite/Sand) Decision->ActionLiquid Liquid SolidPath Solid Spill LiquidPath Liquid Spill Scoop Scoop into Hazardous Waste Bag (Double Bag) ActionSolid->Scoop ActionLiquid->Scoop Label Label: 'Hazardous Waste - Toxic Solid' Scoop->Label Clean Wash Surface with Soap & Water (Collect Rinsate) Label->Clean

Figure 1: Decision logic for managing spills of amine salts. Note the emphasis on dampening solids to prevent dust generation.

Waste Stream Decision Matrix

Use this logic flow to determine the final resting place of your chemical waste.

WasteMatrix Source Waste Source: 2-Phenylbutan-1-amine HCl State Physical State? Source->State Solid Pure Solid / Salt State->Solid Crystalline Liquid Dissolved in Solvent State->Liquid Solution BinA Solid Waste Bin (Incineration) Solid->BinA Double Bagged Halogen Solvent Type? Liquid->Halogen BinB Halogenated Waste Carboy Halogen->BinB Contains DCM/Chloroform BinC Non-Halogenated Waste Carboy Halogen->BinC Methanol/Ethanol/Water

Figure 2: Waste segregation flowchart ensuring compliance with RCRA solvent codes.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Phenylbutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Phenylbutan-1-amine hydrochloride (CAS: 20569-45-3) is a structural analog of phenethylamine.[1] While often classified as a general irritant in bulk chemical catalogs, its structural homology to bioactive monoamines dictates that it be handled with elevated precautions typical of Occupational Exposure Band (OEB) 2 or 3 .

The primary risk vector is inhalation of airborne particulates during weighing and dermal absorption during solution handling. This guide prioritizes containment of the hydrochloride salt dust, which is often hygroscopic and prone to static charge, increasing dispersion risks.

Hazard Identification & Risk Profile

Before selecting PPE, we must understand the specific hazards this molecule presents in a laboratory setting.

Hazard ClassGHS Classification (Derived)Operational Implication
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1][2][3] Strict hygiene (no glove-to-face contact) is mandatory.
Skin/Eye Irritation Category 2 / 2ACauses skin irritation and serious eye irritation.[1][2][3] The HCl salt forms hydrochloric acid upon contact with moisture (sweat/tears).
STOT - SE Category 3May cause respiratory irritation.[1][2][3][4] Dust control is the critical safety control point.
Bioactivity UnclassifiedAs a phenethylamine derivative, assume potential adrenergic or CNS activity.[1] Avoid all systemic exposure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of pure solid (>95% purity) and concentrated stock solutions (>10 mM).

PPE Selection Logic

PPE_Logic Start Start: Assess Operation State Physical State? Start->State Qty Quantity > 100 mg? State->Qty Solid (Powder) Solvent Solvent Type? State->Solvent Liquid (Solution) Level1 LEVEL 1: Standard (Nitrile + Lab Coat + Safety Glasses) Qty->Level1 No (<100mg) Level3 LEVEL 3: High Containment (Tyvek Sleeves + N95/P100 + Face Shield) Qty->Level3 Yes (>100mg) Solvent->Level1 Aqueous/Buffer Level2 LEVEL 2: Enhanced (Double Nitrile + Sleeve Covers + Goggles) Solvent->Level2 Organic (DMSO/MeOH)

Figure 1: Decision tree for selecting appropriate PPE based on physical state and quantity. Note that high-quantity solid handling requires respiratory protection if outside a fume hood.[1]

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 0.11mm min; Inner: 0.08mm)Amine salts can penetrate compromised nitrile.[1] Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders.[1] The HCl salt is corrosive to corneal tissue; goggles prevent dust ingress from the side.
Respiratory Fume Hood (Primary) N95/P100 Mask (Secondary)Always handle solids in a certified fume hood.[1] If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to prevent mucous membrane irritation.
Body Protection Lab Coat (Buttoned) + Tyvek® Sleeve CoversPhenethylamine salts are often electrostatic.[1] Sleeve covers bridge the gap between glove and coat, preventing wrist exposure.

Operational Protocol: Safe Handling & Weighing

Objective: To transfer 2-Phenylbutan-1-amine HCl from a stock container to a reaction vessel/vial without generating airborne dust or contaminating the workspace.

The "Static-Free" Weighing Method

Amine salts are notoriously prone to static charge, causing particles to "jump" off spatulas.[1]

  • Preparation:

    • Don Level 2 PPE (see Matrix).

    • Place an ionizing fan or anti-static gun inside the fume hood if available.

    • Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up).

  • Equilibration:

    • Bring the container to room temperature before opening to prevent condensation (which degrades the hygroscopic salt).

  • Transfer:

    • Do not pour from the bottle.

    • Use a disposable anti-static micro-spatula.

    • Technique: Tap the spatula gently against the inner wall of the receiving vial to dislodge powder. Do not flick the spatula in mid-air.

  • Solubilization (Critical Step):

    • Add solvent (e.g., DMSO, Water, Methanol) to the vial before removing it from the hood.

    • Why? Once in solution, the inhalation risk is eliminated, shifting the risk profile to dermal absorption (managed by gloves).

  • Decontamination:

    • Wipe the exterior of the stock container and the balance with a lint-free wipe dampened with 70% Ethanol.

Emergency Response & Spills

Accidental Release Measures
  • Minor Spill (< 1 g):

    • Isolate: Alert nearby personnel.

    • Neutralize: Cover powder with a wet paper towel (water) to prevent dust dispersion and solubilize the salt.

    • Clean: Wipe up the wet slurry with additional absorbent pads.

    • Wash: Clean area with soap and water.[3]

  • Major Spill (> 1 g):

    • Evacuate: Leave the immediate area to allow dust to settle.

    • PPE Up: Don N95/P100 respirator and double gloves.

    • Contain: Use a HEPA vacuum or wet-sweeping method. NEVER dry sweep.

First Aid
  • Inhalation: Move to fresh air immediately. The HCl moiety may cause immediate burning of the nose/throat. Seek medical attention if coughing persists.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol (may enhance absorption of the free base if hydrolysis occurs).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[3][4]

Disposal & Waste Management

Proper disposal prevents environmental contamination and downstream hazards.[5]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Hazardous Solid Waste . Label as "Toxic/Irritant Solid contaminated with Amine Salts".
Liquid Waste Solutions of 2-Phenylbutan-1-amine HCl.[1]Non-Halogenated Organic Waste (if in DMSO/MeOH) or Aqueous Waste (if in water). Segregate from oxidizers.[6]
Sharps Contaminated needles/syringes.[1]Biohazard/Sharps Container .

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 121396, 2-Phenylbutan-1-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Phenethylamine derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.